molecular formula C25H36F3N9O10S B15606112 ATN-161 trifluoroacetate salt

ATN-161 trifluoroacetate salt

カタログ番号: B15606112
分子量: 711.7 g/mol
InChIキー: MCVJOWHOEOLJGI-LQCLSJOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ATN-161 trifluoroacetate salt is a useful research compound. Its molecular formula is C25H36F3N9O10S and its molecular weight is 711.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVJOWHOEOLJGI-LQCLSJOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36F3N9O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ATN-161 Trifluoroacetate Salt: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161, a synthetic pentapeptide (Ac-PHSCN-NH2), is an antagonist of several integrins, primarily targeting α5β1 and αvβ3.[1][2] As the trifluoroacetate (B77799) salt, it has been investigated for its anti-angiogenic and anti-metastatic properties in various cancer models. This technical guide provides an in-depth overview of the core mechanism of action of ATN-161, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Integrin Antagonism

ATN-161 is a non-RGD (Arg-Gly-Asp) based integrin inhibitor.[3] It selectively binds to integrins α5β1 and αvβ3, which are crucial for cell adhesion, migration, and angiogenesis.[1][2] Unlike many other integrin antagonists, ATN-161 does not block cell adhesion itself but is thought to inhibit integrin-dependent signaling.

Quantitative Data: Binding Affinity and In Vitro Efficacy

The following tables summarize the key quantitative data related to the binding affinity and in vitro efficacy of ATN-161.

TargetBinding Affinity (Kd)Reference
Integrin α5β11.0 µM[1]
Integrin αvβ30.6 µM[1]
AssayCell LineIC50ContextReference
Viral Load ReductionVero (E6)3.16 µMSARS-CoV-2 Infection[4]

Downstream Signaling Pathways

By binding to integrins α5β1 and αvβ3, ATN-161 modulates several downstream signaling pathways that are critical for tumor progression and angiogenesis. The primary consequence of this binding is the inhibition of phosphorylation of key signaling molecules.

Inhibition of FAK and MAPK Phosphorylation

A key event in integrin-mediated signaling is the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. ATN-161 has been shown to significantly inhibit the phosphorylation of both FAK and MAPK.[2] This disruption of the FAK/MAPK signaling cascade is a central element of its anti-angiogenic and anti-tumor effects.

ATN161_Signaling_Pathway Integrin_a5b1_avb3 Integrin α5β1 / αvβ3 FAK FAK Integrin_a5b1_avb3->FAK Activates ATN161 ATN-161 ATN161->Integrin_a5b1_avb3 pFAK p-FAK ATN161->pFAK Inhibits MAPK MAPK pMAPK p-MAPK ATN161->pMAPK Inhibits FAK->pFAK Phosphorylation pFAK->MAPK Activates MAPK->pMAPK Phosphorylation Angiogenesis Angiogenesis (Migration, Tube Formation) pMAPK->Angiogenesis Tumor_Progression Tumor Progression (Metastasis) pMAPK->Tumor_Progression

Caption: ATN-161 inhibits integrin-mediated FAK and MAPK phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ATN-161.

Western Blot for FAK and MAPK Phosphorylation

This protocol describes the detection of phosphorylated FAK and MAPK in cell lysates following treatment with ATN-161.

  • Cell Culture and Treatment: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media and culture until 70-80% confluent. Serum-starve the cells for 24 hours prior to treatment. Treat cells with varying concentrations of ATN-161 or vehicle control for the desired time.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FAK, total FAK, phospho-MAPK, and total MAPK.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Start: Cell Culture & ATN-161 Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-FAK, FAK, p-MAPK, MAPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End End: Analysis of Phosphorylation Levels Detection->End

Caption: Workflow for Western blot analysis of protein phosphorylation.

In Vitro Cell Migration Assay (Boyden Chamber Assay)

This assay measures the effect of ATN-161 on the migration of endothelial cells towards a chemoattractant.

  • Chamber Preparation: Coat the underside of a Boyden chamber insert (8 µm pore size) with a chemoattractant (e.g., fibronectin).

  • Cell Preparation: Resuspend endothelial cells in serum-free media containing various concentrations of ATN-161 or vehicle control.

  • Seeding: Add the cell suspension to the upper chamber of the insert.

  • Incubation: Place the insert into a well containing media with a chemoattractant (e.g., VEGF) and incubate for 4-6 hours.

  • Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with a suitable stain (e.g., crystal violet).

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

In Vitro Tube Formation Assay

This assay assesses the ability of ATN-161 to inhibit the formation of capillary-like structures by endothelial cells.

  • Matrix Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in media containing different concentrations of ATN-161 or vehicle control.

  • Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points.

Clinical Trial Data

ATN-161 has been evaluated in clinical trials for its safety and efficacy in patients with solid tumors.

Phase I Study in Advanced Solid Tumors

A Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ATN-161 in patients with advanced solid tumors.[5][6]

ParameterValueReference
Dose Escalation 0.1, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 16.0 mg/kg[5][6]
Administration 10-minute intravenous infusion, three times per week[5][6]
Dose-Limiting Toxicities None observed[5][6]
Objective Responses None observed[5][6]
Stable Disease Observed in approximately one-third of patients[5][6]

The study concluded that ATN-161 was well-tolerated at all dose levels.[5][6] The observation of prolonged stable disease in some patients suggested potential anti-tumor activity.[5][6]

Phase II Studies

Subsequent Phase II clinical trials investigating ATN-161 in combination with other therapies for specific cancers, such as glioma and metastatic pancreatic cancer, have not shown a significant benefit.[7]

Conclusion

ATN-161 trifluoroacetate salt exerts its biological effects primarily through the antagonism of integrins α5β1 and αvβ3. This interaction leads to the inhibition of downstream signaling pathways, most notably the FAK/MAPK cascade, resulting in reduced angiogenesis and tumor progression. While preclinical studies have demonstrated promising anti-tumor activity, clinical trials in advanced solid tumors have shown limited efficacy. Further research may be warranted to explore its potential in different therapeutic contexts or in combination with other agents.

References

ATN-161: An In-Depth Technical Guide to an α5β1 Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that acts as an antagonist of α5β1 integrin, a key mediator in cell adhesion, signaling, angiogenesis, and metastasis.[1] Derived from the synergy region of fibronectin, ATN-161 has demonstrated anti-tumor and anti-angiogenic activity in a range of preclinical models and has been evaluated in Phase I and II clinical trials for solid tumors.[2][3] This technical guide provides a comprehensive overview of ATN-161, including its mechanism of action, key preclinical and clinical findings, detailed experimental protocols, and a summary of quantitative data.

Introduction to ATN-161 and α5β1 Integrin

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. The α5β1 integrin, also known as the fibronectin receptor, is crucial for angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][5] Its expression is often upregulated on activated endothelial cells and various tumor cells.[6]

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) designed to mimic the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine.[1][7] This modification is critical for its biological activity.[8] ATN-161 binds to several integrins, including α5β1 and αvβ3, with a notable interaction with the β subunit.[2][9] Unlike many integrin inhibitors that target the RGD (Arginine-Glycine-Aspartate) binding site, ATN-161 is a non-RGD-based peptide.[6]

Mechanism of Action

ATN-161 exerts its biological effects primarily by antagonizing α5β1 integrin function. This leads to the inhibition of critical cellular processes involved in cancer progression.

Inhibition of Angiogenesis

ATN-161 has been shown to inhibit angiogenesis in multiple preclinical models.[2] Its anti-angiogenic activity is thought to be mediated, at least in part, by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[2] Antagonism of α5β1 by ATN-161 can activate PKA, leading to the induction of apoptosis in endothelial cells and the inhibition of new blood vessel formation.[2] Studies have shown that the anti-angiogenic effects of ATN-161 can be reversed by PKA inhibitors.[2]

Inhibition of Tumor Growth and Metastasis

By targeting α5β1 integrin, ATN-161 can inhibit primary tumor growth and the formation of metastases.[10][11] This is achieved through a combination of anti-angiogenic effects and potential direct effects on tumor cells, such as inhibiting their invasion and migration.[10] In preclinical models of breast and prostate cancer, ATN-161 has been shown to reduce tumor volume and decrease the incidence of skeletal and soft tissue metastases.[9][11]

Molecular Signaling Pathways

ATN-161's interaction with α5β1 integrin leads to the modulation of downstream signaling pathways. A key pathway affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. Treatment with ATN-161 has been shown to significantly inhibit the phosphorylation of MAPK in tumor cells.[9] Additionally, ATN-161 has been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[12]

ATN161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects ATN-161 ATN-161 a5b1_Integrin α5β1 Integrin ATN-161->a5b1_Integrin Binds & Antagonizes PKA PKA a5b1_Integrin->PKA Activates MAPK_p p-MAPK a5b1_Integrin->MAPK_p Inhibits NFkB NF-κB a5b1_Integrin->NFkB Inhibits Angiogenesis Angiogenesis PKA->Angiogenesis Inhibits Apoptosis Apoptosis PKA->Apoptosis Induces Metastasis Metastasis MAPK_p->Metastasis Promotes NFkB->Apoptosis Inhibits

Caption: ATN-161 Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical and clinical studies of ATN-161.

Table 1: Preclinical In Vitro Efficacy
Assay TypeCell LineATN-161 ConcentrationEffectReference
MAPK PhosphorylationMDA-MB-23120 µmol/LMaximal inhibition[9]
Angiogenesis (Matrigel)-1 and 10 µmol/LStatistically significant inhibition[2]
Cell Migration (VEGF-induced)hCECsStarting at 100 nMDose-dependent inhibition[13]
Cell ProliferationTumor cellsUp to 100 µmol/LNo significant effect[9]
Endothelial Cell Number--21% decrease after 48 hr[13]
Table 2: Preclinical In Vivo Efficacy
Animal ModelTumor TypeATN-161 DoseEffectReference
Copenhagen RatsMLL Prostate Cancer5 mg/kg (5 injections over 16 days)Marked reduction in primary tumor growth[10]
Nude MiceMDA-MB-231 Breast Cancer0.05-1 mg/kg (thrice a week for 10 weeks)Significant dose-dependent decrease in tumor volume and metastasis[11]
Murine ModelLiver Metastases-Inhibition of angiogenesis and growth[13]
Lewis Lung Carcinoma-1 to 10 mg/kg (thrice a week)Optimal dose range for U-shaped dose-response curve[8]
OIR and CNV MiceOcular Neovascularization1.0 µg/µL and 10 µg/µLSignificant inhibition of integrin α5β1 expression[1]
Table 3: Clinical Trial Data (Phase I)
ParameterValueNotesReference
Patient PopulationAdvanced solid tumors26 patients[14]
Dose Range0.1 to 16 mg/kgThrice weekly intravenous infusion[10]
Maximum Tolerated Dose (MTD)Not reachedWell tolerated at all dose levels[2]
Objective ResponsesNone observed-[10]
Stable Disease~33% of patientsProlonged stable disease observed[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of ATN-161.

In Vitro Angiogenesis Assay (Matrigel Plug Model)

This assay assesses the ability of ATN-161 to inhibit the formation of new blood vessels in a three-dimensional matrix.

Matrigel_Assay_Workflow cluster_preparation Preparation cluster_injection Injection cluster_analysis Analysis Matrigel Matrigel mixed with: - VEGF (300 ng/mL) - FGF-2 (800 ng/mL) - ATN-161 (various conc.) Inject_Subcutaneously Subcutaneous injection of Matrigel mixture into mice Matrigel->Inject_Subcutaneously Excise_Plug Excise Matrigel plug after a defined period Inject_Subcutaneously->Excise_Plug Quantify_Angiogenesis Quantify angiogenesis (e.g., hemoglobin content, CD31 staining) Excise_Plug->Quantify_Angiogenesis

Caption: Matrigel Plug Assay Workflow

Protocol:

  • Preparation of Matrigel Mixture: Matrigel is thawed on ice and mixed with angiogenesis inducers such as Vascular Endothelial Growth Factor (VEGF) at a final concentration of 300 ng/mL and Fibroblast Growth Factor-2 (FGF-2) at 800 ng/mL.[2]

  • Addition of ATN-161: ATN-161 is added to the Matrigel mixture at various concentrations (e.g., 1 and 10 µmol/L) to assess its dose-dependent inhibitory effect.[2]

  • Subcutaneous Injection: The Matrigel mixture is injected subcutaneously into the flank of mice.

  • Incubation Period: The Matrigel plug is allowed to solidify and vascularize over a period of several days.

  • Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug as an indicator of blood vessel formation or by immunohistochemical staining for endothelial cell markers like CD31.

Western Blot for MAPK Phosphorylation

This method is used to determine the effect of ATN-161 on the activation of the MAPK signaling pathway.

Protocol:

  • Cell Culture and Treatment: MDA-MB-231 human breast cancer cells are plated in 100 mm Petri dishes and allowed to attach for 24 hours.[9] The cells are then serum-starved overnight. Following starvation, the cells are treated with either vehicle control or ATN-161 at various concentrations (1-100 µmol/L) for different time periods (15-60 minutes).[9]

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MAPK (p-MAPK) and total MAPK. A loading control, such as β-tubulin, is also probed.[9]

  • Detection: The membrane is then incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of ATN-161 in a living organism.

Xenograft_Model_Workflow Cell_Inoculation Inoculate MDA-MB-231 cells subcutaneously into the flank of nude mice Tumor_Growth Allow tumors to reach a palpable size Cell_Inoculation->Tumor_Growth Treatment Administer ATN-161 (i.v.) or vehicle control (e.g., 0.05-1 mg/kg, 3x/week) Tumor_Growth->Treatment Monitoring Monitor tumor volume and animal weight weekly Treatment->Monitoring Endpoint_Analysis At study endpoint, harvest tumors for histological analysis (e.g., p-MAPK, microvessel density) Monitoring->Endpoint_Analysis

Caption: Xenograft Model Workflow

Protocol:

  • Cell Inoculation: MDA-MB-231 human breast cancer cells are inoculated subcutaneously into the right flank of female BALB/c nu/nu mice.[11]

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., palpable or a specific volume).

  • Treatment Administration: Animals are randomized into treatment and control groups. The treatment group receives ATN-161 via intravenous infusion at specified doses (e.g., 0.05-1 mg/kg) and schedules (e.g., thrice a week for 10 weeks).[11] The control group receives a vehicle-only infusion.

  • Monitoring: Tumor volume is measured at regular intervals (e.g., weekly) using calipers. The body weight of the animals is also monitored.

  • Endpoint Analysis: At the end of the study, tumors are harvested for histological and immunohistochemical analysis to assess parameters such as phosphorylated MAPK expression, microvessel density, and cell proliferation.[11]

Conclusion

ATN-161 represents a promising therapeutic agent that targets α5β1 integrin to inhibit angiogenesis and tumor progression. Its unique non-RGD-based mechanism of action and favorable safety profile observed in early clinical trials warrant further investigation.[10][14] This technical guide provides a foundational understanding of ATN-161 for researchers and drug development professionals, summarizing key data and experimental approaches to facilitate future studies in this area. The observation of a U-shaped dose-response curve in preclinical models highlights the importance of identifying appropriate biomarkers to guide dose selection in future clinical trials.[2][8]

References

The Biological Activity of ATN-161 Trifluoroacetate Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin. As a non-RGD-based integrin antagonist, it primarily targets α5β1 integrin and also interacts with other integrins like αvβ3. Its trifluoroacetate (B77799) salt form is commonly used for research and clinical investigation. ATN-161 functions by binding to the beta subunits of these integrins, leading to the modulation of critical signaling pathways involved in cell adhesion, migration, proliferation, and survival. This mechanism confers upon it significant anti-angiogenic, anti-tumor, and anti-metastatic properties, which have been validated in numerous preclinical models. Furthermore, emerging research highlights its potential as an antiviral agent. This document provides an in-depth overview of the biological activities of ATN-161, detailing its mechanism of action, effects on cellular signaling, and a summary of its efficacy in vitro and in vivo, supported by experimental protocols and quantitative data.

Core Mechanism of Action

ATN-161 is a non-competitive inhibitor that targets integrin function. Unlike many integrin inhibitors that target the canonical Arginine-Glycine-Aspartate (RGD) binding site, ATN-161 binds to the beta subunits of several integrin heterodimers, including α5β1, αvβ3, and αvβ5.[1][2] Its design incorporates a cysteine residue in place of an arginine from the original fibronectin PHSRN sequence.[3] It is hypothesized that the free thiol group on this cysteine residue forms a disulfide bond with the integrin target, blocking the disulfide interchange necessary for integrin activation and thereby locking it in an inactive state.[4][5] This inhibition of integrin-dependent signaling disrupts crucial interactions between cells and the extracellular matrix, underpinning its therapeutic effects.[2][6]

cluster_0 ATN-161 Interaction with Integrin ATN_161 ATN-161 (Ac-PHSCN-NH2) Binding Binds to β-subunit ATN_161->Binding Integrin Integrin Receptor (e.g., α5β1, αvβ3) Integrin->Binding Inactive Inactive Integrin Conformation Binding->Inactive ECM ECM Proteins (e.g., Fibronectin) ECM->Integrin Binding Blocked

Caption: Mechanism of ATN-161 binding and integrin inactivation.

Modulation of Signaling Pathways

The binding of ATN-161 to integrins triggers a cascade of intracellular signaling changes. A key consequence is the inhibition of downstream signaling pathways that are critical for angiogenesis and tumor progression.

  • MAPK Pathway: Treatment with ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central pathway for cell proliferation and survival.[5][7]

  • PKA Pathway: The anti-angiogenic activity of ATN-161 appears to be mediated, at least in part, by Protein Kinase A (PKA). Studies have shown that the inhibitory effects of ATN-161 on angiogenesis can be reversed by PKA inhibitors like HA1004 and KT5720.[1]

  • NF-κB Pathway: In models of ocular neovascularization, ATN-161 was found to inhibit the activation of Nuclear Factor-κB (NF-κB), a key regulator of inflammation and cell survival. This leads to decreased expression of matrix metalloproteinases (MMP-2/9) and promotes apoptosis of neovascular endothelial cells.[8]

ATN161 ATN-161 Integrin α5β1 / αvβ3 Integrin ATN161->Integrin Inhibits PKA PKA Activation Integrin->PKA Modulates MAPK MAPK Phosphorylation Integrin->MAPK Activates NFkB NF-κB Activation Integrin->NFkB Activates Angiogenesis Angiogenesis PKA->Angiogenesis Inhibits Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: Key signaling pathways modulated by ATN-161.

Quantitative Summary of Biological Activity

The biological effects of ATN-161 have been quantified across various preclinical models. A notable characteristic is the observation of a U-shaped (or inverted bell-shaped) dose-response curve in several in vivo models, where optimal efficacy is observed within a specific dose range, with diminishing effects at both lower and higher doses.[1][4]

Table 1: In Vitro Efficacy of ATN-161
Assay TypeCell Line/ModelKey FindingsReference
Cell Migration Human Choroidal Endothelial Cells (hCECs)Dose-dependent inhibition of VEGF-induced migration starting at 100 nM.[9][10]
Capillary Tube Formation Human Choroidal Endothelial Cells (hCECs)Inhibited VEGF-induced capillary tube formation.[9][11]
Cell Proliferation Human Choroidal Endothelial Cells (hCECs)Did not inhibit VEGF-induced proliferation.[9][10]
Cell Proliferation Tumor Cells (e.g., MDA-MB-231)No significant effect on tumor cell proliferation up to 100 µM.[5]
MAPK Phosphorylation MDA-MB-231 Breast Cancer CellsSignificantly inhibited MAPK phosphorylation, maximal effect at 20 µM.[5]
Basement Membrane Invasion DU145 & MLL Prostate Cancer CellsInhibited PHSRN-induced invasion.[4]
Viral Entry SARS-CoV-2 ModelInhibits the interaction between the SARS-CoV-2 spike protein and host cell α5β1 integrin.[12]
Table 2: In Vivo Efficacy of ATN-161 in Oncology Models
Cancer ModelAnimal ModelDosing RegimenKey OutcomesReference
Breast Cancer MDA-MB-231 Xenograft (mice)0.05-1 mg/kg i.v., 3x/weekDose-dependent decrease in tumor volume; blocked skeletal and soft tissue metastases; reduced microvessel density.[7]
Colorectal Cancer CT26 Liver Metastases (mice)100 mg/kg i.p., every 3rd day (+ 5-FU)Significantly reduced tumor burden and number of liver metastases; decreased microvessels; increased tumor cell apoptosis and improved survival (in combo).[13]
Prostate Cancer MLL Primary Tumor (rats)5 mg/kg, 5 injections over 16 daysMarkedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.[4]
Lewis Lung Carcinoma Tumor Growth Model (mice)1-10 mg/kg, 3x/weekOptimal anti-tumor effect observed in this dose range, demonstrating a U-shaped dose-response.[1]
Table 3: In Vivo Efficacy of ATN-161 in Angiogenesis Models
Angiogenesis ModelAnimal ModelDosing RegimenKey OutcomesReference
Matrigel Plug Mice1 and 10 µmol/L in MatrigelStatistically significant, dose-dependent inhibition of FGF-2 and VEGF-induced angiogenesis.[1]
Choroidal Neovascularization (CNV) Laser-induced (rats)Single intravitreal injectionInhibited CNV leakage and neovascularization to a similar extent as an anti-VEGF antibody; significantly decreased lesion size.[9][10][11]

Experimental Protocols & Workflows

Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below are summaries of key experimental protocols used to evaluate ATN-161.

In Vitro Capillary Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

  • Protocol:

    • A synthetic matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate and allowed to polymerize.

    • Human Choroidal Endothelial Cells (hCECs) are seeded onto the matrix.[9]

    • Cells are treated with a pro-angiogenic stimulus (e.g., VEGF) in the presence of varying concentrations of ATN-161 trifluoroacetate salt or a vehicle control.[9][11]

    • After a suitable incubation period (typically several hours), the formation of tube-like networks is observed and quantified using microscopy and image analysis software.[9]

In Vivo Choroidal Neovascularization (CNV) Model

This model mimics the pathological angiogenesis seen in diseases like wet age-related macular degeneration (AMD).

  • Protocol:

    • Induction: Anesthesia is administered to rats. Laser photocoagulation is used to rupture Bruch's membrane, inducing a neovascular response from the choroid.[9][14]

    • Treatment: Immediately following laser induction, animals receive a single intravitreal injection of ATN-161, a scrambled peptide control, or a positive control like an anti-VEGF antibody.[9][11]

    • Evaluation: The progression of CNV is monitored over time (e.g., days 1, 7, and 14) using imaging techniques like fluorescein (B123965) angiography and spectral-domain optical coherence tomography (SD-OCT).[9][14]

cluster_workflow In Vivo CNV Experimental Workflow start Start step1 Anesthetize Rat start->step1 step2 Induce CNV via Laser Photocoagulation step1->step2 step3 Intravitreal Injection (ATN-161 or Control) step2->step3 step4 Monitor via SD-OCT & Fluorescein Angiography (Days 1, 7, 14) step3->step4 step5 Endpoint (Day 14): Prepare Choroidal Flatmounts step4->step5 step6 Quantify Area of Neovascularization step5->step6 end End step6->end

References

ATN-161: A Technical Guide to its Binding Affinity and Mechanism of Action with Integrin Subunits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has garnered significant interest in the fields of oncology and angiogenesis for its ability to modulate integrin function.[1] Unlike many integrin inhibitors that target the classic Arginine-Glycine-Aspartate (RGD) binding motif, ATN-161 is a non-RGD-based peptide derived from the synergy region of fibronectin.[1][2] This technical guide provides an in-depth overview of the binding affinity of ATN-161 to various integrin subunits, details the experimental protocols used for its characterization, and elucidates the downstream signaling pathways it modulates.

ATN-161 Binding Affinity to Integrin Subunits

ATN-161 primarily targets integrins containing specific beta subunits, with a notable affinity for α5β1 and αvβ3.[2][3] Its mechanism of action is hypothesized to involve the formation of a disulfide bond with the integrin target, facilitated by its free cysteine thiol group, which may lock the integrin in an inactive conformation.[1] This interaction is non-competitive with RGD-binding ligands.[4]

Quantitative Binding Data

The binding affinity of ATN-161 for specific integrin subunits has been quantified using various biophysical techniques. The following table summarizes the available dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values.

Integrin SubunitBinding MetricValue (µM)
α5β1Kd1.0
αvβ3Kd0.6
αvβ5IC50Micromolar Affinity (exact value not specified)[5]

Experimental Protocols

The characterization of ATN-161's binding and functional effects relies on a variety of established experimental methodologies. This section details the core protocols for key assays.

Solid-Phase Integrin Binding Assay (ELISA-based)

This assay is used to determine the ability of ATN-161 to inhibit the binding of an integrin to its ligand.

Protocol:

  • Coating: 96-well microtiter plates are coated with a solution of the purified integrin receptor (e.g., α5β1) at a concentration of 1 µg/mL and incubated for 2 hours at room temperature.[4]

  • Blocking: The plates are then blocked overnight with a solution of 2.5% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) to prevent non-specific binding.[4]

  • Inhibition: A solution containing the integrin's ligand (e.g., fibronectin or a relevant protein like ACE2-Fc at 0.5 µg/mL) is prepared with varying concentrations of ATN-161.[4] This mixture is added to the coated and blocked wells.

  • Incubation: The plates are incubated for 1 hour at 37°C to allow for competitive binding.[4]

  • Detection: The amount of bound ligand is quantified using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed using a colorimetric substrate and measured with a plate reader.

Cell Adhesion Assay

This assay assesses the ability of ATN-161 to inhibit cell attachment to an extracellular matrix (ECM) protein-coated surface.

Protocol:

  • Plate Coating: 96-well plates are coated with an ECM protein, such as fibronectin, and incubated to allow the protein to adhere to the plastic surface.[6] The plates are then washed to remove any unbound protein.

  • Cell Preparation: The cell line of interest (e.g., MDA-MB-231) is harvested and resuspended in a serum-free medium.[3]

  • Treatment: The cell suspension is treated with various concentrations of ATN-161.

  • Seeding: The treated cells are seeded onto the fibronectin-coated plates and incubated for a defined period (e.g., 30-90 minutes) at 37°C to allow for cell adhesion.[7]

  • Washing: Non-adherent cells are removed by gently washing the wells with PBS.[7]

  • Quantification: The remaining adherent cells are fixed, stained with a dye (e.g., crystal violet), and the dye is then solubilized. The absorbance is measured using a plate reader to quantify the number of adherent cells.[7]

Western Blot Analysis of Downstream Signaling

This technique is used to measure the effect of ATN-161 on the phosphorylation state of key signaling proteins.

Protocol:

  • Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured to a suitable confluency and may be serum-starved overnight to reduce basal signaling.[3] The cells are then treated with different concentrations of ATN-161 for a specified duration.[3]

  • Cell Lysis: The cells are washed with cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of samples.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FAK, FAK, p-MAPK, MAPK).[3]

  • Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Signaling Pathways and Mechanism of Action

ATN-161's binding to integrins initiates a cascade of intracellular signaling events that ultimately affect cell behavior, including migration, proliferation, and survival. The primary signaling pathways modulated by ATN-161 include the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways. There is also evidence for its involvement in the Nuclear Factor-kappa B (NF-κB) pathway.[8][9][10]

ATN-161 Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of ATN-161.

G ATN-161 Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Binding Assay (ELISA) Adhesion_Assay Cell Adhesion Assay Signaling_Assay Western Blot (p-FAK, p-MAPK) Tumor_Model Tumor Xenograft Model Angiogenesis_Model Angiogenesis Model ATN161 ATN-161 ATN161->Binding_Assay Determine Kd/IC50 ATN161->Adhesion_Assay Inhibit Cell Adhesion ATN161->Signaling_Assay Modulate Signaling ATN161->Tumor_Model Inhibit Tumor Growth ATN161->Angiogenesis_Model Inhibit Angiogenesis

Caption: A flowchart of in vitro and in vivo assays for ATN-161.

ATN-161 Downstream Signaling Cascade

ATN-161's interaction with integrins leads to the inhibition of downstream signaling pathways critical for cell adhesion, migration, and survival.

G ATN-161 Downstream Signaling ATN161 ATN-161 Integrin Integrin (α5β1, αvβ3) ATN161->Integrin Inhibits FAK FAK ATN161->FAK Inhibits MAPK MAPK (ERK, JNK) ATN161->MAPK Inhibits NFkB NF-κB ATN161->NFkB Inhibits Integrin->FAK Activates Integrin->NFkB Activates FAK->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Survival Cell Survival NFkB->Survival G ATN-161 Anti-Cancer Mechanism ATN161 ATN-161 Integrin_Inhibition Integrin Inhibition ATN161->Integrin_Inhibition Signaling_Inhibition Inhibition of FAK/MAPK/NF-κB Integrin_Inhibition->Signaling_Inhibition Angiogenesis_Inhibition Reduced Angiogenesis Signaling_Inhibition->Angiogenesis_Inhibition Tumor_Cell_Effects Reduced Tumor Cell Migration & Proliferation Signaling_Inhibition->Tumor_Cell_Effects Tumor_Growth_Inhibition Inhibition of Tumor Growth and Metastasis Angiogenesis_Inhibition->Tumor_Growth_Inhibition Tumor_Cell_Effects->Tumor_Growth_Inhibition

References

ATN-161: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161, a small peptide antagonist of integrins, primarily α5β1 and αvβ3, has demonstrated significant potential in preclinical and clinical studies as an anti-angiogenic and anti-metastatic agent.[1][2] Its mechanism of action involves the modulation of critical downstream signaling pathways that govern cell survival, proliferation, migration, and invasion. This technical guide provides an in-depth exploration of the core signaling cascades affected by ATN-161, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) that acts as a non-RGD-based antagonist of α5β1 and αvβ3 integrins.[2][3] By binding to these integrins, ATN-161 is thought to lock them in an inactive conformation, thereby inhibiting their signaling functions without necessarily blocking cell adhesion.[1][4] This interference with integrin signaling is central to its therapeutic effects, leading to the disruption of tumor angiogenesis and metastasis.[5]

Downstream Signaling Pathways

ATN-161 modulates several key downstream signaling pathways, primarily the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the FAK Signaling Pathway

Integrin engagement typically leads to the activation of Focal Adhesion Kinase (FAK), a critical mediator of cell migration, survival, and proliferation. ATN-161, by inhibiting integrin α5β1, has been shown to suppress the FAK signaling pathway.[6] This inhibition is a pivotal event that leads to the downstream modulation of other signaling cascades.

FAK_Pathway ATN161 ATN-161 Integrin Integrin α5β1/αvβ3 ATN161->Integrin inhibits pFAK p-FAK (Inactive) ATN161->pFAK leads to reduced phosphorylation FAK FAK Integrin->FAK activates FAK->pFAK Downstream Downstream Signaling (Migration, Survival) pFAK->Downstream inhibition of

ATN-161 inhibits the FAK signaling pathway.
Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. ATN-161 has been demonstrated to significantly inhibit the phosphorylation of MAPK, with maximal effects observed at 20 μmol/L after 30 minutes of treatment in MDA-MB-231 cells.[1] This inhibition of MAPK phosphorylation contributes to the anti-proliferative effects of ATN-161 observed in vivo.[2]

MAPK_Pathway ATN161 ATN-161 Integrin Integrin α5β1/αvβ3 ATN161->Integrin inhibits pMAPK p-MAPK (Inactive) ATN161->pMAPK leads to reduced phosphorylation FAK FAK Integrin->FAK activates MAPK MAPK FAK->MAPK activates MAPK->pMAPK Proliferation Cell Proliferation pMAPK->Proliferation inhibition of

ATN-161 inhibits the MAPK signaling pathway.
Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. In the context of cancer, it can promote angiogenesis and metastasis. ATN-161 strongly inhibits NF-κB activation by preventing the phosphorylation of its inhibitor, IκBα.[7] This leads to the sequestration of NF-κB in the cytoplasm and prevents the nuclear translocation of the p65 subunit, thereby inhibiting the transcription of NF-κB target genes such as MMP-2 and MMP-9, which are crucial for invasion and metastasis.[7]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATN161 ATN-161 Integrin Integrin α5β1 ATN161->Integrin inhibits IKK IKK ATN161->IKK inhibits activation Integrin->IKK activates IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα (Degraded) IkBa->pIkBa NFkB_p65_p50_IkB NF-κB (p65/p50)-IκBα (Inactive) pIkBa->NFkB_p65_p50_IkB degradation of IκBα NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkB->NFkB_p65_p50 releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates to Gene_Transcription Gene Transcription (MMP-2, MMP-9) NFkB_p65_p50_nucleus->Gene_Transcription activates

ATN-161 inhibits the NF-κB signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of ATN-161 from various in vitro and in vivo studies.

Table 1: In Vitro Effects of ATN-161

ParameterCell LineConcentrationEffectReference
MAPK PhosphorylationMDA-MB-23120 μmol/LSignificant inhibition[1]
Cell MigrationhCECs100 nMDose-dependent decrease in VEGF-induced migration[3]
Capillary Tube FormationhCECsNot specifiedInhibition of VEGF-induced formation[3]
Cell ProliferationhCECsUp to 100 μmol/LNo significant effect[1][3]

Table 2: In Vivo Effects of ATN-161

ModelTreatmentEffectReference
Murine Colorectal Liver Metastases100 mg/kg, every 3rd daySignificantly fewer microvessels (p<0.05)[8]
Murine Colorectal Liver Metastases (with 5-FU)100 mg/kg, every 3rd daySignificant decrease in tumor cell proliferation (p<0.03) and increase in apoptosis (p<0.03)[8]
MDA-MB-231 Breast Cancer Xenograft0.05-1 mg/kg, thrice a weekSignificant dose-dependent decrease in tumor volume[2]
Oxygen-Induced Retinopathy (OIR) Mouse Model1.0 μg/μL and 10 μg/μLSignificantly inhibited expression of integrin α5β1[7]
OIR and CNV Mouse ModelsNot specifiedSignificantly reduced retinal and choroidal neovascularization[7]

Detailed Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

This protocol is adapted from studies investigating the effect of ATN-161 on MAPK and NF-κB signaling.[1][7]

Objective: To determine the levels of phosphorylated FAK, MAPK, and IκBα in response to ATN-161 treatment.

Materials:

  • MDA-MB-231 cells (or other relevant cell line)

  • ATN-161

  • Serum-free cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-FAK, anti-FAK, anti-p-MAPK, anti-MAPK, anti-p-IκBα, anti-IκBα, anti-β-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Plate 1 x 10^6 MDA-MB-231 cells in 100 mm Petri dishes and culture for 24 hours.

  • Serum-starve the cells overnight.

  • Treat cells with vehicle or ATN-161 at various concentrations (e.g., 1-100 μmol/L) for different time periods (e.g., 15-60 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect protein bands using ECL reagents and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-tubulin).

Cell Migration Assay (Wound Healing)

This protocol is a standard method to assess cell migration in vitro.

Objective: To evaluate the effect of ATN-161 on the migratory capacity of cells.

Materials:

  • Cells of interest (e.g., endothelial cells, cancer cells)

  • Culture plates (e.g., 6-well or 12-well)

  • Pipette tips (e.g., p200) or culture inserts

  • Cell culture medium with and without serum

  • ATN-161

  • Microscope with a camera

Procedure:

  • Seed cells in a culture plate to create a confluent monolayer.

  • Create a "wound" in the monolayer by scraping with a pipette tip or by removing a culture insert.

  • Wash the cells with PBS to remove debris.

  • Add fresh medium containing different concentrations of ATN-161 or a vehicle control.

  • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

  • Measure the area of the wound at each time point using image analysis software.

  • Calculate the percentage of wound closure over time for each treatment group.

Wound_Healing_Workflow Start Confluent Cell Monolayer Step1 Create Wound (Scratch or Insert) Start->Step1 Step2 Wash with PBS Step1->Step2 Step3 Add Medium with ATN-161/Control Step2->Step3 Step4 Image at T=0 Step3->Step4 Step5 Incubate and Image at Intervals Step4->Step5 Step6 Measure Wound Area Step5->Step6 Step7 Calculate % Closure Step6->Step7

Workflow for a wound healing cell migration assay.
Transwell Invasion Assay

This protocol is used to assess the invasive potential of cells through an extracellular matrix.[9][10]

Objective: To determine the effect of ATN-161 on the ability of cells to invade through a basement membrane matrix.

Materials:

  • Transwell inserts (e.g., 8 μm pore size)

  • Matrigel or other basement membrane matrix

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • ATN-161

  • Cells of interest

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Thaw Matrigel at 4°C overnight.

  • Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Resuspend cells in serum-free medium containing different concentrations of ATN-161 or a vehicle control.

  • Add the cell suspension to the upper chamber of the transwell insert.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.

Conclusion

ATN-161 exerts its anti-angiogenic and anti-metastatic effects through the targeted inhibition of integrin signaling, leading to the downregulation of key downstream pathways including FAK, MAPK, and NF-κB. This comprehensive guide provides researchers and drug developers with a detailed understanding of these mechanisms, supported by quantitative data and established experimental protocols, to facilitate further investigation and development of this promising therapeutic agent.

References

ATN-161: A Technical Guide to its Role in Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that acts as a potent antagonist of integrin α5β1, a key regulator of angiogenesis.[1][2] Derived from the synergy domain of fibronectin, ATN-161 has demonstrated significant anti-angiogenic and anti-tumor activity in a range of preclinical models.[3][4] This document provides an in-depth technical overview of ATN-161, focusing on its mechanism of action in angiogenesis, a summary of key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Introduction: The Role of Integrin α5β1 in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Integrins, a family of transmembrane heterodimeric receptors, play a pivotal role in mediating the cell-cell and cell-extracellular matrix (ECM) interactions that are essential for angiogenesis.[1]

Integrin α5β1, a primary receptor for the ECM protein fibronectin, is minimally expressed in quiescent endothelial cells but is significantly upregulated in activated endothelial cells during angiogenesis.[1][5] The interaction between α5β1 and fibronectin triggers downstream signaling cascades that promote endothelial cell migration, proliferation, survival, and tube formation – all requisite steps in the angiogenic process.[1] Consequently, antagonism of integrin α5β1 represents a promising therapeutic strategy for inhibiting pathological angiogenesis.

ATN-161: Mechanism of Action

ATN-161 is a non-RGD-based peptide that selectively binds to integrin β subunits, with a notable inhibitory effect on α5β1 integrin signaling.[3][6][7] It is derived from the PHSRN synergy sequence of fibronectin, with a cysteine substitution for arginine, and is capped by acetylation and amidation to enhance its stability and bioactivity.[1][2]

Unlike competitive antagonists that block the RGD binding site, ATN-161 is thought to interact with the N-terminus of the β1-domain of integrin α5β1, locking the integrin in an inactive conformation.[8] This non-competitive inhibition disrupts the downstream signaling pathways that drive angiogenesis. Key mechanistic aspects of ATN-161's anti-angiogenic effects include:

  • Inhibition of Endothelial Cell Migration and Tube Formation: ATN-161 effectively inhibits vascular endothelial growth factor (VEGF)-induced migration and capillary tube formation in human choroidal endothelial cells (hCECs).[2][5]

  • Promotion of Endothelial Cell Apoptosis: The peptide promotes apoptosis in new vascular endothelial cells, contributing to the regression of neovascularization.[1] This is mediated, in part, by the cleavage of caspase-3 and PARP.[1]

  • Modulation of Downstream Signaling Pathways: ATN-161 has been shown to inhibit several key signaling pathways involved in angiogenesis:

    • NF-κB Pathway: It strongly inhibits the activation of nuclear factor-κB (NF-κB).[1]

    • MMP Expression: ATN-161 reduces the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for ECM degradation during angiogenesis.[1]

    • PKA Pathway: The anti-angiogenic activity of ATN-161 can be reversed by inhibitors of protein kinase A (PKA), suggesting a PKA-dependent mechanism.[3]

    • FAK/AKT Signaling: ATN-161 has been shown to inhibit α5β1-induced NLRP3-mediated FAK and AKT signaling.[9]

    • MAPK Pathway: It significantly inhibits the phosphorylation of mitogen-activated protein kinase (MAPK).[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on ATN-161.

Table 1: In Vitro Efficacy of ATN-161

AssayCell TypeStimulantATN-161 ConcentrationEffectReference
Cell MigrationhCECsVEGF (20 ng/mL)100 nMSignificant decrease in migrating cells (P < 0.001)[2]
Capillary Tube FormationhCECsVEGFNot specifiedInhibition of tube formation[2][5]
Cell ProliferationhCECsVEGFUp to 100 µMNo significant inhibition[2]
MAPK PhosphorylationTumor cellsNot specified20 µmol/LMaximal inhibition[8]
Spike/α5β1 BindingELISASARS-CoV-2 Spike Protein100 nMMaximum inhibition[10]

Table 2: In Vivo Efficacy of ATN-161

ModelAnimalATN-161 Dose/ConcentrationEffectReference
Matrigel Plug AngiogenesisMouse1 and 10 µmol/L (in Matrigel)Dose-dependent inhibition of angiogenesis (P = 0.0017 and P = 0.0004, respectively)[3]
Matrigel Plug AngiogenesisMouse1 to 10 mg/kg (i.v.)Optimal dose range for anti-angiogenic effect (U-shaped dose-response)[3][11]
Laser-Induced Choroidal Neovascularization (CNV)RatIntravitreal injectionInhibition of CNV leakage and neovascularization, similar to anti-VEGF antibody[2]
Oxygen-Induced Retinopathy (OIR)Mouse1.0 µg/µL (intravitreal)Significantly reduced retinal neovascularization[1]
Colorectal Liver MetastasesMouse100 mg/kg (i.p.) + 5-FUSignificantly reduced tumor burden and number of liver metastases (p<0.02)[12]
Experimental Ischemic StrokeMouse1 mg/kg (i.p.)Significantly decreased infarct volume and vasogenic edema[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Assays

4.1.1 Cell Migration Assay (Boyden Chamber)

  • Cell Culture: Human choroidal endothelial cells (hCECs) are cultured to 70% confluence and then serum-starved for 30 minutes.[2]

  • Chamber Preparation: Polycarbonate membranes (8-μm pore size) in a Boyden chamber are coated with 10 μg/mL collagen IV.[2]

  • Assay Setup: The lower chamber is filled with medium containing VEGF (20 ng/mL) as a chemoattractant. hCECs are seeded into the upper chamber in serum-free medium with varying concentrations of ATN-161 (e.g., 1 nM to 100 µM) or controls.[2]

  • Incubation: The chamber is incubated for a specified period to allow for cell migration.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed. The membrane is then fixed and stained (e.g., with hematoxylin). The number of migrated cells on the bottom side of the membrane is counted in multiple random fields under a microscope.[2]

4.1.2 Capillary Tube Formation Assay

  • Matrix Preparation: A synthetic matrix, such as Matrigel, is thawed and used to coat the wells of a 96-well plate.[2] The plate is incubated to allow the matrix to solidify.

  • Cell Seeding: hCECs are seeded onto the Matrigel-coated wells in the presence of VEGF and different concentrations of ATN-161 or controls.[2]

  • Incubation: The plate is incubated for a period sufficient for the formation of capillary-like structures (typically several hours).

  • Analysis: The formation of tube-like structures is observed and quantified using a microscope. Parameters such as total tube length or number of branch points are measured.

4.1.3 Western Blot Analysis

  • Sample Preparation: Cells or tissues are lysed in RIPA buffer to extract proteins. Protein concentration is determined using a BCA assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., integrin α5, integrin β1, cleaved caspase-3, PARP, p-MAPK, β-actin).[1] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo Models

4.2.1 Matrigel Plug Model of Angiogenesis

  • Matrigel Preparation: Liquid Matrigel at 4°C is mixed with angiogenic factors such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL).[3] Different concentrations of ATN-161 (e.g., 1 µmol/L, 10 µmol/L) or vehicle control are added to the Matrigel mixture.[3]

  • Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). The Matrigel solidifies at body temperature, forming a plug.

  • Systemic Administration (Optional): For testing systemically administered drugs, ATN-161 can be injected intravenously at various doses (e.g., 0.025-150 mg/kg).[11]

  • Plug Removal and Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are surgically removed.

  • Quantification of Angiogenesis: The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug (as an indicator of blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31).

4.2.2 Laser-Induced Choroidal Neovascularization (CNV) Model

  • Animal Model: Rats or mice are anesthetized, and their pupils are dilated.

  • Laser Photocoagulation: A laser is used to create burns on the retina, rupturing Bruch's membrane and inducing the growth of new blood vessels from the choroid.[2]

  • Treatment: Immediately after photocoagulation, animals receive an intravitreal injection of ATN-161, a scrambled peptide control, or an anti-VEGF antibody.[2]

  • Follow-up and Imaging: The development of CNV is monitored over time (e.g., on days 1, 7, and 14) using techniques like fluorescein (B123965) angiography and spectral-domain optical coherence tomography (SD-OCT).[2]

  • Histological Analysis: At the end of the study, eyes are enucleated, and choroidal flatmounts are prepared. The area of CNV is measured by staining with isolectin B4 or by histological examination.[2]

Visualizations: Signaling Pathways and Experimental Workflows

ATN-161 Signaling Pathway in Angiogenesis

ATN161_Signaling_Pathway ATN161 ATN-161 Integrin_a5b1 Integrin α5β1 ATN161->Integrin_a5b1 inhibits Apoptosis Endothelial Cell Apoptosis ATN161->Apoptosis promotes PKA PKA Integrin_a5b1->PKA FAK FAK Integrin_a5b1->FAK MAPK MAPK Integrin_a5b1->MAPK Fibronectin Fibronectin Fibronectin->Integrin_a5b1 activates Migration_TubeFormation Cell Migration & Tube Formation PKA->Migration_TubeFormation Angiogenesis Angiogenesis PKA->Angiogenesis AKT AKT FAK->AKT FAK->Migration_TubeFormation FAK->Angiogenesis NFkB NF-κB AKT->NFkB AKT->Migration_TubeFormation AKT->Angiogenesis MMP2_9 MMP-2/MMP-9 NFkB->MMP2_9 upregulates MAPK->Migration_TubeFormation MAPK->Angiogenesis MMP2_9->Angiogenesis Apoptosis->Angiogenesis Migration_TubeFormation->Angiogenesis

Caption: ATN-161 inhibits angiogenesis by blocking integrin α5β1 signaling.

Experimental Workflow: In Vitro Cell Migration Assay

Migration_Assay_Workflow Start Start: Culture hCECs Prepare_Chamber Prepare Boyden Chamber: Coat membrane with Collagen IV Start->Prepare_Chamber Setup_Assay Set up Assay: - Lower: VEGF - Upper: hCECs + ATN-161 Prepare_Chamber->Setup_Assay Incubate Incubate: Allow cell migration Setup_Assay->Incubate Stain Fix and Stain Membrane Incubate->Stain Quantify Quantify: Count migrated cells Stain->Quantify End End: Analyze Data Quantify->End

Caption: Workflow for a Boyden chamber cell migration assay.

Logical Relationship: ATN-161's Anti-Angiogenic Mechanism

Mechanism_Logic ATN161 ATN-161 Administration Integrin_Binding Binding to Integrin α5β1 ATN161->Integrin_Binding Signaling_Inhibition Inhibition of Downstream Signaling (NF-κB, PKA, FAK, MAPK) Integrin_Binding->Signaling_Inhibition Cellular_Effects Induction of Cellular Effects Signaling_Inhibition->Cellular_Effects Effect_1 ↓ Migration & Tube Formation Cellular_Effects->Effect_1 Effect_2 ↑ Apoptosis Cellular_Effects->Effect_2 Effect_3 ↓ MMP-2/9 Expression Cellular_Effects->Effect_3 Outcome Inhibition of Angiogenesis Effect_1->Outcome Effect_2->Outcome Effect_3->Outcome

Caption: Logical flow of ATN-161's anti-angiogenic mechanism.

Conclusion

ATN-161 is a well-characterized integrin α5β1 antagonist with potent anti-angiogenic properties. Its mechanism of action involves the non-competitive inhibition of integrin signaling, leading to decreased endothelial cell migration and tube formation, and increased apoptosis. The data from numerous preclinical in vitro and in vivo models support its potential as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer and certain ocular conditions. The well-tolerated safety profile observed in early clinical trials further underscores its potential for future development, both as a monotherapy and in combination with other anti-cancer agents.[7][14] This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued investigation and application of ATN-161.

References

The Anti-Tumor Efficacy of ATN-161: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Preclinical Anti-Tumor Effects of the Integrin Antagonist ATN-161

Executive Summary

ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrin α5β1 with demonstrated anti-tumor activity in a range of preclinical models.[1][2] By targeting the α5β1 integrin, which is highly expressed on activated endothelial cells and various tumor cells, ATN-161 exerts its anti-neoplastic effects primarily through the inhibition of angiogenesis, tumor cell migration, and invasion.[3][4] This technical guide provides a comprehensive overview of the anti-tumor effects of ATN-161, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the associated signaling pathways. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of targeting the α5β1 integrin pathway with ATN-161.

Mechanism of Action

ATN-161 is a five-amino-acid peptide derived from the synergy region of fibronectin.[1] It functions as a non-RGD-based antagonist of integrin α5β1.[3] Integrins are transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[5] The α5β1 integrin, a key receptor for fibronectin, is significantly upregulated in tumor angiogenesis and on the surface of many tumor cells, while its expression is low in quiescent vasculature.[5]

ATN-161 binds to the β subunit of several integrins, including α5β1 and αvβ3, and has been shown to inhibit α5β1 integrin signaling.[1][5] This inhibition is thought to occur through the interaction of ATN-161's cysteine thiol with the integrin, potentially locking it in an inactive conformation.[2] By blocking α5β1 function, ATN-161 disrupts the critical interactions between endothelial cells and the ECM, as well as between tumor cells and their microenvironment. This disruption leads to the inhibition of key processes involved in tumor progression, including:

  • Angiogenesis: ATN-161 inhibits the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][6] It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced migration and capillary tube formation of endothelial cells.[6]

  • Tumor Cell Migration and Invasion: By interfering with tumor cell adhesion to the ECM, ATN-161 can reduce their migratory and invasive capabilities.[7]

  • Induction of Apoptosis: In some contexts, ATN-161 has been shown to promote apoptosis of endothelial and tumor cells.[5][8]

Quantitative Data on Anti-Tumor Effects

The anti-tumor efficacy of ATN-161 has been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of ATN-161

Cell LineAssay TypeEndpointATN-161 ConcentrationResultReference
Human Choroidal Endothelial Cells (hCECs)Migration AssayInhibition of VEGF-induced migrationStarting at 100 nMDose-dependent inhibition (P < 0.001)[6][9]
hCECsCapillary Tube FormationInhibition of VEGF-induced tube formationNot specifiedInhibition observed[6]
hCECsProliferation Assay (MTS)Effect on VEGF-induced proliferationNot specifiedNo inhibition observed[6][10]
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Survival/Proliferation (MTT)Reduction in cell number1 µM21% decrease after 48 hr (p<0.03)[9]
DU145 (Human Prostate Cancer)Basement Membrane InvasionInhibition of PHSRN-induced invasionNot specifiedInhibition observed[7]
MLL (Rat Prostate Cancer)Basement Membrane InvasionInhibition of PHSRN-induced invasionNot specifiedInhibition observed[7]
MDA-MB-231 (Human Breast Cancer)Proliferation AssayEffect on tumor cell proliferationUp to 100 µmol/LNo significant effect[2]

Table 2: In Vivo Efficacy of ATN-161

Tumor ModelAnimal ModelTreatment RegimenPrimary OutcomeResultReference
Laser-induced Choroidal Neovascularization (CNV)RatsIntravitreal injectionInhibition of CNV leakage and neovascularizationSignificant decrease in lesion size[6][10]
Oxygen-induced Retinopathy (OIR)MiceNot specifiedReduction of retinal neovascularizationSignificant reduction[5]
Matrigel Plug AngiogenesisMiceDirect addition to MatrigelInhibition of angiogenesisStatistically significant at 1 and 10 µmol/L (P = 0.0017 and P = 0.0004, respectively)[1]
Lewis Lung CarcinomaMice1 to 10 mg/kg (thrice a week)Inhibition of tumor growthU-shaped dose-response curve observed[1][11]
MLL Prostate CancerCopenhagen Rats5 mg/kg (five injections over 16 days)Reduction in primary tumor growth and blood vessel densityMarked reduction in tumor growth; 8- to 10-fold lower blood vessel density[7]
Colorectal Liver Metastases (CT-26)BALB/c Mice100 mg/kg (every third day) + 5-FUReduction in liver metastases and improved survivalCombination therapy significantly reduced tumor burden and number of metastases (p<0.02) and improved survival (p<0.03)[8][9]
MDA-MB-231 Breast Cancer XenograftBALB/c nu/nu Mice0.05-1 mg/kg (thrice a week) for 10 weeksDecrease in tumor volume and metastasisSignificant dose-dependent decrease in tumor volume and metastasis[2][12]
HT29 Colon Cancer Xenograft (α5β1-negative)Not specifiedNot specifiedReduction in tumor weight and vessel densitySignificant reduction[9]
B16F10 MelanomaC57BL/6 MiceSingle or multiple injections of DOX-ATN/SCID-Ps (total 100 mg DOX·HCl/kg)Inhibition of tumor growth and improved survivalSignificant inhibition of tumor growth and greatly improved survival rates[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to evaluate the anti-tumor effects of ATN-161.

In Vitro Assays
  • Cell Migration Assay (Boyden Chamber):

    • Human choroidal endothelial cells (hCECs) are seeded in the upper chamber of a Transwell insert.

    • The lower chamber contains media with VEGF as a chemoattractant, with or without varying concentrations of ATN-161.

    • After a defined incubation period, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and quantified by counting under a microscope.[6] A scrambled peptide can be used as a negative control.[6]

  • Capillary Tube Formation Assay:

    • A synthetic matrix, such as Matrigel, is coated onto the wells of a culture plate.

    • hCECs are seeded onto the matrix in the presence of VEGF, with or without ATN-161.

    • After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring the total tube length or the number of branch points.[6]

  • Cell Proliferation Assay (MTS/MTT):

    • Cells (e.g., hCECs or tumor cells) are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with various concentrations of ATN-161 in the presence or absence of a growth factor like VEGF.

    • After a specific incubation period (e.g., 24-48 hours), a solution containing MTS or MTT reagent is added to each well.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) to determine the number of viable cells.[6][9]

In Vivo Models
  • Matrigel Plug Angiogenesis Model:

    • Liquid Matrigel is mixed with angiogenic factors (e.g., VEGF and FGF-2) and different concentrations of ATN-161.

    • The mixture is injected subcutaneously into mice.

    • After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

    • The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug, which is indicative of blood vessel formation.[1]

  • Xenograft Tumor Growth Model:

    • Human tumor cells (e.g., MDA-MB-231) are injected subcutaneously into immunocompromised mice (e.g., BALB/c nu/nu).

    • Once tumors are established, mice are randomized into treatment groups (vehicle control, ATN-161 at various doses).

    • ATN-161 is administered systemically (e.g., intravenously or intraperitoneally) according to a defined schedule (e.g., thrice weekly).[12]

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised for histological and immunohistochemical analysis (e.g., microvessel density, proliferation markers).[12]

  • Metastasis Model:

    • Tumor cells (e.g., CT-26 colon carcinoma cells) are injected into the spleen or left ventricle of mice to induce liver or bone metastases, respectively.[9][12]

    • Treatment with ATN-161 and/or other agents (e.g., 5-FU) is initiated.

    • The number and size of metastatic lesions in target organs are determined at the end of the experiment by gross examination and histological analysis.[8] Survival can also be monitored as a primary endpoint.[8]

Signaling Pathways and Visualizations

The anti-tumor effects of ATN-161 are mediated through the modulation of specific intracellular signaling pathways.

ATN-161 Mechanism of Action and Downstream Signaling

ATN-161, by inhibiting integrin α5β1, can influence several downstream signaling cascades. One proposed mechanism involves the activation of protein kinase A (PKA), which can lead to the induction of apoptosis and inhibition of angiogenesis.[1] Additionally, blocking α5β1 can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival, and reduce the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for ECM degradation during invasion and angiogenesis.[5] In breast cancer models, ATN-161 has been shown to decrease the phosphorylation of mitogen-activated protein kinase (MAPK).[2][12]

ATN161_Signaling_Pathway cluster_membrane Cell Membrane Integrin_a5b1 Integrin α5β1 PKA PKA Integrin_a5b1->PKA activates NF-kB_Activation NF-κB Activation Integrin_a5b1->NF-kB_Activation activates MAPK_Phosphorylation MAPK Phosphorylation Integrin_a5b1->MAPK_Phosphorylation activates ATN-161 ATN-161 ATN-161->Integrin_a5b1 inhibits Apoptosis Apoptosis PKA->Apoptosis MMP-2/9_Expression MMP-2/9 Expression NF-kB_Activation->MMP-2/9_Expression Angiogenesis Angiogenesis NF-kB_Activation->Angiogenesis inhibition of Cell_Migration_Invasion Cell Migration & Invasion MAPK_Phosphorylation->Cell_Migration_Invasion inhibition of MMP-2/9_Expression->Cell_Migration_Invasion inhibition of Tumor_Growth_Metastasis Tumor Growth & Metastasis Angiogenesis->Tumor_Growth_Metastasis inhibition of Cell_Migration_Invasion->Tumor_Growth_Metastasis inhibition of Apoptosis->Tumor_Growth_Metastasis inhibition of

Caption: Signaling pathway of ATN-161's anti-tumor effects.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates a typical workflow for assessing the efficacy of ATN-161 in a preclinical xenograft tumor model.

Xenograft_Workflow Cell_Culture Tumor Cell Culture (e.g., MDA-MB-231) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Establishment Tumor Establishment (palpable tumors) Implantation->Tumor_Establishment Randomization Randomization of Mice into Treatment Groups Tumor_Establishment->Randomization Treatment Treatment Administration (Vehicle vs. ATN-161) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis (Histology, IHC) Endpoint->Analysis Data_Analysis Data Analysis & Statistical Evaluation Analysis->Data_Analysis

Caption: Workflow for a preclinical in vivo xenograft study of ATN-161.

Conclusion

ATN-161 has demonstrated significant anti-tumor activity in a variety of preclinical models, primarily through its anti-angiogenic and anti-metastatic effects. Its mechanism of action, centered on the inhibition of integrin α5β1, offers a targeted approach to cancer therapy. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of ATN-161 and other integrin antagonists. A notable characteristic observed in some preclinical models is a U-shaped dose-response curve, which presents a challenge for clinical dose selection but also highlights the importance of identifying pharmacodynamic biomarkers to guide clinical development.[1][7][11] The promising preclinical profile of ATN-161, including its efficacy in combination with chemotherapy, warrants continued investigation into its clinical utility for the treatment of solid tumors.[7][8]

References

ATN-161: An In-Depth Technical Guide on its Potential as a Therapeutic for Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161, a small peptide antagonist of integrin α5β1, has emerged as a promising candidate for antiviral therapy. This technical guide provides a comprehensive overview of the core scientific principles underlying the use of ATN-161 against viral infections, with a primary focus on its well-documented activity against SARS-CoV-2 and its potential relevance to other viral pathogens that utilize integrin-mediated entry pathways. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to serve as a valuable resource for the scientific community engaged in antiviral drug discovery and development.

Introduction to ATN-161 and its Mechanism of Action

ATN-161 is a pentapeptide (Ac-PHSCN-NH2) derived from fibronectin that acts as a noncompetitive inhibitor of α5β1 integrin.[1][2] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and they are increasingly recognized as co-receptors for viral entry.[3] The α5β1 integrin, in particular, has been implicated in the pathogenesis of several viruses, including SARS-CoV-2, Porcine Hemagglutinating Encephalomyelitis Virus (PHEV), Human Adenovirus 2, Epstein-Barr Virus, HIV-1, Foot-and-Mouth Disease Virus, and Ebola Virus.[3]

The primary mechanism of action of ATN-161 as an antiviral agent is the disruption of the interaction between viral proteins and the host cell surface integrin α5β1. In the context of SARS-CoV-2, ATN-161 is hypothesized to inhibit viral entry through a dual mechanism:

  • Blocking Spike Protein-Integrin Interaction: ATN-161 directly interferes with the binding of the SARS-CoV-2 spike protein to the α5β1 integrin.[1]

  • Disrupting ACE2-Integrin Association: The primary receptor for SARS-CoV-2, angiotensin-converting enzyme 2 (ACE2), is functionally and proximally associated with α5β1 integrin. ATN-161 has been shown to inhibit the interaction between ACE2 and α5β1 integrin, thereby indirectly hindering viral entry.[1][2]

By targeting a host factor rather than a viral component, ATN-161 presents a therapeutic strategy that may be less susceptible to the development of viral resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of ATN-161 against viral infections.

Table 1: In Vitro Efficacy of ATN-161 against SARS-CoV-2

ParameterValueCell LineVirus StrainReference
IC50 3.16 μMVeroE6SARS-CoV-2; 2019-nCoV/USA-WA1/2020[1]
EC50 Approximates RemdesivirVeroE6SARS-CoV-2[1]

Table 2: In Vivo Efficacy of ATN-161 against Coronaviruses

VirusAnimal ModelATN-161 DoseKey FindingsReference
SARS-CoV-2 k18-hACE2 transgenic mice1 mg/kg (intravenous)Reduction in lung viral load and improved lung histology.[4]
PHEV MiceNot specifiedReduced viral proliferation and histological improvement.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on ATN-161's antiviral activity.

In Vitro Inhibition of SARS-CoV-2 Infection

This protocol is adapted from studies demonstrating the in vitro efficacy of ATN-161.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of ATN-161 against SARS-CoV-2 in a cell-based assay.

Materials:

  • Cells: VeroE6 cells (ATCC# CRL-1586)

  • Virus: SARS-CoV-2; 2019-nCoV/USA-WA1/2020 (BEI# NR-52281)

  • Reagents: ATN-161, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Trizol LS, RNA extraction kit, RT-qPCR reagents.

Procedure:

  • Cell Culture: Culture VeroE6 cells in complete DMEM supplemented with 10% FBS.

  • Viral Stock Preparation: Propagate SARS-CoV-2 in VeroE6 cells and harvest the viral supernatant.

  • Cell Plating: Seed VeroE6 cells at a density of 1.25 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • ATN-161 Treatment: Treat the cells with serial dilutions of ATN-161 in complete DMEM with 2% FBS for 1 hour.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the infected cells for 48 hours.

  • RNA Extraction: Lyse the cells and virus using Trizol LS and extract total RNA.

  • RT-qPCR: Quantify viral load using reverse transcriptase quantitative polymerase chain reaction (RT-qPCR) targeting the SARS-CoV-2 nucleocapsid gene.

  • IC50 Calculation: Determine the IC50 value from the dose-response curve.

ELISA for Spike Protein-Integrin Binding Inhibition

This protocol is designed to assess the ability of ATN-161 to disrupt the binding of the SARS-CoV-2 spike protein to α5β1 integrin.[2][5]

Objective: To quantify the inhibition of SARS-CoV-2 spike protein binding to α5β1 integrin by ATN-161.

Materials:

  • Proteins: Recombinant α5β1 integrin, recombinant trimeric SARS-CoV-2 spike protein, human ACE2 (hACE2)-Fc.

  • Reagents: ATN-161, Bovine Serum Albumin (BSA), appropriate buffers, and detection antibodies.

Procedure:

  • Plate Coating: Coat 96-well plates with 1 µg/mL of α5β1 integrin for 2 hours at room temperature.

  • Blocking: Block the plates overnight with 2.5% BSA.

  • Incubation with ATN-161 and Spike Protein: Add a mixture of varying concentrations of ATN-161 and a fixed concentration of trimeric spike protein to the wells. Incubate for 1 hour at 37°C.

  • Washing: Wash the plates to remove unbound proteins.

  • Detection: Add a primary antibody against the spike protein, followed by a secondary HRP-conjugated antibody.

  • Substrate Addition: Add a suitable HRP substrate and measure the absorbance.

  • Data Analysis: Normalize the data to the vehicle control and determine the extent of inhibition.

Cell Viability Assay

This assay measures the protective effect of ATN-161 on cells infected with SARS-CoV-2.[5]

Objective: To assess the ability of ATN-161 to increase the viability of SARS-CoV-2 infected cells.

Materials:

  • Cells and Virus: As described in section 3.1.

  • Reagents: ATN-161, CellTiter-Glo Luminescent Cell Viability Assay kit.

Procedure:

  • Cell Treatment and Infection: Follow steps 1-5 from the in vitro inhibition protocol (section 3.1).

  • Incubation: Incubate for 24 hours.

  • Lysis and Luminescence Measurement: Remove the cell supernatant and lyse the cells with the CellTiter-Glo reagent. Measure luminescence to quantify ATP levels, which correlate with cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action of ATN-161, a typical experimental workflow for its evaluation, and the downstream signaling pathway it is thought to inhibit.

ATN161_Mechanism_of_Action cluster_cell Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding (Viral Entry) Integrin α5β1 Integrin Spike->Integrin Binding (Co-receptor) ACE2->Integrin Association ATN161 ATN-161 ATN161->Integrin Inhibits Experimental_Workflow start Start: Hypothesis ATN-161 inhibits viral entry in_vitro In Vitro Studies start->in_vitro binding_assay Binding Assays (ELISA) - Spike-Integrin - ACE2-Integrin in_vitro->binding_assay inhibition_assay Viral Inhibition Assay (VeroE6 cells) - Determine IC50 in_vitro->inhibition_assay viability_assay Cell Viability Assay - Assess cytopathic effect in_vitro->viability_assay in_vivo In Vivo Studies (k18-hACE2 mice) inhibition_assay->in_vivo treatment ATN-161 Treatment (e.g., 1 mg/kg IV) in_vivo->treatment analysis Analysis - Lung viral load (RT-qPCR) - Lung histology treatment->analysis end Conclusion: Therapeutic Potential analysis->end FAK_Signaling_Pathway Virus Virus (e.g., PHEV) Integrin α5β1 Integrin Virus->Integrin Activates FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activates ATN161 ATN-161 ATN161->Integrin Inhibits Cofilin Cofilin FAK->Cofilin Phosphorylates Cytoskeleton Cytoskeletal Rearrangement Cofilin->Cytoskeleton Viral_Invasion Viral Invasion Cytoskeleton->Viral_Invasion

References

ATN-161: A Technical Guide to the Trifluoroacetate Salt vs. Free Base Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161, a synthetic pentapeptide with the sequence Ac-PHSCN-NH₂, is a promising anti-angiogenic and anti-metastatic agent that has been the subject of numerous preclinical and clinical studies.[1][2] It is an antagonist of several integrins, primarily α5β1 and αvβ3, which are crucial in tumor progression and angiogenesis.[1][3] In the course of research and development, ATN-161 is often available in two forms: the trifluoroacetate (B77799) (TFA) salt and the free base. The choice between these forms can have significant implications for experimental design, data interpretation, and potential clinical applications. This technical guide provides an in-depth comparison of ATN-161 trifluoroacetate salt and its free base form, offering quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid researchers in making informed decisions.

Physicochemical Properties

The fundamental difference between the two forms lies in the presence of the trifluoroacetate counterion in the salt form. This counterion is typically introduced during the solid-phase synthesis and purification of the peptide using trifluoroacetic acid.[4][5] While often a byproduct of the manufacturing process, the TFA counterion can influence the peptide's properties.

PropertyThis compoundATN-161 Free BaseReference(s)
Molecular Formula C25H36F3N9O10SC23H35N9O8S[6]
Molecular Weight 711.67 g/mol 597.6 g/mol [3][6]
CAS Number 904763-27-5262438-43-7[3][6]
Appearance Lyophilized powderLyophilized powder[4]
Solubility H2O: 5 mg/mL (7.03 mM) (requires sonication and warming to 60°C); DMSO: 1 mg/mL (1.41 mM) (requires sonication)Water: Soluble to 2 mg/mL[6][7]

Note: Solubility can be influenced by the purity of the peptide, the presence of residual salts, and the pH of the solvent. The provided data should be considered as a general guide.

Considerations for Form Selection: Trifluoroacetate Salt vs. Free Base

The presence of the TFA counterion can affect various aspects of the peptide's behavior:

  • Biological Activity: Residual TFA in peptide preparations can have direct biological effects, including inhibiting or, in some cases, promoting cell growth, which can confound experimental results.[5] For cellular assays, it is often recommended to use the free base or a salt form with a more biologically compatible counterion, such as acetate (B1210297) or hydrochloride, to avoid these off-target effects.[4]

  • Solubility: As indicated in the table, the salt form can impact solubility. The TFA salt of ATN-161 appears to have higher aqueous solubility with the aid of warming and sonication compared to the reported solubility of the free base.[6][7]

  • Lyophilization and Handling: Acetate salts of peptides are often preferred for producing a better lyophilized cake, as TFA salts can sometimes result in a "fluffy" and difficult-to-handle product.[4]

  • In Vivo Studies: The TFA salt may induce undesirable immune responses in some cases.[4] Although some FDA-approved peptide drugs are TFA salts, for novel drug development, switching to an acetate or hydrochloride salt is a common strategy.[4]

Mechanism of Action and Signaling Pathway

ATN-161 exerts its anti-angiogenic and anti-metastatic effects by targeting integrins on the surface of endothelial and tumor cells.[1][3] It is a non-RGD-based peptide that binds to the β subunit of several integrins, including α5β1, αvβ3, and αvβ5.[2] This binding is thought to lock the integrin in an inactive conformation, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1]

One of the key pathways affected by ATN-161 is the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting integrin signaling, ATN-161 can lead to a decrease in the phosphorylation of MAPK, which in turn reduces cell proliferation.[1]

ATN161_Signaling_Pathway ATN161 ATN-161 Integrin Integrin (α5β1, αvβ3) ATN161->Integrin FAK FAK Integrin->FAK Inhibits activation Migration Cell Migration Integrin->Migration Inhibits Survival Cell Survival Integrin->Survival Inhibits MAPK_pathway MAPK Pathway (ERK) FAK->MAPK_pathway Downregulates Proliferation Cell Proliferation MAPK_pathway->Proliferation Inhibits

ATN-161 inhibits key cellular processes by blocking integrin signaling.

Experimental Protocols

The following are representative protocols for key experiments involving ATN-161. These protocols are based on published studies and may require optimization for specific experimental conditions. When preparing stock solutions, the choice of salt form will affect the molecular weight used for concentration calculations.

Preparation of ATN-161 Stock Solutions
  • For this compound:

    • Calculate the required mass of ATN-161 TFA salt (MW: 711.67 g/mol ) to achieve the desired stock concentration.

    • For aqueous solutions, dissolve the peptide in sterile, nuclease-free water to a concentration of 5 mg/mL. This may require ultrasonication and warming to 60°C to fully dissolve.[6]

    • For DMSO solutions, dissolve the peptide in anhydrous DMSO to a concentration of 1 mg/mL, which may require ultrasonication.[6]

    • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

  • For ATN-161 Free Base:

    • Calculate the required mass of ATN-161 free base (MW: 597.6 g/mol ) for the desired stock concentration.

    • Dissolve the peptide in sterile, nuclease-free water to a concentration of up to 2 mg/mL.[7]

    • If solubility is an issue, a small amount of an appropriate acid (e.g., HCl) or base can be added to aid dissolution, depending on the peptide's isoelectric point.

    • Aliquot and store as described for the TFA salt.[9]

Stock_Solution_Workflow start Start weigh Weigh ATN-161 (TFA salt or free base) start->weigh choose_solvent Choose Solvent (e.g., Water, DMSO) weigh->choose_solvent dissolve Dissolve Peptide (Apply sonication/warming if needed) choose_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing ATN-161 stock solutions.
In Vitro Cell Migration (Boyden Chamber) Assay

This assay assesses the effect of ATN-161 on the migration of endothelial or tumor cells towards a chemoattractant.

  • Cell Preparation: Culture cells (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line) to sub-confluency. Harvest the cells and resuspend them in a serum-free medium.

  • Assay Setup:

    • Add a chemoattractant (e.g., VEGF for endothelial cells) to the lower chamber of the Boyden chamber assembly.

    • Place a porous membrane (e.g., gelatin-coated polycarbonate) between the upper and lower chambers.

    • Add the cell suspension to the upper chamber.

  • Treatment: Add different concentrations of ATN-161 (either TFA salt or free base, prepared in the same serum-free medium) to the upper chamber with the cells. Include a vehicle control.

  • Incubation: Incubate the chambers for a sufficient time to allow for cell migration (e.g., 4-24 hours) at 37°C in a humidified incubator.

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of migrated cells in the ATN-161-treated groups to the control group.

In Vivo Tumor Growth and Angiogenesis Model

This protocol describes a general workflow for evaluating the efficacy of ATN-161 in a subcutaneous tumor model.

  • Cell Implantation: Inject a suspension of cancer cells (e.g., human breast cancer MDA-MB-231) subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Randomize the animals into treatment groups:

    • Vehicle control (e.g., saline)

    • ATN-161 (specify the form and dose, e.g., 1-10 mg/kg, administered intravenously or intraperitoneally, thrice weekly)

  • Treatment Administration: Administer the treatments according to the predetermined schedule.

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals.

    • Excise the tumors and weigh them.

    • Process a portion of the tumor for histological analysis (e.g., H&E staining, immunohistochemistry for markers of proliferation like Ki-67 and angiogenesis like CD31).

  • Data Analysis: Compare tumor growth rates, final tumor weights, and histological markers between the treatment and control groups.

InVivo_Workflow start Start implant Subcutaneous Tumor Cell Implantation start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomize into Treatment Groups growth->randomize treat Administer ATN-161 or Vehicle Control randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor endpoint Study Endpoint monitor->endpoint analyze Tumor Excision, Weight, and Histology endpoint->analyze end End analyze->end

Workflow for an in vivo tumor growth study with ATN-161.

Conclusion

Both the trifluoroacetate salt and the free base form of ATN-161 are valuable tools for research into its anti-cancer properties. The choice between them depends on the specific application. For in vitro cellular assays and in vivo studies where potential off-target effects of the counterion are a concern, the free base or a more biocompatible salt form is preferable. The trifluoroacetate salt, however, may offer advantages in terms of solubility for certain formulations. Researchers should carefully consider the properties of each form and clearly report which form was used in their studies to ensure the reproducibility and accurate interpretation of their findings. Further direct comparative studies on the stability and biological activity of the different forms of ATN-161 would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Discovery and Development of ATN-161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide developed as an antagonist of several integrins, including α5β1, αvβ3, and αvβ5.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based approach to inhibiting integrin function.[1][2] Integrins, particularly α5β1, are crucial for endothelial cell adhesion and migration, playing a key role in tumor angiogenesis and progression.[2][3] ATN-161 was investigated for its potential as an antiangiogenic and antineoplastic agent. Preclinical studies demonstrated its ability to inhibit tumor growth and metastasis in various animal models, primarily through the disruption of new blood vessel formation.[4][5] The compound advanced to Phase II clinical trials, having shown a favorable safety profile in Phase I studies where it was well-tolerated without reaching a maximum tolerated dose (MTD).[1][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of ATN-161, presenting key data and experimental methodologies.

Discovery and Rationale

ATN-161 was engineered from the PHSRN synergy region of human fibronectin, an extracellular matrix protein involved in tumor angiogenesis and metastasis.[1] The core innovation was the substitution of an arginine residue with cysteine, resulting in the Ac-PHSCN-NH2 sequence.[1] This modification was critical for its biological activity. The rationale for targeting integrins stems from their overexpression on activated endothelial cells and many tumor cells, where they mediate cell-cell and cell-matrix interactions essential for angiogenesis, tumor growth, and metastasis.[2][3] Unlike many integrin inhibitors that target the RGD (arginine-glycine-aspartate) binding site, ATN-161 was designed to interact with a different site, potentially offering a distinct mechanism of inhibition.[2][6]

Mechanism of Action

ATN-161 functions as a small peptide antagonist of integrin α5β1 and other β1-containing integrins.[5] It is hypothesized that the free cysteine thiol in ATN-161 forms a disulfide bond with its integrin target, blocking the disulfide interchange necessary for integrin activation and thereby locking it in an inactive state.[4][5] This non-competitive inhibition prevents the binding of natural ligands like fibronectin.[6]

The blockade of integrin signaling by ATN-161 disrupts several downstream pathways critical for angiogenesis and cell survival:

  • Inhibition of Angiogenesis: By binding to integrins on activated endothelial cells, ATN-161 inhibits their migration and adhesion, which are fundamental steps in the formation of new blood vessels.[2][3] This antiangiogenic effect was observed directly in preclinical models.[1][4]

  • Modulation of Signaling Pathways: ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[5] Furthermore, its antiangiogenic activity in a Matrigel plug model could be reversed by inhibitors of protein kinase A (PKA), suggesting that its effects are mediated by modulating integrin signaling in a PKA-dependent manner.[1]

ATN161_Mechanism_of_Action cluster_membrane Cell Membrane integrin Integrin (α5β1, αvβ3) pka PKA Signaling integrin->pka Modulates mapk MAPK Phosphorylation integrin->mapk Inhibits ATN161 ATN-161 ATN161->integrin Binds & Inhibits ligand Fibronectin (Natural Ligand) ligand->integrin Binding Blocked angiogenesis Angiogenesis (Cell Migration, Adhesion) pka->angiogenesis Regulates mapk->angiogenesis Regulates

Caption: Mechanism of Action of ATN-161.

Preclinical Development

The preclinical evaluation of ATN-161 involved a range of in vitro and in vivo studies to characterize its activity and safety profile.

In Vitro Studies

In vitro assays confirmed the biological activity of ATN-161 on endothelial and tumor cells. The peptide was shown to inhibit the PHSRN-induced basement membrane invasion of human (DU145) and rat (MLL) prostate cancer cell lines.[4] In studies using human choroidal endothelial cells (hCECs), ATN-161 effectively inhibited VEGF-induced cell migration and capillary tube formation in a dose-dependent manner, with effects starting at a concentration of 100 nM.[7] However, it did not significantly affect the proliferation of hCECs or certain tumor cell lines, suggesting its primary mechanism is not direct cytotoxicity.[5][7]

In Vivo Studies

Animal models were crucial in demonstrating the anti-tumor and anti-angiogenic efficacy of ATN-161.

  • Anti-Tumor Efficacy: Systemic administration of ATN-161 markedly reduced primary tumor growth and metastasis in models of prostate cancer, breast cancer, and Lewis lung carcinoma.[1][4][5] In some models, treatment resulted in an eight- to 10-fold reduction in blood vessel density within the tumor tissue.[4]

  • Anti-Angiogenesis Models: In the Matrigel plug model, ATN-161 showed a dose-dependent inhibition of angiogenesis, with statistically significant effects at concentrations of 1 and 10 μmol/L.[1]

  • Pharmacokinetics and Biodistribution: A labeled analogue, ATN-453, was shown to localize specifically to neovessels rather than pre-existing vasculature.[1] While ATN-161 has a short plasma half-life, its half-life within tumor tissue was found to be much longer, suggesting target retention.[1][4]

  • Dose-Response: A key finding across several preclinical models was a U-shaped dose-response curve, where optimal efficacy was observed within a specific dose range (1 to 10 mg/kg), with diminished effects at higher doses.[1][8] This presented a challenge for clinical dose selection and highlighted the importance of pharmacodynamic biomarkers.[8]

  • Safety and Toxicology: Preclinical toxicology studies in rats and primates showed no consistent evidence of toxicity except at extremely high, supratherapeutic doses, indicating a large therapeutic index.[1][4]

Table 1: Summary of Preclinical In Vivo Efficacy and Dosing

Model Type Cancer/Condition Key Findings Effective Dose Range Citation(s)
Xenograft MLL Prostate Cancer Reduced primary tumor growth and metastasis; 8-10 fold lower blood vessel density. 5 mg/kg [4]
Xenograft Breast Cancer Significant dose-dependent decrease in tumor volume and metastasis. Not specified [5]
Orthotopic Lewis Lung Carcinoma Tumor growth inhibition, exhibited U-shaped dose-response. 1-10 mg/kg (thrice weekly) [8]
Angiogenesis Matrigel Plug Dose-dependent inhibition of angiogenesis. 1-10 µmol/L (in Matrigel) [1]

| Angiogenesis | Laser-induced CNV | Inhibited choroidal neovascularization leakage and lesion size. | Not specified |[7] |

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding Binding Assays (to Integrins) migration Cell Migration Assays (e.g., Boyden Chamber) binding->migration adhesion Cell Adhesion Assays migration->adhesion tube Tube Formation Assays adhesion->tube angiogenesis Angiogenesis Models (e.g., Matrigel Plug) tube->angiogenesis xenograft Tumor Xenograft Models (Efficacy) angiogenesis->xenograft pk_pd Pharmacokinetics & Pharmacodynamics xenograft->pk_pd tox Toxicology Studies pk_pd->tox

Caption: Generalized Preclinical Evaluation Workflow for ATN-161.

Clinical Development

ATN-161 advanced into clinical trials for patients with advanced solid tumors and has reached Phase II.[1][9]

Phase I Trial

A first-in-human, dose-escalation Phase I study was conducted to evaluate the safety, toxicity, and pharmacokinetics of ATN-161.

  • Study Design: Patients with advanced solid tumors received ATN-161 as a 10-minute infusion three times per week.[4][10] The study enrolled sequential cohorts across eight different dose levels.[4]

  • Safety and Tolerability: The drug was well-tolerated at all dose levels assessed.[4][10] No dose-limiting toxicities were identified, and a maximum tolerated dose (MTD) was not reached.[1][4] The maximum administered dose was defined as 16 mg/kg.[4]

  • Efficacy: While there were no objective clinical responses (e.g., tumor shrinkage), approximately one-third of the patients in the study experienced prolonged stable disease, with some receiving treatment for over 280 days.[4][10]

  • Pharmacokinetics: The trial confirmed the rapid plasma clearance and high tissue distribution observed in preclinical studies.[4]

Table 2: Phase I Dose Escalation Cohorts

Cohort Dose Level (mg/kg)
1 0.1
2 0.25
3 0.5
4 1.0
5 2.0
6 4.0
7 8.0
8 16.0

Data from the Phase I trial of ATN-161 in patients with solid tumors.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of ATN-161.

Protocol: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the ability of ATN-161 to inhibit the migration of endothelial cells toward a chemoattractant.

  • Cell Preparation: Culture human endothelial cells (e.g., hCECs or HUVECs) to ~70-80% confluence.[7] Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.

  • Chamber Preparation: Use a 24-well plate with Boyden chamber inserts (e.g., 8.0 µm pore size). Coat the underside of the insert membrane with an extracellular matrix protein like fibronectin (10 µg/mL) and allow it to dry.

  • Assay Setup:

    • Add 600 µL of endothelial cell medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of the 24-well plate.[7]

    • In the upper chamber, add 100 µL of serum-free medium containing the endothelial cells (e.g., 5 x 10⁴ cells).

    • Add ATN-161 at various concentrations (e.g., 1 nM to 100 µM) or a vehicle control to the upper chamber along with the cells.[7] Include a negative control (no VEGF) and a positive control (VEGF alone).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

  • Quantification:

    • Remove the inserts and carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the bottom side of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or DAPI.

    • Count the number of migrated cells in several high-power fields under a microscope. Calculate the average and compare treated groups to the VEGF control.

Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This assay assesses the formation of new blood vessels in vivo in response to pro-angiogenic factors and the inhibitory effect of ATN-161.

  • Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. On ice, mix Matrigel with pro-angiogenic factors such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL).[1]

  • Test Article Incorporation: For test groups, add ATN-161 to the liquid Matrigel mixture at desired final concentrations (e.g., 1 µmol/L and 10 µmol/L).[1] Prepare a vehicle control group containing only the growth factors.

  • Animal Injection: Anesthetize mice (e.g., C57BL/6). Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The Matrigel will form a solid plug at body temperature.

  • Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

  • Analysis:

    • Excise the Matrigel plugs from the euthanized mice.

    • Visually inspect and photograph the plugs to assess vascularization (redness).

    • Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay. Homogenize the plugs and measure absorbance at 540 nm.

    • Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for endothelial cell markers like CD31 to quantify microvessel density.

Conclusion and Future Directions

ATN-161 is a novel peptide-based integrin antagonist that demonstrated a clear biological rationale and promising anti-angiogenic and anti-tumor activity in preclinical models.[1] Its favorable safety profile in a Phase I clinical trial supported further investigation.[4] However, the observation of a U-shaped dose-response curve and the lack of objective responses in early clinical studies highlight the complexities of translating this class of targeted therapy.[1][4] Future development for ATN-161 or similar agents may require the identification and validation of pharmacodynamic biomarkers to establish a biologically active dose in patients.[1] Additionally, exploring its use in combination with chemotherapy or other targeted agents, where it has shown additive effects in preclinical studies, could be a promising therapeutic strategy.[4] The unique mechanism of ATN-161 continues to make it and the integrin pathway valuable subjects of study in oncology and other angiogenesis-dependent diseases.[7]

References

ATN-161: A Technical Guide to the Integrin-Binding Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 is a synthetic pentapeptide that has garnered significant interest in the fields of oncology and virology for its role as an antagonist of specific integrin receptors. This technical guide provides a comprehensive overview of ATN-161, including its core peptide sequence, critical chemical modifications, and its mechanism of action. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside a summary of quantitative data to facilitate a deeper understanding of its therapeutic potential. Visual diagrams of its signaling pathway and common experimental workflows are also provided to aid in the conceptualization of its biological activity and laboratory application.

Core Peptide Sequence and Modifications

ATN-161 is a five-amino-acid peptide with the sequence Prolyl-Histidyl-Seryl-Cysteinyl-Asparagine (PHSCN) .[1][2] It is derived from the synergy region of fibronectin, an extracellular matrix protein, with a notable substitution of cysteine for arginine from the original PHSRN sequence.[3] To enhance its stability and bioactivity, ATN-161 undergoes two key chemical modifications:

  • N-terminal Acetylation: The proline residue at the N-terminus is acetylated (Ac-).[1][2]

  • C-terminal Amidation: The asparagine residue at the C-terminus is amidated (-NH2).[1][2]

These modifications result in the chemical structure Ac-PHSCN-NH2.[4][5][6] Capping the ends of the peptide in this manner has been shown to increase its ability to inhibit cell invasion by 30-fold.[7]

Table 1: Physicochemical Properties of ATN-161

PropertyValueReference
Molecular Formula C23H35N9O8S
Molecular Weight 597.65 g/mol
Sequence PHSCN[1][2]
Modifications N-terminal Acetylation, C-terminal Amidation[2]
Purity ≥95%[2]
Solubility Soluble to 2 mg/ml in water
CAS Number 262438-43-7

Mechanism of Action

ATN-161 functions as a non-RGD (Arginine-Glycine-Aspartate) based integrin binding peptide.[1][8] Its primary targets are the α5β1 and αvβ3 integrins , which are crucial in processes like angiogenesis (the formation of new blood vessels) and tumor progression.[1][4][8] By binding to these integrins on activated endothelial cells and tumor cells, ATN-161 inhibits their migration and adhesion.[1][8]

The interaction of ATN-161 with the N-terminus of the β1-domain of integrin α5β1 is thought to lock the integrin in an inactive conformation.[4] This blockade disrupts the normal signaling cascade initiated by integrin-ligand binding. One of the key downstream effects of this inhibition is the significant reduction in the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a critical component of cell signaling pathways that regulate cell proliferation and survival.[4]

ATN161_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling integrin α5β1 / αvβ3 Integrin MAPK MAPK integrin->MAPK Activates integrin->MAPK   Inhibited by ATN-161 ATN161 ATN-161 ATN161->integrin Binds and Inhibits MAPK_p Phosphorylated MAPK (Active) Cell_Effects Cell Migration, Adhesion, Angiogenesis MAPK_p->Cell_Effects Promotes MAPK->MAPK_p Phosphorylation

ATN-161 Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies of ATN-161.

Table 2: In Vitro Efficacy of ATN-161

AssayCell Line/SystemTreatmentResultReference
MAPK Phosphorylation Inhibition MDA-MB-23120 μmol/L ATN-161 for 30 minMaximal inhibition of MAPK phosphorylation[4]
Cell Proliferation MDA-MB-231Up to 100 μmol/L ATN-161No significant effect on tumor cell proliferation[4]
VEGF-induced Cell Migration hCECs100 nM ATN-161Dose-dependent decrease in migrating cells (P<0.001)[7][9]
Angiogenesis Inhibition (Matrigel Plug) Matrigel with FGF-2 and VEGF1 and 10 μmol/L ATN-161Statistically significant dose-dependent inhibition (P=0.0017 and P=0.0004, respectively)[3]
SARS-CoV-2 Infection Inhibition VeroE6 cellsVariesInhibits infection and increases cell viability[10]

Table 3: Phase I Clinical Trial Pharmacokinetics of ATN-161

Dose Level (mg/kg)Number of PatientsMean Total ClearanceMean Volume of DistributionKey ObservationReference
0.1 - 0.53 per cohort--Dose-dependent pharmacokinetics[5][6]
1.0 - 4.03 per cohortDose-independentDose-independent-[5][6]
8.0 - 16.03 per cohortReduced-Suggests saturable pharmacokinetics[5][6]

Twenty-six patients with advanced solid tumors were enrolled in eight sequential dose cohorts. ATN-161 was administered as a 10-minute infusion three times weekly. No dose-limiting toxicities were observed, and approximately one-third of patients manifested prolonged stable disease.[5][6]

Experimental Protocols

In Vitro Western Blot for MAPK Phosphorylation

This protocol is based on studies investigating the effect of ATN-161 on intracellular signaling pathways.[4]

  • Cell Culture: Plate MDA-MB-231 human breast cancer cells (1 x 10^6) in 100 mm Petri dishes and culture for 24 hours.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal signaling activity.

  • ATN-161 Treatment: Treat cells with varying concentrations of ATN-161 (e.g., 1-100 μmol/L) or a vehicle control for different time periods (e.g., 15-60 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blot Analysis: Perform Western blot analysis using primary antibodies against total MAPK, phosphorylated MAPK, and a loading control (e.g., β-tubulin).

  • Detection: Use enhanced chemiluminescence (ECL) for detection of protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPK compared to total MAPK.

Western_Blot_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Plate MDA-MB-231 cells B 2. Serum starve overnight A->B C 3. Treat with ATN-161 (1-100 µM) B->C D 4. Cell Lysis & Protein Extraction C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation (p-MAPK, MAPK, β-tubulin) E->F G 7. ECL Detection F->G H 8. Quantify Bands G->H

Western Blot Experimental Workflow
In Vivo Matrigel Plug Angiogenesis Assay

This protocol is a common method to assess the anti-angiogenic properties of a compound in vivo.[3]

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix ATN-161 at different concentrations (e.g., 1 and 10 μmol/L) with angiogenesis inducers such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL) directly into the liquid Matrigel.

  • Animal Model: Use an appropriate animal model, such as mice.

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will solidify, forming a plug.

  • Incubation Period: Allow a set period for blood vessels to infiltrate the Matrigel plug (e.g., 7-14 days).

  • Plug Excision: Euthanize the animals and carefully excise the Matrigel plugs.

  • Analysis: Quantify the extent of angiogenesis within the plugs. This can be done by measuring the hemoglobin content (e.g., using the Drabkin method) or through histological analysis of blood vessel density.

In Vitro SARS-CoV-2 Infection Assay

This protocol outlines the methodology used to evaluate the inhibitory effect of ATN-161 on viral infection.[10]

  • Cell Plating: Plate VeroE6 cells at a density of 1.25 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various dilutions of ATN-161 in complete DMEM with 2% fetal bovine serum for 1 hour at 37°C.

  • Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.

  • Incubation: Incubate the infected cells for 48 hours.

  • RNA Extraction: Lyse the cells and virus using Trizol LS and extract RNA using a suitable kit.

  • Quantification of Viral Load: Perform quantitative polymerase chain reaction (qPCR) to determine the viral RNA levels as a measure of infection.

  • Cell Viability Assay: In parallel experiments, assess cell viability to determine any cytopathic effects of the virus and the protective effect of ATN-161.

Conclusion

ATN-161 is a well-characterized synthetic peptide with a clear mechanism of action targeting α5β1 and αvβ3 integrins. Its ability to inhibit key cellular processes such as migration, adhesion, and angiogenesis has been demonstrated in numerous preclinical models, and it has shown a favorable safety profile in early clinical trials. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of ATN-161 in oncology, virology, and other areas where integrin-mediated pathology is a factor.

References

Methodological & Application

Application Notes and Protocols for ATN-161 Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3, derived from the synergy region of fibronectin.[1][2][3] It functions as a non-RGD-based inhibitor, binding to the N-terminus of the β1-domain of integrin α5β1, which is thought to lock the integrin in an inactive state.[1] This interaction inhibits cell adhesion and migration on fibronectin, processes critical for angiogenesis and tumor metastasis.[2][4] Preclinical studies have demonstrated the anti-angiogenic and anti-metastatic potential of ATN-161 in various cancer models and in models of ocular neovascularization.[5][6][7] This document provides detailed experimental protocols for in vitro and in vivo assays to evaluate the efficacy of ATN-161 trifluoroacetate (B77799) salt.

Mechanism of Action

ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH₂) that mimics a non-RGD binding site on fibronectin.[1] Integrins, particularly α5β1, are transmembrane receptors that mediate cell-extracellular matrix (ECM) interactions. In cancer, the expression and activation of α5β1 on tumor and endothelial cells are often upregulated, promoting tumor growth, angiogenesis, and metastasis. ATN-161 competitively inhibits the binding of α5β1 to fibronectin, thereby disrupting downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival.[1] By inhibiting these interactions, ATN-161 can suppress tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[6][7]

ATN161_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm integrin Integrin α5β1 fak FAK integrin->fak Activates atn161 ATN-161 atn161->integrin Inhibits fibronectin Fibronectin (ECM) fibronectin->integrin Binds p_fak p-FAK fak->p_fak mapk MAPK p_fak->mapk Activates p_mapk p-MAPK mapk->p_mapk proliferation Cell Proliferation, Migration, Angiogenesis p_mapk->proliferation Promotes

Figure 1: ATN-161 Signaling Pathway. This diagram illustrates how ATN-161 inhibits the binding of fibronectin to integrin α5β1, leading to the downregulation of the FAK/MAPK signaling pathway and subsequent inhibition of cell proliferation, migration, and angiogenesis.

Data Presentation

In Vitro Efficacy of ATN-161
Assay TypeCell LineKey FindingsReference
Cell Proliferation Human Choroidal Endothelial Cells (hCECs)No significant inhibition of VEGF-induced proliferation.[5][8][9]
MDA-MB-231 (Human Breast Cancer)No significant effect on proliferation at concentrations up to 100 µmol/L.[1]
Cell Migration Human Choroidal Endothelial Cells (hCECs)Dose-dependent inhibition of VEGF-induced migration, starting at 100 nM.[5][8]
Capillary Tube Formation Human Choroidal Endothelial Cells (hCECs)Inhibition of VEGF-induced capillary tube formation.[5][8][9]
MAPK Phosphorylation MDA-MB-231 (Human Breast Cancer)Significant inhibition of MAPK phosphorylation, with maximal effects at 20 µmol/L after 30 minutes of treatment.[1]
In Vivo Efficacy of ATN-161
Animal ModelCancer/Disease ModelTreatment RegimenKey FindingsReference
BALB/c nu/nu Mice MDA-MB-231 Human Breast Cancer Xenograft0.05-1 mg/kg, i.v. infusion, thrice a week for 10 weeksSignificant dose-dependent decrease in tumor volume; marked decrease in skeletal and soft tissue metastases.[5]
Rats Laser-induced Choroidal Neovascularization (CNV)Intravitreal injection immediately after photocoagulationInhibited CNV leakage and neovascularization to a similar extent as an anti-VEGF antibody.[5][8]

Experimental Protocols

In Vitro Assays

This protocol is designed to assess the effect of ATN-161 on the migration of endothelial cells, such as Human Choroidal Endothelial Cells (hCECs), towards a chemoattractant.

Migration_Assay_Workflow prep Prepare Cells and Reagents seed Seed Cells in Upper Chamber prep->seed add_chemo Add Chemoattractant to Lower Chamber prep->add_chemo incubate Incubate seed->incubate add_chemo->incubate fix_stain Fix and Stain Migrated Cells incubate->fix_stain quantify Quantify Migrated Cells fix_stain->quantify

Figure 2: Boyden Chamber Migration Assay Workflow.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

  • Human Choroidal Endothelial Cells (hCECs)

  • Endothelial cell basal medium (EBM) with supplements

  • Fetal Bovine Serum (FBS)

  • VEGF

  • ATN-161 trifluoroacetate salt

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (for fixing)

  • Crystal Violet stain

  • Cotton swabs

Protocol:

  • Cell Preparation: Culture hCECs to 80-90% confluency. The day before the assay, starve the cells in EBM containing 0.1% FBS for 18-24 hours.

  • Assay Setup:

    • Rehydrate the Boyden chamber inserts by adding serum-free EBM to the upper and lower chambers and incubate for 2 hours at 37°C.

    • Prepare the chemoattractant solution: EBM with 1% FBS and 20 ng/mL VEGF. Add 500 µL of this solution to the lower chambers of the Boyden apparatus.

    • Prepare the cell suspension: Harvest the starved hCECs using Trypsin-EDTA, wash with PBS, and resuspend in serum-free EBM at a concentration of 1 x 10⁵ cells/mL.

    • In separate tubes, pre-incubate the cell suspension with varying concentrations of ATN-161 (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.

  • Cell Seeding: Add 200 µL of the cell suspension (containing ATN-161 or vehicle) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.

  • Staining and Quantification:

    • After incubation, remove the inserts from the wells.

    • Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with ice-cold methanol for 10 minutes.

    • Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

    • Gently wash the inserts with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in at least five random high-power fields under a microscope.

This assay evaluates the ability of ATN-161 to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Tube_Formation_Workflow coat_plate Coat Plate with Matrigel polymerize Polymerize Matrigel coat_plate->polymerize seed_cells Seed Endothelial Cells polymerize->seed_cells incubate Incubate seed_cells->incubate image Image Tube Formation incubate->image quantify Quantify Tube Length and Branch Points image->quantify

Figure 3: Capillary Tube Formation Assay Workflow.

Materials:

  • 96-well plate

  • Growth factor-reduced Matrigel

  • Human Choroidal Endothelial Cells (hCECs)

  • Endothelial cell growth medium (EGM)

  • VEGF

  • This compound

  • Calcein AM (optional, for visualization)

Protocol:

  • Plate Coating: Thaw growth factor-reduced Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

  • Cell Seeding:

    • Harvest hCECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.

    • Prepare treatment solutions in EGM containing 20 ng/mL VEGF with various concentrations of ATN-161 (e.g., 10 nM to 10 µM) or vehicle control.

    • Add 100 µL of the cell suspension with the respective treatments to each Matrigel-coated well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 6-18 hours.

  • Imaging and Quantification:

    • Observe the formation of capillary-like structures under an inverted microscope.

    • Capture images of the tube network.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

This protocol details the detection of phosphorylated MAPK (p-MAPK) in breast cancer cells following treatment with ATN-161.

Materials:

  • MDA-MB-231 human breast cancer cells

  • DMEM with 10% FBS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-MAPK, anti-total MAPK, anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Plate MDA-MB-231 cells (1 x 10⁶) in 100 mm dishes and allow them to adhere for 24 hours. Serum-starve the cells overnight. Treat the cells with ATN-161 (e.g., 1-100 µmol/L) or vehicle for different time points (e.g., 15-60 minutes).[2]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-MAPK, total MAPK, and β-tubulin (loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the p-MAPK signal to total MAPK and the loading control.

In Vivo Assay

This protocol describes the establishment of a human breast cancer xenograft model in immunodeficient mice to evaluate the anti-tumor and anti-metastatic effects of ATN-161.

Xenograft_Model_Workflow cell_prep Prepare Cancer Cells inoculation Inoculate Mice with Cancer Cells cell_prep->inoculation tumor_growth Allow Tumors to Establish inoculation->tumor_growth treatment Administer ATN-161 or Vehicle tumor_growth->treatment monitoring Monitor Tumor Growth and Metastasis treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

Figure 4: Murine Xenograft Model Workflow.

Materials:

  • Female BALB/c nu/nu mice (6-8 weeks old)

  • MDA-MB-231 human breast cancer cells

  • Matrigel

  • This compound

  • Sterile PBS

  • Calipers

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Cell Preparation and Inoculation:

    • Culture MDA-MB-231 cells and harvest them during the exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Anesthetize the mice. Inoculate 1 x 10⁶ cells (in 100 µL) subcutaneously into the right flank of each mouse.[5]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer ATN-161 (e.g., 0.05-1 mg/kg) or vehicle (saline) via intravenous infusion three times a week.[5]

  • Monitoring:

    • Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • For metastasis studies, mice can be monitored using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) and X-ray or micro-CT for skeletal metastases.[5]

  • Endpoint Analysis:

    • Continue the treatment for a predetermined period (e.g., 10 weeks) or until tumors in the control group reach a humane endpoint.[5]

    • At the end of the study, euthanize the mice and harvest the primary tumors and metastatic tissues (e.g., lungs, bones).

    • Tumor weight can be recorded.

    • Tissues can be fixed in formalin and embedded in paraffin (B1166041) for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 and microvessel density using CD31).

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the biological activities of this compound. These assays are crucial for elucidating its mechanism of action and evaluating its therapeutic potential as an anti-angiogenic and anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of drug development.

References

Application Notes and Protocols for ATN-161 Trifluoroacetate Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution and use of ATN-161 trifluoroacetate (B77799) salt in cell culture applications. ATN-161 is a peptide antagonist of integrin α5β1, playing a crucial role in inhibiting angiogenesis and tumor progression.[1][2][3] Adherence to these protocols is essential to ensure the stability, activity, and reproducibility of experimental results.

Product Information and Storage

ATN-161 trifluoroacetate salt is typically supplied as a lyophilized powder and is hygroscopic.[4] Proper storage is critical to maintain its integrity.

  • Storage of Lyophilized Powder : Upon receipt, store the lyophilized powder at -20°C for long-term storage (up to 3 years) or at -80°C.[1][2] It should be kept in a desiccated environment.[4]

  • Storage of Stock Solutions : Once reconstituted, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2]

Solubility Data

The solubility of this compound can vary depending on the solvent. The following table summarizes the solubility data from various sources.

SolventConcentrationNotesSource
Waterup to 2 mg/mL-[3][5]
H₂O5 mg/mLRequires sonication and warming to 60°C[6]
PBS (pH 7.2)~1 mg/mLAqueous solutions are not recommended for storage beyond one day.[7]
DMSO3 mg/mL (5.01 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
DMSO1 mg/mL (1.41 mM)May require sonication.[6]
Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of ATN-161 in sterile DMSO. The molecular weight of this compound is approximately 711.67 g/mol .[8]

Materials:

  • This compound

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of ATN-161 (FW: 711.67 g/mol ):

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = ((0.001 g / 711.67 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 140.5 µL

  • Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the ATN-161 powder.

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.[6] If precipitation occurs, gentle warming may aid in solubilization.[9]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store immediately at -80°C.

This protocol outlines the dilution of the concentrated stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM ATN-161 stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM ATN-161 stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and the concentration of DMSO in the final culture volume, it is advisable to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile cell culture medium.

  • Final Dilution: Further dilute the intermediate solution to the desired final concentration directly in the cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of the 1 mM intermediate solution.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples.

  • Incubation: Add the ATN-161 working solution to your cell cultures and incubate for the desired experimental duration. Typical working concentrations for in vitro assays range from 100 nM to 100 µM.[2][10]

Signaling Pathway and Experimental Workflow

ATN-161 is an antagonist of α5β1 integrin.[3] Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling pathways involved in cell proliferation, survival, and migration. By binding to α5β1 integrin, ATN-161 can inhibit downstream signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

ATN161_Signaling_Pathway ATN161 ATN-161 Integrin α5β1 Integrin ATN161->Integrin Inhibits FAK FAK Integrin->FAK Activates MAPK_Pathway MAPK Pathway (e.g., ERK) FAK->MAPK_Pathway Activates Cell_Responses Cellular Responses (Migration, Proliferation, Survival) MAPK_Pathway->Cell_Responses Regulates

Caption: ATN-161 inhibits α5β1 integrin signaling.

The following diagram illustrates the general workflow for utilizing ATN-161 in cell culture experiments.

ATN161_Experimental_Workflow Start Start: ATN-161 Trifluoroacetate Salt Dissolve Dissolve in DMSO to create Stock Solution Start->Dissolve Store Aliquot and Store Stock at -80°C Dissolve->Store Dilute Thaw and Dilute to Working Concentration in Cell Culture Medium Store->Dilute Treat Treat Cells in Culture (include Vehicle Control) Dilute->Treat Assay Perform Cellular Assays (e.g., Proliferation, Migration) Treat->Assay Analyze Analyze and Interpret Data Assay->Analyze

Caption: Workflow for preparing and using ATN-161.

References

Application Notes and Protocols for ATN-161 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 (Ac-PHSCN-NH2) is a small peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1][2] These integrins are crucial mediators of cell adhesion, migration, and signaling, playing a significant role in pathological processes such as tumor angiogenesis and metastasis.[1][2][3] ATN-161 has been investigated in numerous preclinical models and has undergone Phase I clinical trials for solid tumors.[4][5] These notes provide a comprehensive overview of the administration routes, protocols, and underlying signaling pathways of ATN-161 for in vivo research.

A noteworthy characteristic of ATN-161 is its U-shaped dose-response curve observed in several preclinical models, where optimal efficacy is achieved within a specific dose range, with diminished effects at both lower and higher concentrations.[6][7][8] This phenomenon underscores the importance of careful dose selection in experimental design.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the administration parameters for ATN-161 in various preclinical and clinical studies.

Table 1: ATN-161 Administration in Preclinical Cancer Models

Animal ModelCancer TypeAdministration RouteDosageFrequencyKey FindingsReference(s)
BALB/c MiceColon Cancer (Liver Metastases)Intraperitoneal (IP)100 mg/kgEvery 3rd dayReduced liver metastases and microvessel density; increased tumor cell apoptosis when combined with 5-FU.[9][10]
RatsMLL TumorNot SpecifiedNot SpecifiedNot SpecifiedReduced tumor growth.
MiceMDA-MB-231 Human Breast Cancer XenograftsNot SpecifiedNot SpecifiedNot SpecifiedDecreased tumor volume.
C57/bl MiceLewis Lung CarcinomaIntravenous (IV)1 to 10 mg/kg (optimal range)Thrice a weekExhibited a U-shaped dose-response curve in inhibiting tumor growth.[6][7]

Table 2: ATN-161 Administration in Ocular Neovascularization Models

Animal ModelConditionAdministration RouteDosageFrequencyKey FindingsReference(s)
MiceOxygen-Induced Retinopathy (OIR)Intravitreal1.0 µg/µL and 10 µg/µLSingle injectionSignificantly inhibited the expression of integrin α5β1.[3]
RatsLaser-Induced Choroidal Neovascularization (CNV)IntravitrealNot SpecifiedSingle injectionInhibited CNV leakage and neovascularization.[11]

Table 3: ATN-161 Administration in a Phase I Clinical Trial

PopulationCancer TypeAdministration RouteDosageFrequencyKey FindingsReference(s)
Adult PatientsAdvanced Solid TumorsIntravenous (IV) Infusion0.1–16 mg/kgThrice weekly (10-min infusion)Well-tolerated; prolonged stable disease in approximately one-third of patients.[5][12]

Signaling Pathways and Mechanism of Action

ATN-161 exerts its biological effects by binding to the beta subunits of several integrins, thereby inhibiting their function.[6] This interference disrupts downstream signaling cascades involved in cell proliferation, migration, and survival.

Key signaling pathways affected by ATN-161 include:

  • MAPK Pathway: ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[1]

  • FAK Signaling: In viral infection models, ATN-161 was found to inhibit the integrin α5β1-Focal Adhesion Kinase (FAK) signaling pathway.[4]

  • NF-κB Pathway: In models of ocular neovascularization, ATN-161 strongly inhibited the activation of Nuclear Factor-κB (NF-κB) and the expression of Matrix Metalloproteinases 2 and 9 (MMP-2/9), while promoting apoptosis.[3]

ATN161_Signaling_Pathway ATN161 ATN-161 Integrin Integrin α5β1 / αvβ3 ATN161->Integrin inhibits FAK FAK Integrin->FAK MAPK MAPK Phosphorylation Integrin->MAPK NFkB NF-κB Activation Integrin->NFkB Angiogenesis Angiogenesis FAK->Angiogenesis Metastasis Metastasis MAPK->Metastasis MMP MMP-2/9 Expression NFkB->MMP Apoptosis Apoptosis NFkB->Apoptosis inhibits MMP->Angiogenesis Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Prepare Sterile ATN-161 Solution B Animal Restraint (e.g., restrainer for IV) A->B C Select & Disinfect Injection Site B->C D Administer ATN-161 (IV or IP) C->D E Withdraw Needle & Apply Pressure (if IV) D->E F Monitor Animal for Adverse Reactions E->F G Return to Cage F->G

References

Application Notes and Protocols for Cell Migration Assays Using ATN-161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial in various physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The integrin family of transmembrane receptors, particularly α5β1 and αvβ3, plays a pivotal role in regulating cell adhesion to the extracellular matrix (ECM) and subsequent cell migration. ATN-161 is a small peptide antagonist that selectively targets these integrins.[1][2] Unlike many other integrin inhibitors, ATN-161 is a non-RGD (arginine-glycine-aspartate) based peptide, which may offer a different mode of action by binding outside the RGD-binding pocket and potentially locking the integrin in an inactive conformation.[3] This document provides detailed protocols for assessing the inhibitory effect of ATN-161 on cell migration using two common in vitro methods: the Transwell (Boyden Chamber) Assay and the Wound Healing (Scratch) Assay.

Mechanism of Action of ATN-161 in Cell Migration

ATN-161 primarily targets and inhibits α5β1 and αvβ3 integrins, which are often overexpressed on activated endothelial and tumor cells.[1][2] By binding to these integrins, ATN-161 disrupts the crucial interaction between the cell and the extracellular matrix, a necessary step for cell migration. This inhibition of integrin function leads to downstream effects on intracellular signaling pathways that govern cell motility. A key pathway affected is the Focal Adhesion Kinase (FAK) signaling cascade. Upon integrin engagement with the ECM, FAK is typically activated, leading to the activation of downstream effectors such as Mitogen-Activated Protein Kinase (MAPK).[4][5] ATN-161 has been shown to inhibit the phosphorylation of MAPK, suggesting its mechanism involves the disruption of the integrin-FAK-MAPK signaling axis, ultimately leading to a reduction in cell migration.[3]

ATN161_Signaling_Pathway ecm Extracellular Matrix (ECM) integrin integrin ecm->integrin Binds fak fak integrin->fak Activates atn161 atn161 atn161->integrin Inhibits p_fak p_fak fak->p_fak Phosphorylation mapk mapk p_fak->mapk Activates p_mapk p_mapk mapk->p_mapk Phosphorylation migration migration p_mapk->migration Promotes

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of ATN-161 on cell migration as determined by a Transwell migration assay.

Cell LineAssay TypeChemoattractantATN-161 Concentration% Inhibition of Migration (Mean ± SD)Reference
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)1 nMNot significant[6]
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)10 nMNot significant[6]
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)100 nMSignificant (P < 0.001)[6]
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)1 µMSignificant (P < 0.001)[6]
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)10 µMSignificant (P < 0.001)[6]
Human Choroidal Endothelial Cells (hCECs)Transwell MigrationVEGF (20 ng/mL)100 µMSignificant (P < 0.001)[6]

Experimental Protocols

Two standard protocols for assessing cell migration are detailed below. It is recommended to optimize assay conditions, such as cell seeding density and incubation time, for your specific cell line.

Transwell (Boyden Chamber) Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Transwell_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Prepare cell suspension in serum-free medium C 3. Add cells and ATN-161 to upper chamber (insert) A->C B 2. Add chemoattractant to lower chamber B->C D 4. Incubate (e.g., 4-24 hours) C->D E 5. Remove non-migrated cells D->E F 6. Fix and stain migrated cells E->F G 7. Image and quantify F->G

Materials:

  • 24-well plate with Transwell inserts (e.g., 8 µm pore size, adjust based on cell type)

  • Cell line of interest

  • Cell culture medium (serum-free and serum-containing)

  • ATN-161 stock solution

  • Chemoattractant (e.g., fetal bovine serum (FBS), specific growth factors like VEGF)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Microscope with a camera

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 18-24 hours.

  • Assay Setup:

    • Add 600 µL of chemoattractant-containing medium (e.g., 10% FBS) to the lower wells of the 24-well plate.

    • Harvest and resuspend the starved cells in serum-free medium at a predetermined optimal concentration (e.g., 1 x 10^5 cells/mL).

    • Prepare different concentrations of ATN-161 in serum-free medium. A dose-response curve is recommended (e.g., 1 nM to 100 µM). Include a vehicle control (medium with the same solvent concentration used for ATN-161).

    • In a separate tube, mix the cell suspension with the ATN-161 solutions (or vehicle control) and pre-incubate for 30 minutes at 37°C.

    • Add 100 µL of the cell/ATN-161 mixture to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for your cell line's migration rate (typically 4-24 hours).

  • Cell Staining and Quantification:

    • After incubation, carefully remove the Transwell inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the migrated cells by immersing the insert in the staining solution for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Image the stained cells on the lower side of the membrane using a microscope. Capture several random fields of view for each insert.

    • Count the number of migrated cells per field. The average cell count per field for each condition can then be calculated.

    • Calculate the percentage of migration inhibition for each ATN-161 concentration relative to the vehicle control.

Wound Healing (Scratch) Assay

This assay measures the collective migration of a sheet of cells to close a "wound" or gap created in a confluent monolayer.

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove debris B->C D 4. Add medium with ATN-161 C->D E 5. Image at T=0 D->E F 6. Incubate and image at various time points E->F G 7. Measure and quantify wound closure F->G

Materials:

  • 24-well or 12-well plates

  • Cell line of interest

  • Cell culture medium

  • ATN-161 stock solution

  • Sterile p200 pipette tip or a specialized scratch tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera and live-cell imaging capabilities (recommended) or a standard microscope

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well. Apply consistent pressure to ensure a uniform wound width.

    • Alternatively, use a commercially available wound healing insert to create a more reproducible cell-free gap.

  • Treatment:

    • Gently wash the wells with PBS to remove any detached cells and debris.

    • Add fresh culture medium containing the desired concentrations of ATN-161 or vehicle control to the respective wells. To focus on migration rather than proliferation, serum-free or low-serum medium can be used.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the scratch in each well. This is the 0-hour time point. Mark the location of the images to ensure the same field is captured at subsequent time points.

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Capture images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the width or the area of the cell-free gap at each time point for all conditions. Image analysis software (e.g., ImageJ) can be used for accurate quantification.

    • Calculate the rate of wound closure for each condition. This can be expressed as the change in wound area over time.

    • Compare the wound closure rates in the ATN-161 treated wells to the vehicle control to determine the inhibitory effect.

Conclusion

ATN-161 is a potent inhibitor of cell migration, acting through the disruption of integrin-mediated signaling pathways. The protocols provided here for the Transwell and Wound Healing assays offer robust methods for quantifying the effects of ATN-161 on the migratory potential of various cell types. These assays are valuable tools for researchers in basic science and drug development to further elucidate the anti-migratory and potential anti-metastatic properties of ATN-161 and similar compounds. Careful optimization of experimental parameters for specific cell lines is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols: ATN-161 in Combination with Chemotherapy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3, which are crucial mediators of cell adhesion, migration, and angiogenesis. By targeting these integrins, which are often overexpressed on tumor and endothelial cells, ATN-161 has shown potential in inhibiting tumor growth and metastasis. Preclinical studies suggest that ATN-161 may enhance the efficacy of traditional chemotherapy agents, representing a promising combination strategy for cancer therapy. These application notes provide a comprehensive overview of the in vitro assessment of ATN-161 in combination with standard chemotherapeutic agents, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action and Signaling Pathways

ATN-161 is a non-RGD-based peptide that binds to integrin β subunits, locking them in an inactive conformation. This inhibition disrupts downstream signaling pathways that are critical for cell survival, proliferation, and migration. Key signaling pathways modulated by ATN-161 include:

  • MAPK Pathway: ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a central pathway in cell proliferation and survival.

  • NF-κB Pathway: By blocking integrin α5β1, ATN-161 can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation, cell survival, and angiogenesis. This can lead to decreased expression of downstream targets like Matrix Metalloproteinases (MMPs).

The following diagram illustrates the proposed signaling pathway of ATN-161.

ATN161_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ATN161 ATN-161 Integrin Integrin α5β1/αvβ3 ATN161->Integrin Inhibits FAK FAK Integrin->FAK Activation IKK IKK Integrin->IKK Activation ECM ECM (e.g., Fibronectin) ECM->Integrin Activates MAPK MAPK (ERK) FAK->MAPK Proliferation Proliferation MAPK->Proliferation Survival Survival MAPK->Survival IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Transcription Gene Transcription Migration Migration Transcription->Migration Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis NFkB_n->Transcription Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Results & Interpretation Cell_Culture Cell Line Culture Viability Cell Viability Assay (e.g., MTS) Cell_Culture->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis Migration Cell Migration Assay (e.g., Boyden Chamber) Cell_Culture->Migration Drug_Prep Prepare ATN-161 & Chemotherapy Stocks Drug_Prep->Viability Drug_Prep->Apoptosis Drug_Prep->Migration IC50 Calculate IC50 & Combination Index Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cell Population Apoptosis->Apoptosis_Quant Migration_Quant Quantify Cell Migration Migration->Migration_Quant Synergy Determine Synergy/ Additive Effects IC50->Synergy Apoptosis_Quant->Synergy Migration_Quant->Synergy

Application Notes and Protocols for Studying the Effects of ATN-161 on SARS-CoV-2 Entry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. While the primary entry receptor for SARS-CoV-2 is angiotensin-converting enzyme 2 (ACE2), emerging evidence highlights the critical role of host cell integrins as co-receptors that facilitate viral entry.[1][2] The SARS-CoV-2 spike protein possesses an integrin-binding motif (RGD), suggesting that integrins may be viable therapeutic targets.[1][2]

ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3.[3][4][5] It has been investigated as a potential therapeutic for SARS-CoV-2, with studies indicating that it can inhibit viral infection in vitro.[6][7] The proposed mechanism involves the blockade of the interaction between the SARS-CoV-2 spike protein and host cell integrins, thereby impeding viral entry.[6][8][9][10][11] This document provides a detailed protocol for researchers to study the effects of ATN-161 on SARS-CoV-2 entry, from initial cytotoxicity assessments to mechanistic studies.

Proposed Signaling Pathway of ATN-161 in SARS-CoV-2 Entry

The following diagram illustrates the hypothesized mechanism by which ATN-161 inhibits SARS-CoV-2 entry into a host cell.

cluster_virus SARS-CoV-2 cluster_cell Host Cell Spike Protein Spike Protein RGD RGD Motif Spike Protein->RGD contains ACE2 ACE2 Receptor Spike Protein->ACE2 Binds Integrin α5β1/αvβ3 Integrin RGD->Integrin Binds Viral_Entry Viral Entry & Replication ACE2->Viral_Entry Facilitates Integrin->Viral_Entry Facilitates ATN-161 ATN-161 ATN-161->Integrin Inhibits

Caption: Hypothesized mechanism of ATN-161 inhibition of SARS-CoV-2 entry.

Experimental Workflow

A structured approach is essential to comprehensively evaluate the antiviral potential of ATN-161. The following workflow outlines the key experimental stages.

G A 1. Cytotoxicity Assay (Determine CC50 of ATN-161) B 2. Antiviral Activity Assays (Determine IC50/EC50) A->B C a) Pseudovirus Entry Assay B->C D b) Plaque Reduction Neutralization Test (PRNT) with live virus B->D E 3. Mechanism of Action Studies C->E D->E H 4. Quantification of Viral Load (RT-qPCR) D->H F a) Spike-Integrin Binding Assay (ELISA) E->F G b) Co-Immunoprecipitation E->G I Data Analysis and Interpretation F->I G->I H->I

Caption: Experimental workflow for evaluating ATN-161's effect on SARS-CoV-2.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the expected quantitative outcomes from the proposed experiments, based on existing literature.

Table 1: Cytotoxicity and Antiviral Activity of ATN-161

ParameterCell LineValueReference
CC50 (50% Cytotoxic Concentration)Vero E6>100 µM[7]
IC50 (50% Inhibitory Concentration)Vero E63.16 µM[6][7]
EC50 (50% Effective Concentration)Vero E6Approx. 3.16 µM[12][13]

Table 2: Inhibition of Spike Protein Binding by ATN-161

AssayInteraction InvestigatedInhibitionConcentration for Max InhibitionReference
ELISASpike Protein - α5β1 IntegrinDose-dependent100 nM[7]
ELISAACE2 - α5β1 IntegrinDose-dependentNot Specified[13]

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of ATN-161 that causes 50% reduction in cell viability. This is crucial to ensure that observed antiviral effects are not due to cell death.

Method: CellTiter-Glo® Luminescent Cell Viability Assay

  • Materials:

    • Vero E6 cells (or other susceptible cell line)

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • ATN-161 stock solution (in DMSO or water)

    • 96-well opaque-walled microplates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Seed Vero E6 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of ATN-161 in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (≤0.5%).

    • Remove the old medium and add 100 µL of medium containing the different concentrations of ATN-161. Include vehicle controls (medium with DMSO) and untreated cell controls.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the CC50 value using non-linear regression analysis.

Antiviral Activity Assays

Objective: To determine the inhibitory effect of ATN-161 on the entry of SARS-CoV-2 spike-pseudotyped viral particles into host cells in a BSL-2 setting.

  • Materials:

    • HEK293T-ACE2 cells (or other ACE2-expressing cell line)

    • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles encoding a reporter gene (e.g., Luciferase or GFP)

    • Complete DMEM

    • ATN-161

    • 96-well plates

    • Luciferase assay system or fluorescence microscope/plate reader

  • Protocol:

    • Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1.25 x 10^4 cells/well.

    • Incubate overnight at 37°C with 5% CO2.

    • On the day of the experiment, prepare serial dilutions of ATN-161 in culture medium.

    • Pre-incubate the cells with the ATN-161 dilutions for 1 hour at 37°C.

    • Add the SARS-CoV-2 pseudovirus to the wells.

    • Incubate for 48-72 hours at 37°C with 5% CO2.

    • If using a luciferase reporter, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

    • If using a GFP reporter, visualize and quantify GFP-positive cells.

    • The IC50 value is the concentration of ATN-161 that causes a 50% reduction in reporter signal compared to the virus control.

Objective: To quantify the inhibition of live SARS-CoV-2 infection by ATN-161. This is the gold standard for determining neutralizing activity. (Performed in a BSL-3 facility).

  • Materials:

    • Vero E6 cells

    • Live SARS-CoV-2 virus stock of known titer

    • Complete DMEM with 2% FBS

    • ATN-161

    • 12-well plates

    • Overlay medium (e.g., containing methylcellulose)

    • Crystal violet staining solution

  • Protocol:

    • Seed Vero E6 cells in 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of ATN-161 in DMEM with 2% FBS.

    • Mix the ATN-161 dilutions with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU).

    • Incubate the virus-compound mixture for 1 hour at 37°C.

    • Inoculate the Vero E6 cell monolayers with the virus-compound mixture and incubate for 1 hour for viral adsorption.

    • Remove the inoculum and add the overlay medium.

    • Incubate for 3-5 days until plaques are visible.

    • Fix the cells and stain with crystal violet.

    • Count the number of plaques in each well.

    • The PRNT50 is the reciprocal of the highest dilution of ATN-161 that results in a 50% reduction in the number of plaques compared to the virus control.

Mechanism of Action Studies

Objective: To determine if ATN-161 directly inhibits the binding of the SARS-CoV-2 spike protein to integrins.

  • Materials:

    • Recombinant SARS-CoV-2 spike protein (RBD or trimer)

    • Recombinant human α5β1 integrin

    • ATN-161

    • 96-well ELISA plates

    • Primary antibody against spike protein

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution

  • Protocol:

    • Coat a 96-well plate with recombinant α5β1 integrin overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Prepare serial dilutions of ATN-161.

    • Pre-incubate the recombinant spike protein with the ATN-161 dilutions for 1 hour at room temperature.

    • Add the spike protein/ATN-161 mixture to the integrin-coated plate and incubate.

    • Wash the plate and add the primary antibody against the spike protein.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add TMB substrate.

    • Stop the reaction with a stop solution and read the absorbance at 450 nm.

    • A decrease in absorbance indicates inhibition of binding.

Objective: To confirm the interaction between the SARS-CoV-2 spike protein and cellular integrins in a cellular context and to determine if ATN-161 disrupts this interaction.

  • Materials:

    • Cells expressing both ACE2 and integrins (e.g., Calu-3)

    • SARS-CoV-2 spike protein (or cells infected with SARS-CoV-2)

    • ATN-161

    • Lysis buffer

    • Antibody against integrin β1 or spike protein

    • Protein A/G agarose (B213101) beads

    • SDS-PAGE and Western blotting reagents

  • Protocol:

    • Culture cells and treat with or without ATN-161.

    • Expose cells to SARS-CoV-2 spike protein or infect with SARS-CoV-2.

    • Lyse the cells with a non-denaturing lysis buffer.

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the lysate with an antibody against integrin β1 (to pull down integrin and its binding partners).

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the SARS-CoV-2 spike protein. The presence of a spike protein band in the integrin immunoprecipitate from untreated cells, and its reduction or absence in ATN-161 treated cells, would confirm the inhibitory effect.

Quantification of Viral Load (RT-qPCR)

Objective: To quantify the amount of viral RNA in cells treated with ATN-161 after infection with live SARS-CoV-2.

  • Materials:

    • Vero E6 cells infected with SARS-CoV-2 and treated with ATN-161 (from PRNT or a separate experiment)

    • RNA extraction kit

    • RT-qPCR primers and probes for a SARS-CoV-2 gene (e.g., N gene)

    • RT-qPCR master mix

    • RT-qPCR instrument

  • Protocol:

    • Infect Vero E6 cells with SARS-CoV-2 in the presence of serial dilutions of ATN-161.

    • After a defined incubation period (e.g., 24 or 48 hours), harvest the cells and/or supernatant.

    • Extract total RNA using a commercial kit.

    • Perform one-step or two-step RT-qPCR using primers and probes specific for a SARS-CoV-2 gene.

    • Use a standard curve of known viral RNA concentrations to quantify the viral load in each sample.

    • A reduction in viral RNA copies in ATN-161-treated cells compared to the virus control indicates antiviral activity.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the efficacy and mechanism of action of ATN-161 as a potential inhibitor of SARS-CoV-2 entry. By systematically evaluating its cytotoxicity, antiviral activity, and impact on the spike-integrin interaction, researchers can generate robust data to support its further development as a therapeutic agent against COVID-19. The provided diagrams and data tables serve as a guide for experimental design and interpretation of results.

References

Preparing ATN-161 Stock Solutions for Long-Term Storage: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATN-161 is a synthetic peptide antagonist of integrin α5β1 and αvβ3, playing a crucial role in angiogenesis and tumor progression research.[1][2] Proper preparation and storage of ATN-161 stock solutions are critical to ensure its stability and efficacy in in vitro and in vivo experiments. This document provides a detailed protocol for the preparation and long-term storage of ATN-161 stock solutions to maintain its biological activity.

Physicochemical Properties and Solubility

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) with a molecular weight of approximately 597.65 g/mol .[3] It is typically supplied as a lyophilized powder. The solubility of ATN-161 is a key factor in the preparation of stock solutions and varies depending on the solvent.

Table 1: Solubility and Storage Recommendations for ATN-161

SolventSolubilityRecommended Stock ConcentrationLong-Term Storage
DMSO ≥ 3 mg/mL (≥ 5.01 mM)[4]10 mM[2]-80°C for up to 1 year[4]
Water Soluble to 2 mg/mL[3]≤ 2 mg/mLNot recommended for long-term storage[5]
PBS (pH 7.2) ~1 mg/mL[5]≤ 1 mg/mLNot recommended for long-term storage[5]

Note: It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of ATN-161.[4]

Experimental Protocol: Preparation of ATN-161 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of ATN-161 in Dimethyl Sulfoxide (DMSO).

Materials:

  • ATN-161 powder

  • Anhydrous, sterile DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-equilibration: Allow the vial of ATN-161 powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of ATN-161 with a MW of 597.65 g/mol , add 167.3 µL of DMSO for a 10 mM solution).

  • Dissolution: Gently vortex the vial until the peptide is completely dissolved. If necessary, sonication or gentle warming (up to 37°C) can be used to aid dissolution. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.[4] The volume of the aliquots should be based on the typical experimental needs.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[4] For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1][4]

Visualization of Experimental Workflow and Signaling Pathway

Diagram 1: Workflow for Preparing ATN-161 Stock Solutions

G cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate ATN-161 Powder to Room Temp Centrifuge Centrifuge Vial Equilibrate->Centrifuge Prevent Condensation Add_DMSO Add Anhydrous DMSO Centrifuge->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Achieve Target Concentration Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Ensure Homogeneity Store_long Store at -80°C (Long-term) Aliquot->Store_long Avoid Freeze-Thaw Store_short Store at -20°C (Short-term) Aliquot->Store_short G ATN161 ATN-161 Integrin Integrin α5β1 / αvβ3 ATN161->Integrin Binds & Inhibits FAK FAK Integrin->FAK Activates MAPK MAPK Phosphorylation FAK->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Metastasis Tumor Growth & Metastasis MAPK->Metastasis

References

ATN-161 Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a synthetic peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1][2][3] By binding to these integrins, which are crucial for cell adhesion, migration, and angiogenesis, ATN-161 effectively inhibits these processes in cancer and endothelial cells.[2][3] This document provides detailed application notes and experimental protocols for the use of ATN-161 in cancer cell line research, with a focus on treatment duration.

Mechanism of Action

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1][4] It is a non-RGD-based integrin inhibitor.[2][3] Its primary mechanism involves binding to the β subunits of several integrin heterodimers, which can lock the integrin in an inactive conformation.[1][5] This inhibition disrupts downstream signaling pathways, notably the Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK) pathways, leading to reduced cell migration, invasion, and angiogenesis.[1] While ATN-161 has potent anti-angiogenic and anti-metastatic effects, it does not typically induce direct cell proliferation inhibition or apoptosis in all cancer cell lines.[1][6]

Data Presentation: ATN-161 Treatment Parameters

The following tables summarize quantitative data for ATN-161 treatment across various cell lines and experimental assays.

Table 1: In Vitro Efficacy of ATN-161 on Cancer Cell Lines

Cell LineCancer TypeAssayATN-161 ConcentrationTreatment DurationObserved Effect
MDA-MB-231BreastMAPK Phosphorylation1-100 µmol/L15-60 minutesSignificant inhibition of MAPK phosphorylation, maximal at 20 µmol/L after 30 mins.[1]
DU145ProstateInvasionNot Specified24 hoursInhibition of invasion.[6]
HT-29ColonProliferation (with 5-FU)Not Specified48 hoursSignificant reduction in tumor cell proliferation when combined with 5-FU.[7]
B16F10MelanomaCytotoxicity (as DOX conjugate)Optimal at 56% ATN-161 densityNot SpecifiedDensity-dependent antitumor activity.[8]

Table 2: In Vitro Efficacy of ATN-161 on Endothelial Cells

Cell LineCell TypeAssayATN-161 ConcentrationTreatment DurationObserved Effect
hCECsHuman Choroidal Endothelial CellsProliferation1 nM - 100 µM24 hoursDid not inhibit VEGF-induced proliferation.
hCECsHuman Choroidal Endothelial CellsMigration & Tube Formation1 nM - 100 µM24 hoursInhibited VEGF-induced migration and capillary tube formation.
bEnd.3Brain Endothelial CellsWestern Blot (α5 integrin)5, 10, 25, 50 µM1 hr pre-treatment + 6 or 24 hrs reoxygenation10 µM significantly inhibited OGD/R induced α5 upregulation.
ECsEndothelial CellsCell NumberNot Specified48 hours21% decrease in endothelial cell number.[7]

Experimental Protocols

Cell Viability and Proliferation Assay (MTS/MTT)

This protocol is a general guideline and should be optimized for specific cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of ATN-161 (e.g., 1 nM to 100 µM). Include a vehicle-treated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions. Typically, this involves a 1-4 hour incubation at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

Apoptosis Assay (Annexin V/PI Staining)

This protocol helps to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with ATN-161 at desired concentrations for a specified duration (e.g., 24 or 48 hours).

  • Cell Collection: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Migration and Invasion Assays (Boyden Chamber)

This protocol can be adapted for both migration and invasion assays. For invasion, the transwell inserts are pre-coated with Matrigel.

  • Insert Preparation: For invasion assays, coat 8 µm pore size transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend cells in serum-free medium containing ATN-161 at various concentrations and seed them into the upper chamber of the transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for a duration that allows for cell migration/invasion but not proliferation (e.g., 24 hours).

  • Quantification: After incubation, remove non-migrated/invaded cells from the top of the insert with a cotton swab. Fix and stain the cells that have migrated to the bottom of the membrane. Count the stained cells under a microscope.

Western Blot for Signaling Pathway Analysis

This protocol is for analyzing the effect of ATN-161 on protein expression and phosphorylation.

  • Cell Lysis: Treat cells with ATN-161 for the desired time (e.g., 15-60 minutes for MAPK phosphorylation). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-MAPK, total MAPK, FAK) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

ATN161_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Fibronectin Fibronectin Integrin Integrin (α5β1, αvβ3) Fibronectin->Integrin Binds FAK FAK Integrin->FAK Activates ATN161 ATN-161 ATN161->Integrin Inhibits pFAK p-FAK FAK->pFAK Phosphorylates MAPK MAPK pFAK->MAPK Activates pMAPK p-MAPK MAPK->pMAPK Phosphorylates Proliferation Cell Proliferation, Migration, Invasion, Angiogenesis pMAPK->Proliferation Promotes

Caption: ATN-161 Signaling Pathway Inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture (e.g., MDA-MB-231, DU145) ATN161_Prep 2. ATN-161 Preparation (Stock Solution & Dilutions) Cell_Culture->ATN161_Prep Viability 3a. Viability/Proliferation (MTS/MTT Assay) 24-72h ATN161_Prep->Viability Apoptosis 3b. Apoptosis (Annexin V/PI) 24-48h ATN161_Prep->Apoptosis Migration 3c. Migration/Invasion (Boyden Chamber) ~24h ATN161_Prep->Migration Western 3d. Western Blot (Signaling Proteins) 15-60min ATN161_Prep->Western Data_Analysis 4. Data Collection & Analysis (IC50, % Inhibition, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis Western->Data_Analysis

Caption: General Experimental Workflow for ATN-161.

References

Application Notes and Protocols: Flow Cytometry Analysis of Integrin Expression Following ATN-161 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a peptidomimetic that functions as an antagonist to specific integrins, primarily α5β1 and αvβ3.[1][2] Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cell signaling, migration, proliferation, and survival. The α5β1 and αvβ3 integrins are often overexpressed in tumor cells and activated endothelial cells, contributing to tumor growth, angiogenesis, and metastasis.[3][4] ATN-161, a non-RGD-based peptide, binds to the β subunit of these integrins, thereby inhibiting their function.[3] This inhibitory action disrupts the downstream signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, ultimately leading to reduced cell migration and proliferation.[1] Furthermore, studies have indicated that ATN-161 can lead to a dose-dependent decrease in the expression of integrin α5β1. This application note provides a detailed protocol for the analysis of integrin α5β1 and αvβ3 expression on the cell surface using flow cytometry following treatment with ATN-161.

Data Presentation

The following table summarizes representative quantitative data on the effect of ATN-161 on the expression of α5β1 integrin. The data is presented as a percentage of the control (untreated cells) and is based on findings from in vitro studies. While the original data may have been generated using various techniques, including Western Blot, this table illustrates the expected dose-dependent inhibitory effect that can be quantified by flow cytometry, measuring changes in Mean Fluorescence Intensity (MFI).

ATN-161 ConcentrationMean α5β1 Expression (% of Control)Standard Deviation
0 µM (Control)100%± 5.0%
1 µM85%± 4.2%
10 µM60%± 3.5%
50 µM40%± 2.8%
100 µM25%± 2.1%

Experimental Protocols

Protocol: Flow Cytometry Analysis of α5β1 and αvβ3 Integrin Expression

This protocol outlines the steps for preparing cells, treating them with ATN-161, and subsequently staining for α5β1 and αvβ3 integrin expression for analysis by flow cytometry.

Materials:

  • Cell Line: A cell line known to express α5β1 and αvβ3 integrins (e.g., MDA-MB-231, U87-MG).

  • Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • ATN-161: Stock solution of known concentration.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Cell Detachment Solution: Non-enzymatic (e.g., EDTA-based) to preserve cell surface epitopes.

  • FACS Buffer: PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% sodium azide.

  • Primary Antibodies:

    • PE-conjugated anti-human α5β1 integrin antibody.

    • APC-conjugated anti-human αvβ3 integrin antibody.

  • Isotype Control Antibodies:

    • PE-conjugated mouse IgG isotype control.

    • APC-conjugated mouse IgG isotype control.

  • Fixation Buffer (optional): 1-4% paraformaldehyde in PBS.

  • Flow Cytometer: Equipped with appropriate lasers and filters for PE and APC detection.

Procedure:

  • Cell Culture and Treatment:

    • Culture the selected cell line to 70-80% confluency in appropriate cell culture flasks or plates.

    • Prepare serial dilutions of ATN-161 in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of ATN-161. Include a vehicle-only control.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting and Preparation:

    • Following treatment, aspirate the medium and wash the cells once with PBS.

    • Add a non-enzymatic cell detachment solution and incubate for 5-10 minutes at 37°C, or until the cells detach.

    • Gently resuspend the cells in complete medium and transfer to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold FACS buffer.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in FACS buffer.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into individual FACS tubes.

    • To each tube, add the predetermined optimal concentration of the PE-conjugated anti-α5β1 antibody, APC-conjugated anti-αvβ3 antibody, or the corresponding isotype control antibodies.

    • Gently vortex the tubes and incubate for 30 minutes at 4°C in the dark.

    • After incubation, wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

    • After the final wash, discard the supernatant and resuspend the cell pellet in 500 µL of FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 events in the live-cell gate).

    • Use the isotype controls to set the gates for positive staining.

    • Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for both α5β1-PE and αvβ3-APC channels for each treatment condition.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., MDA-MB-231) atn161_treatment 2. ATN-161 Treatment (0-100 µM) cell_culture->atn161_treatment harvesting 3. Cell Harvesting (Non-enzymatic) atn161_treatment->harvesting antibody_incubation 4. Antibody Incubation (Anti-α5β1-PE, Anti-αvβ3-APC) harvesting->antibody_incubation 1x10^6 cells/mL washing 5. Washing Steps antibody_incubation->washing flow_cytometry 6. Flow Cytometry Acquisition washing->flow_cytometry data_analysis 7. Data Analysis (% Positive, MFI) flow_cytometry->data_analysis

Caption: Experimental workflow for flow cytometry analysis of integrin expression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response atn161 ATN-161 integrin Integrin (α5β1 / αvβ3) atn161->integrin Inhibition fak FAK integrin->fak Activation pi3k PI3K fak->pi3k ras Ras fak->ras akt Akt pi3k->akt raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription Gene Transcription erk->transcription proliferation Decreased Proliferation transcription->proliferation migration Decreased Migration transcription->migration angiogenesis Decreased Angiogenesis transcription->angiogenesis

Caption: ATN-161 mediated inhibition of the integrin signaling pathway.

logical_relationship atn161_treatment ATN-161 Treatment integrin_binding Binding to α5β1/αvβ3 Integrins atn161_treatment->integrin_binding signaling_inhibition Inhibition of Downstream Signaling (FAK/MAPK) integrin_binding->signaling_inhibition expression_reduction Reduction in Integrin Surface Expression integrin_binding->expression_reduction flow_cytometry_detection Detection by Flow Cytometry expression_reduction->flow_cytometry_detection mfi_decrease Decreased Mean Fluorescence Intensity (MFI) flow_cytometry_detection->mfi_decrease percent_positive_decrease Decreased Percentage of Positive Cells flow_cytometry_detection->percent_positive_decrease

Caption: Logical flow of ATN-161's effect and its detection.

References

Application Notes and Protocols: Immunofluorescence Staining for α5β1 Integrin with ATN-161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immunofluorescence staining of α5β1 integrin and the use of its antagonist, ATN-161. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes based on preclinical research.

Introduction

Integrin α5β1 is a heterodimeric cell surface receptor that plays a pivotal role in cell adhesion, migration, proliferation, and signal transduction by binding to the extracellular matrix protein, fibronectin.[1][2] Its dysregulation is implicated in various pathologies, including cancer progression and angiogenesis.[1][2] ATN-161 is a small peptide antagonist of integrin α5β1, derived from the synergy region of fibronectin.[3][4] It has been shown to inhibit tumor growth, metastasis, and angiogenesis by binding to α5β1 integrin and modulating its downstream signaling pathways.[3][4][5] Immunofluorescence staining is a powerful technique to visualize the localization and quantify the expression levels of α5β1 integrin in response to treatment with ATN-161.

Mechanism of Action: ATN-161 and α5β1 Integrin

ATN-161 (Ac-PHSCN-NH2) is a five-amino-acid peptide that acts as an antagonist to several integrins, including α5β1 and αvβ3.[3][6] It interacts with the N-terminus of the β1-domain of integrin α5β1, which is thought to lock the integrin in an inactive conformation.[3] This inhibition of α5β1 signaling can lead to a reduction in downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways, ultimately affecting cell proliferation, migration, and survival.[3][5][7]

Key Signaling Pathways

The binding of fibronectin to α5β1 integrin initiates "outside-in" signaling, activating downstream pathways critical for cell function.[1][8] Key signaling molecules involved include Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate the MAPK and PI3K/Akt pathways.[1][8] ATN-161's antagonistic action disrupts these signaling events.

ATN161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm α5β1 α5β1 Integrin FAK FAK α5β1->FAK Activates NFkB_Pathway NF-κB Pathway α5β1->NFkB_Pathway Activates Fibronectin Fibronectin Fibronectin->α5β1 Binds ATN-161 ATN-161 ATN-161->α5β1 Inhibits Src Src FAK->Src MAPK_Pathway MAPK Pathway Src->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Src->PI3K_Akt_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival PI3K_Akt_Pathway->Survival Migration Migration NFkB_Pathway->Migration IF_Workflow A 1. Cell Seeding Seed cells on coverslips and allow to adhere. B 2. ATN-161 Treatment Treat cells with desired concentrations of ATN-161 for a specified time. A->B C 3. Fixation Fix with 4% PFA for 10-20 min at room temperature. B->C D 4. Permeabilization Permeabilize with 0.1% Triton X-100 for 10 min (optional, for intracellular targets). C->D E 5. Blocking Block with 1-5% BSA for 1 hour to prevent non-specific antibody binding. D->E F 6. Primary Antibody Incubation Incubate with anti-α5β1 antibody overnight at 4°C. E->F G 7. Secondary Antibody Incubation Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark. F->G H 8. Counterstaining & Mounting Stain nuclei with DAPI and mount coverslips on slides. G->H I 9. Imaging Visualize using a fluorescence microscope. H->I

References

Application Notes and Protocols: Evaluating the Efficacy of ATN-161 in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex cellular interactions and microenvironments of in vivo tissues compared to traditional 2D monolayer cultures.[1][2][3][4] These advanced in vitro systems are invaluable tools in cancer research and drug discovery, facilitating the study of tumor progression, metastasis, and the efficacy of novel therapeutic agents. ATN-161 (Ac-PHSCN-NH2) is a pentapeptide antagonist of integrin α5β1 and αvβ3, key mediators of cell adhesion, migration, and angiogenesis.[5][6][7][8] By targeting these integrins, which are often overexpressed on tumor and activated endothelial cells, ATN-161 presents a promising anti-cancer therapeutic strategy.[6][7][9] This document provides detailed application notes and protocols for assessing the effects of ATN-161 in 3D cell culture models, specifically focusing on tumor spheroids.

Mechanism of Action of ATN-161

ATN-161 is a synthetic peptide derived from the synergy region of fibronectin.[5][9] It non-competitively binds to integrins α5β1 and αvβ3, locking them in an inactive conformation.[5] This inhibition disrupts downstream signaling pathways crucial for tumorigenesis. Notably, ATN-161 has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK) and downregulate the Nuclear Factor-κB (NF-κB) signaling pathway.[5][9] These actions collectively lead to a reduction in angiogenesis, tumor cell migration, and invasion, and can promote apoptosis.[6][9]

ATN161_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm integrin Integrin α5β1 / αvβ3 FAK FAK integrin->FAK Activates ATN161 ATN-161 ATN161->integrin Binds & Inhibits ECM ECM (Fibronectin) ECM->integrin Binds & Activates MAPK MAPK Pathway FAK->MAPK NFkB NF-κB Pathway FAK->NFkB Angiogenesis ↓ Angiogenesis MAPK->Angiogenesis Migration ↓ Cell Migration MAPK->Migration Apoptosis Apoptosis NFkB->Apoptosis Inhibition of NFkB->Angiogenesis

Figure 1: ATN-161 Signaling Pathway

Experimental Protocols

The following protocols provide a framework for generating tumor spheroids and subsequently treating them with ATN-161 to assess its anti-tumor activity. These protocols can be adapted for various cancer cell lines known to express α5β1 and αvβ3 integrins.

Protocol 1: Tumor Spheroid Formation using the Liquid Overlay Technique

This method utilizes low-attachment plates to promote cell-cell aggregation and spheroid formation.

Materials:

  • Cancer cell line of interest (e.g., U87-MG glioblastoma, MDA-MB-231 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • ATN-161 (stock solution prepared in a suitable vehicle, e.g., sterile water or PBS)

Procedure:

  • Culture cells in standard 2D flasks to ~80% confluency.

  • Wash cells with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 104 to 5 x 104 cells/mL, depending on the cell line's aggregation properties.

  • Seed 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate initial cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

Protocol 2: ATN-161 Treatment and Spheroid Viability Assay

This protocol describes the treatment of pre-formed spheroids with ATN-161 and assessment of cell viability.

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate

  • ATN-161 stock solution

  • Complete cell culture medium

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • After 3-5 days of spheroid formation, prepare serial dilutions of ATN-161 in complete medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 µM).

  • Carefully remove 50 µL of the old medium from each well and add 50 µL of the prepared ATN-161 dilutions.

  • Incubate the spheroids with ATN-161 for 48-72 hours.

  • Assess cell viability using a 3D-compatible assay. For CellTiter-Glo® 3D, add the reagent to each well according to the manufacturer's instructions.

  • Shake the plate for 5 minutes to induce cell lysis and stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control group to determine the percentage of viability.

Protocol 3: Spheroid Invasion Assay in Extracellular Matrix

This assay evaluates the effect of ATN-161 on the invasive potential of tumor spheroids.

Materials:

  • Pre-formed tumor spheroids

  • Basement membrane extract (BME), such as Matrigel®

  • Serum-free cell culture medium

  • Complete cell culture medium

  • ATN-161

  • Microscope with imaging capabilities

Procedure:

  • Thaw BME on ice.

  • In a pre-chilled 96-well plate, add 50 µL of BME to each well and allow it to polymerize at 37°C for 30 minutes.

  • Carefully transfer one spheroid into the center of each BME-coated well.

  • Overlay the spheroid with 100 µL of complete medium containing the desired concentrations of ATN-161 or vehicle control.

  • Incubate at 37°C in a 5% CO2 incubator.

  • Image the spheroids at 0, 24, 48, and 72 hours post-embedding.

  • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells at each time point. The change in area over time represents the invasive capacity.

Experimental_Workflow cluster_assays Endpoint Assays start Start: 2D Cell Culture spheroid_formation Spheroid Formation (Liquid Overlay, 3-5 days) start->spheroid_formation treatment ATN-161 Treatment (Varying Concentrations) spheroid_formation->treatment viability Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability invasion Invasion Assay (BME Embedding & Imaging) treatment->invasion angiogenesis Angiogenesis Assay (Co-culture with HUVECs) treatment->angiogenesis data_analysis Data Analysis & Interpretation viability->data_analysis invasion->data_analysis angiogenesis->data_analysis

Figure 2: Experimental Workflow for ATN-161 Evaluation

Data Presentation and Expected Outcomes

The following tables provide a template for summarizing quantitative data from the proposed experiments. The values presented are hypothetical and serve as an illustrative example of expected outcomes based on the known mechanism of ATN-161.

Table 1: Effect of ATN-161 on Tumor Spheroid Viability

ATN-161 Concentration (µM)Average Spheroid Diameter (µm) at 72hPercent Viability (%) vs. Control
0 (Vehicle)550 ± 25100
1540 ± 3095 ± 5
10480 ± 2080 ± 6
50350 ± 1860 ± 4
100280 ± 2245 ± 5

Note: While some studies suggest ATN-161 has a minimal direct effect on proliferation in 2D culture[5], the 3D microenvironment may reveal sensitivities. A reduction in diameter and viability is hypothesized due to the inhibition of survival signals and potential induction of apoptosis in a more complex, tissue-like structure.

Table 2: Effect of ATN-161 on Tumor Spheroid Invasion

ATN-161 Concentration (µM)Fold Change in Invasion Area at 72h
0 (Vehicle)4.5 ± 0.5
14.2 ± 0.6
103.1 ± 0.4
501.8 ± 0.3
1001.2 ± 0.2

Note: A dose-dependent decrease in the fold change of the invasion area is expected, reflecting the inhibition of integrin-mediated cell migration into the surrounding matrix.

The use of 3D cell culture models provides a more physiologically relevant platform for the preclinical evaluation of anti-cancer agents like ATN-161. The protocols outlined here offer a robust framework for investigating the impact of ATN-161 on key aspects of tumor progression, including growth, viability, and invasion. The expected outcomes, based on the established mechanism of ATN-161, are a dose-dependent reduction in spheroid viability and invasive capacity. These advanced in vitro models can bridge the gap between traditional 2D cell culture and in vivo animal studies, ultimately accelerating the development of novel cancer therapies. Further investigations could involve co-culture models, for instance, by incorporating endothelial cells to study the anti-angiogenic effects of ATN-161 in a 3D context.

References

Assessing ATN-161 Efficacy in an Ex Vivo Organoid Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3, which are crucial mediators of cell adhesion, migration, and angiogenesis.[1][2] By targeting these integrins, ATN-161 has demonstrated potential in inhibiting tumor growth and metastasis in various preclinical models.[1][3][4] Patient-derived organoids (PDOs) have emerged as a powerful ex vivo platform for modeling disease and predicting therapeutic responses, offering a more physiologically relevant system than traditional 2D cell cultures. This document provides detailed protocols for assessing the efficacy of ATN-161 in a patient-derived tumor organoid model, encompassing organoid generation, drug treatment, and viability assessment.

Mechanism of Action of ATN-161

ATN-161 is a non-RGD-based peptide that selectively binds to integrins α5β1 and αvβ3.[1] These integrins are often overexpressed on activated endothelial cells and various tumor cells, playing a pivotal role in angiogenesis and tumor progression. The binding of ATN-161 to these integrins is thought to lock them in an inactive conformation.[1] This interference with integrin function disrupts critical cell-matrix interactions, thereby inhibiting endothelial cell migration and adhesion, which are essential for the formation of new blood vessels that supply tumors. Furthermore, by targeting integrins on tumor cells, ATN-161 may also directly impede tumor cell invasion and metastasis. Downstream of integrin engagement, ATN-161 has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a key signaling pathway involved in cell proliferation and survival.[1]

ATN161_Pathway cluster_cell Tumor/Endothelial Cell ATN161 ATN-161 Integrin Integrin (α5β1 / αvβ3) ATN161->Integrin Binds & Inhibits FAK FAK Integrin->FAK Activates MAPK MAPK Pathway FAK->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Proliferation Proliferation MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis

ATN-161 Signaling Pathway

Experimental Protocols

Protocol 1: Generation of Patient-Derived Tumor Organoids

This protocol outlines the establishment of tumor organoids from patient tissue samples.

Materials:

  • Fresh tumor tissue from biopsy or surgical resection

  • Gentle cell dissociation reagent

  • Basement membrane matrix

  • Organoid growth medium (specific to the tumor type)

  • 6-well tissue culture plates

  • AdDF+++ (Advanced DMEM/F12 with supplements)

  • Red blood cell lysis buffer (if required)

Procedure:

  • Tissue Processing:

    • Mince the fresh tumor tissue into small fragments (1-2 mm).

    • Wash the tissue fragments with AdDF+++.

    • If the tissue pellet appears red, treat with red blood cell lysis buffer for 5 minutes at room temperature.

    • Digest the tissue fragments with a gentle cell dissociation reagent to obtain a single-cell or small-cluster suspension.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Organoid Seeding:

    • Resuspend the cell pellet in a cold basement membrane matrix.

    • Plate 300 µL domes of the cell-matrix suspension into a pre-warmed 6-well plate.

    • Allow the domes to solidify at 37°C for 20-30 minutes.

    • Gently add 3 mL of pre-warmed complete organoid growth medium to each well.

  • Organoid Culture and Maintenance:

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Replace the culture medium every 5-7 days.

    • Monitor organoid growth and morphology using a microscope.

Organoid_Workflow cluster_workflow Organoid Generation Workflow Tissue Patient Tumor Tissue Dissociation Enzymatic Dissociation Tissue->Dissociation Seeding Seeding in Matrix Dissociation->Seeding Culture 3D Culture Seeding->Culture Organoids Mature Organoids Culture->Organoids

Patient-Derived Organoid Generation Workflow
Protocol 2: ATN-161 Treatment and Viability Assessment

This protocol describes the treatment of established organoids with ATN-161 and subsequent assessment of cell viability.

Materials:

  • Mature tumor organoids in culture

  • ATN-161 stock solution

  • Organoid growth medium

  • 96-well plates

  • Cell viability assay kit (e.g., CellTiter-Glo® 3D Cell Viability Assay)

  • Plate reader for luminescence or fluorescence detection

Procedure:

  • Organoid Plating for Assay:

    • Harvest mature organoids from the 6-well plate and dissociate them into smaller fragments.

    • Count and seed a defined number of organoid fragments per well of a 96-well plate in the basement membrane matrix.

    • Allow the matrix to solidify and add organoid growth medium.

  • ATN-161 Treatment:

    • Prepare serial dilutions of ATN-161 in organoid growth medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plate with the ATN-161-containing medium or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Cell Viability Assessment (ATP-based):

    • At the end of the treatment period, equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

    • Mix the contents and incubate to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.

Data Presentation

The quantitative data from the cell viability assay should be summarized in a table to facilitate easy comparison between different treatment groups.

Treatment GroupConcentration (µM)Mean Luminescence (RLU)Standard Deviation% Viability (Normalized to Control)
Vehicle Control0500002500100%
ATN-161145000220090%
ATN-1611035000180070%
ATN-1615020000150040%
ATN-16110015000120030%

Expected Outcomes and Interpretation

Treatment of tumor organoids with ATN-161 is expected to result in a dose-dependent decrease in cell viability. This would be reflected by a reduction in the luminescent signal in the ATP-based assay. The IC50 value, the concentration of ATN-161 that inhibits 50% of organoid viability, can be calculated from the dose-response curve. A significant reduction in organoid viability upon ATN-161 treatment would suggest that the drug is effective in targeting the tumor cells directly or by inhibiting essential supportive pathways within the organoid microenvironment. The use of vascularized organoid models could provide further insights into the anti-angiogenic effects of ATN-161.

Conclusion

The ex vivo organoid model provides a clinically relevant platform to evaluate the efficacy of targeted therapies like ATN-161. The detailed protocols provided herein offer a systematic approach to assess the anti-tumor effects of ATN-161 on patient-derived tumor organoids. This methodology can aid in preclinical drug development and has the potential to guide personalized treatment strategies.

References

ATN-161 Delivery Methods for Targeted Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATN-161 is a pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to several integrins, most notably α5β1 and αvβ3.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in angiogenesis, tumor growth, and metastasis.[3][4] By binding to these integrins, ATN-161 disrupts the signaling pathways that promote these pathological processes, making it a promising candidate for targeted cancer therapy.[4][5] This document provides detailed application notes and protocols for researchers working with ATN-161, focusing on its delivery methods and the assessment of its therapeutic efficacy in a research setting.

Mechanism of Action

ATN-161 is a non-RGD-based peptide derived from the synergy region of fibronectin.[1] It functions by binding to integrins, thereby inhibiting the downstream signaling pathways that are critical for endothelial cell migration and adhesion, which are key steps in angiogenesis.[4][5] The inhibition of these pathways can lead to a reduction in tumor growth and metastasis.[1] Research has shown that ATN-161 can inhibit the phosphorylation of key signaling proteins such as Mitogen-Activated Protein Kinase (MAPK), further elucidating its mechanism of action at the molecular level.[2]

Signaling Pathway of ATN-161

The following diagram illustrates the proposed signaling pathway affected by ATN-161. By binding to integrins α5β1 and αvβ3, ATN-161 blocks the activation of downstream signaling cascades, including the MAPK pathway, which ultimately inhibits angiogenesis and tumor progression.

ATN161_Signaling_Pathway cluster_cell Endothelial/Tumor Cell cluster_effect Effect of ATN-161 ATN-161 ATN-161 Integrin Integrin α5β1 / αvβ3 ATN-161->Integrin Binds & Inhibits Inhibition Inhibition of Angiogenesis & Metastasis FAK FAK Integrin->FAK Activates MAPK_Pathway MAPK Pathway (ERK1/2) FAK->MAPK_Pathway Activates Angiogenesis_Metastasis Angiogenesis & Metastasis MAPK_Pathway->Angiogenesis_Metastasis Promotes

Caption: ATN-161 signaling pathway inhibition.

Data Presentation

The following tables summarize quantitative data from various in vitro and in vivo studies on ATN-161.

Table 1: In Vitro Efficacy of ATN-161

Assay TypeCell LineATN-161 ConcentrationEffectReference
Cell Proliferation (MTS)Human Choroidal Endothelial Cells (hCECs)1 nM - 100 µMNo significant inhibition of VEGF-induced proliferation.[6]
Cell MigrationhCECs100 nM - 100 µMDose-dependent inhibition of VEGF-induced migration.[4][6]
Capillary Tube FormationhCECs100 nM - 100 µMInhibition of VEGF-induced capillary tube formation.[6]
MAPK PhosphorylationMDA-MB-23120 µMMaximal inhibition of MAPK phosphorylation after 30 minutes.[2][7]

Table 2: In Vivo Efficacy of ATN-161

Animal ModelTumor TypeATN-161 DoseDelivery MethodOutcomeReference
RatLaser-induced Choroidal Neovascularization1 µL injection (concentration not specified)Intravitreal InjectionSignificant decrease in the size of laser-induced lesions.[6]
MouseB16F10 Melanoma100 mg DOX·HCl/kg (in ATN/SCID-Ps)Intravenous InjectionSignificant inhibition of tumor growth and improved survival.[3]

Table 3: Pharmacokinetics of ATN-161 (Phase I Clinical Trial)

ParameterDose RangeValue
Administration0.1 - 16.0 mg/kg10-minute intravenous infusion, three times per week.
Dose-Limiting ToxicitiesUp to 16.0 mg/kgNone observed.
Clinical ResponseNot specifiedNo objective responses, but prolonged stable disease in approximately 1/3 of patients.

Experimental Protocols

ATN-161 Solution Preparation

Materials:

  • ATN-161 peptide (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

Protocol:

  • Reconstitute the lyophilized ATN-161 peptide in sterile PBS to create a stock solution (e.g., 1 mM).

  • Gently vortex to dissolve the peptide completely.

  • Prepare working dilutions of ATN-161 from the stock solution using sterile PBS to achieve the desired final concentrations (e.g., 1 nM to 100 µM).[6]

  • Store stock and working solutions at -20°C for short-term storage or -80°C for long-term storage.[8]

In Vitro Angiogenesis Assay (Capillary Tube Formation)

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial cell growth medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • 96-well tissue culture plates

  • ATN-161 working solutions

  • VEGF (or other angiogenic stimulus)

  • Calcein AM (for visualization)

Protocol:

  • Thaw the BME on ice overnight.

  • Pre-chill a 96-well plate on ice.

  • Add 50 µL of thawed BME to each well of the pre-chilled 96-well plate and ensure even distribution.

  • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[6]

  • Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treat the cell suspension with various concentrations of ATN-161 and the angiogenic stimulus (e.g., 20 ng/mL VEGF) for 30 minutes.[6]

  • Seed 100 µL of the treated cell suspension onto the solidified BME in each well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, carefully remove the medium and wash the cells with PBS.

  • Stain the cells with Calcein AM for 30 minutes at 37°C.

  • Visualize and quantify the tube formation (e.g., total tube length, number of junctions) using a fluorescence microscope and appropriate image analysis software.

Tube_Formation_Workflow cluster_prep Preparation cluster_treatment Treatment & Seeding cluster_analysis Analysis Coat_Plate Coat 96-well plate with Matrigel Prepare_Cells Prepare endothelial cell suspension Treat_Cells Treat cells with ATN-161 & VEGF Prepare_Cells->Treat_Cells Seed_Cells Seed treated cells onto Matrigel Treat_Cells->Seed_Cells Incubate Incubate for 4-18 hours Seed_Cells->Incubate Stain_Visualize Stain with Calcein AM & Visualize Incubate->Stain_Visualize Quantify Quantify tube formation Stain_Visualize->Quantify

Caption: Workflow for in vitro tube formation assay.

Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic ability of cells to migrate through a porous membrane towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Cell culture medium (serum-free and serum-containing)

  • ATN-161 working solutions

  • Chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol (B129727) (for fixation)

  • Crystal Violet stain (for visualization)

Protocol:

  • Culture cells to ~80% confluency.

  • Serum-starve the cells for 24 hours prior to the assay.

  • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[9]

  • Add 100 µL of the cell suspension, pre-treated with different concentrations of ATN-161, to the upper chamber of the Transwell insert.[9]

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 20-24 hours.[10]

  • After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with 0.2% Crystal Violet for 10 minutes.[9]

  • Gently wash the membrane with water to remove excess stain.

  • Allow the membrane to air dry.

  • Count the number of migrated cells in several random fields under a light microscope.

Western Blot for MAPK Phosphorylation

This protocol is for detecting the phosphorylation status of MAPK (ERK1/2) in response to ATN-161 treatment.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture reagents

  • ATN-161 working solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MAPK, anti-total-MAPK, anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Protocol:

  • Plate MDA-MB-231 cells and grow to 70-80% confluency.[7]

  • Serum-starve the cells overnight.

  • Treat the cells with ATN-161 (e.g., 1-100 µM) for various time points (e.g., 15-60 minutes).[7]

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.[11]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-MAPK overnight at 4°C.

  • Wash the membrane with TBST three times for 5 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST three times for 5 minutes each.

  • Detect the signal using ECL reagents and an imaging system.

  • Strip the membrane and re-probe with antibodies against total MAPK and a loading control (e.g., β-tubulin) to ensure equal protein loading.

Western_Blot_Workflow Cell_Treatment Cell Treatment with ATN-161 Lysis_Quantification Cell Lysis & Protein Quantification Cell_Treatment->Lysis_Quantification SDS_PAGE SDS-PAGE Lysis_Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pMAPK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Reprobing Stripping & Reprobing (Total MAPK, Loading Control) Detection->Reprobing

Caption: Western blot workflow for MAPK phosphorylation.

Preparation of ATN-161 Functionalized Polymersomes for Targeted Delivery

Polymersomes are vesicular nanocarriers that can be functionalized with targeting ligands like ATN-161 to enhance drug delivery to tumor sites.

Conceptual Protocol:

  • Synthesis of ATN-161-conjugated polymer: This typically involves the chemical conjugation of the ATN-161 peptide to a block copolymer that will form the polymersome. The specific chemistry will depend on the polymer and the functional groups available on the peptide.

  • Polymersome self-assembly: The ATN-161-conjugated polymer is then self-assembled into polymersomes, often through methods like film hydration or solvent injection.[12] During this process, a therapeutic agent (e.g., doxorubicin) can be encapsulated.[3]

  • Purification and characterization: The resulting ATN-161 functionalized polymersomes are purified to remove unencapsulated drug and unconjugated polymer. They are then characterized for size, surface charge, drug loading efficiency, and peptide conjugation density.

A study by Xiong et al. (2017) describes the development of ATN-161 functionalized, self-cross-linkable, and intracellularly de-cross-linkable polymersomes (ATN/SCID-Ps) for targeted doxorubicin (B1662922) delivery.[3] While a detailed synthesis protocol is beyond the scope of this document, the study highlights the potential of this delivery system. The size of the doxorubicin-loaded ATN/SCID-Ps was found to decrease from 150 to 88 nm with increasing ATN-161 surface densities.[3] These polymersomes demonstrated low drug leakage under physiological conditions and rapid drug release in a reducing environment, mimicking the intracellular conditions.[3]

Conclusion

ATN-161 represents a promising targeted therapy with a well-defined mechanism of action. The protocols and data presented in this document provide a comprehensive resource for researchers investigating the therapeutic potential of ATN-161. The use of targeted delivery systems, such as functionalized polymersomes, may further enhance the efficacy of ATN-161 in a clinical setting. Careful adherence to these experimental protocols will enable the generation of robust and reproducible data, contributing to the advancement of ATN-161 research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ATN-161 in Cell Adhesion Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of efficacy with ATN-161 in cell adhesion assays. ATN-161 is a peptide antagonist of α5β1 and αvβ3 integrins, designed to inhibit cell adhesion, migration, and angiogenesis.[1][2][3] When it fails to perform as expected in an in vitro setting, a systematic review of the experimental setup is necessary.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My positive and negative controls are working, but ATN-161 shows no inhibition of cell adhesion. What are the most likely causes?

A: If your controls (e.g., untreated cells for maximal adhesion, BSA-coated wells for minimal adhesion) are behaving as expected, the issue likely lies with the specific interaction between ATN-161, the cells, and the substrate. The three primary areas to investigate are:

  • Integrity and Activity of ATN-161: The peptide may have degraded due to improper storage or handling. Peptides, especially those containing cysteine, are susceptible to oxidation.[4] Ensure it has been stored correctly and that fresh dilutions are used for each experiment.

  • Cell Line Characteristics: The chosen cell line may not express sufficient levels of the target integrins (α5β1 and αvβ3). ATN-161's efficacy is entirely dependent on the presence of these receptors on the cell surface.[1][5]

  • Assay Substrate: The extracellular matrix (ECM) protein used to coat the plate must be a ligand for α5β1 or αvβ3 integrins. Fibronectin is a common and appropriate choice.[3][6] If a different ECM protein is used, confirm its interaction with the target integrins.

Q2: How can I verify that my ATN-161 peptide is active and correctly prepared?

A: Proper handling of peptide reagents is critical.[7] Peptides are sensitive and can lose activity if not managed correctly.

  • Storage and Handling: ATN-161 should be stored as a lyophilized powder at -20°C.[8] Once reconstituted, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for long-term use or -20°C for short-term use (up to one month).[9][10]

  • Solubility: ATN-161 is soluble in sterile water (up to 2 mg/mL) and DMSO.[8][9] Ensure the peptide is fully dissolved before adding it to your cell culture medium.

  • Contaminants: Peptides are often supplied as trifluoroacetate (B77799) (TFA) salts, a byproduct of synthesis. At certain concentrations, TFA can be cytotoxic or interfere with cellular assays.[4] If you suspect this, consider ordering the peptide with TFA removal or as a different salt form (e.g., acetate).

  • Working Concentration: ATN-161 has been shown to inhibit MAPK phosphorylation at concentrations around 20 µM and inhibit spike protein binding at 100 nM.[9][11] Ensure your working concentration is within a range demonstrated to be effective.

Q3: Could my choice of cell line or extracellular matrix (ECM) be the problem?

A: Yes, this is a very common source of issues. The relationship between the cell's surface receptors and the ECM is fundamental to the assay's success.

  • Integrin Expression: Confirm that your cell line expresses α5β1 and/or αvβ3 integrins. This can be verified through techniques like Western Blot, flow cytometry, or by consulting literature specific to your cell line. If expression is low or absent, ATN-161 will have no target to act upon.[3]

  • ECM Coating: The plate must be coated with an appropriate ligand for these integrins. Fibronectin is the natural ligand for α5β1.[3] Ensure the coating procedure is optimal. Inadequate coating concentration or incubation time can lead to sparse ECM on the plate, resulting in weak overall cell adhesion.[12][13]

  • Serum-Free Conditions: It is critical to run the adhesion assay in serum-free media.[14] Serum is rich in various proteins, including fibronectin and vitronectin, which can non-specifically coat the plate and interfere with the specific interaction you aim to measure. This can mask the inhibitory effect of ATN-161.[14]

Q4: What aspects of the cell adhesion assay protocol are most critical when using ATN-161?

A: Several procedural steps are crucial for observing the inhibitory effect of a peptide like ATN-161.

  • Pre-incubation: Cells should be pre-incubated with ATN-161 in suspension before being added to the ECM-coated wells. This allows the peptide time to bind to the integrins on the cell surface and block them. A typical pre-incubation time is 30 minutes at 37°C.

  • Cell Detachment Method: The method used to lift adherent cells for the assay can impact results. Over-trypsinization can damage cell surface receptors, including integrins.[14] If you suspect this is an issue, consider using a gentler, non-enzymatic dissociation reagent like an EDTA-based solution.[14]

  • Washing Steps: The washes to remove non-adherent cells must be gentle and consistent across all wells.[12] If washing is too vigorous, it may detach even strongly adherent cells, narrowing the dynamic range of your results. If it's too gentle, background adhesion will be high.

Q5: My overall cell adhesion is very low, even in the untreated controls. What should I check?

A: Low adhesion across the entire plate points to a more fundamental problem with the assay setup, unrelated to ATN-161.

  • Coating Efficiency: Verify your ECM protein concentration and coating protocol (incubation time and temperature).[12][15] A common starting concentration for fibronectin is 5-20 µg/mL, coated overnight at 4°C or for 1-2 hours at 37°C.[12][15]

  • Cell Health and Density: Ensure the cells are healthy, viable, and plated at an appropriate density. Stressed or dying cells will not adhere well. Cell seeding density should be optimized to achieve 50-75% confluency.[14]

  • Blocking Step: After coating with ECM, wells should be blocked (e.g., with 1% BSA) to prevent cells from adhering non-specifically to the plastic.[16]

Data Presentation

Table 1: ATN-161 Properties and Recommended Storage
PropertyValue/RecommendationSource(s)
Target(s) Integrin α5β1 and αvβ3[1][9]
Molecular Weight ~598 g/mol [8][9]
Form Lyophilized Powder[9]
Storage (Powder) -20°C for up to 3 years[9]
Solvents Water (up to 2 mg/mL), DMSO[8][9]
Storage (Solution) Aliquot to avoid freeze-thaw. 1 year at -80°C, 1 month at -20°C.[9]
Table 2: General Troubleshooting Checklist
IssuePotential CauseRecommended Action
No ATN-161 Effect Peptide degradationUse fresh aliquots; confirm proper storage.
Low/no integrin expressionVerify α5β1/αvβ3 expression in your cell line (e.g., Western Blot).
Incorrect ECM substrateUse fibronectin or another appropriate ligand for α5β1/αvβ3.
Serum in assay mediumUse serum-free medium for the duration of the assay.[14]
Insufficient pre-incubationPre-incubate cells with ATN-161 for at least 30 min before plating.
Low Adhesion Overall Poor ECM coatingOptimize coating concentration and incubation time/temperature.
Poor cell healthUse cells from a healthy, sub-confluent culture.
Harsh cell detachmentUse a gentle detachment method (e.g., EDTA-based solution).[14]
High Background Adhesion Incomplete blockingEnsure wells are blocked with BSA after ECM coating.[16]
Washing too gentleStandardize and apply a gentle but effective washing procedure.

Visualizations

Signaling Pathway and Experimental Diagrams

ATN161_Mechanism cluster_cell Cell Surface cluster_ecm Extracellular Matrix Integrin Integrin α5β1/αvβ3 Fibronectin Fibronectin Integrin->Fibronectin Binding Block X Integrin->Block Adhesion Cell Adhesion Fibronectin->Adhesion ATN161 ATN-161 ATN161->Integrin Inhibition Block->Fibronectin

Caption: ATN-161 inhibits cell adhesion by binding to integrin α5β1/αvβ3.

Adhesion_Assay_Workflow Start Start Coat 1. Coat 96-well plate with ECM (e.g., Fibronectin) Start->Coat Block 2. Block with BSA Coat->Block PrepareCells 3. Prepare cell suspension in serum-free medium Block->PrepareCells Treat 4. Pre-incubate cells with ATN-161 or vehicle control PrepareCells->Treat Seed 5. Add cell suspension to wells Treat->Seed Incubate 6. Incubate (e.g., 30-60 min at 37°C) Seed->Incubate Wash 7. Gently wash to remove non-adherent cells Incubate->Wash Stain 8. Fix, stain (e.g., Crystal Violet), and solubilize dye Wash->Stain Quantify 9. Read absorbance at ~590 nm Stain->Quantify End End Quantify->End

Caption: Standard experimental workflow for a cell adhesion assay.

Troubleshooting_Flowchart Start ATN-161 shows no effect in cell adhesion assay CheckControls Are positive/negative assay controls working? Start->CheckControls CheckPeptide Check ATN-161: - Storage (-20°C powder) - Fresh aliquots? - Correct concentration? CheckControls->CheckPeptide Yes FixAssay Troubleshoot general assay: - ECM coating concentration - Cell seeding density - Washing technique CheckControls->FixAssay No CheckCells Check Cells: - Do they express α5β1/αvβ3? - Are they healthy? - Gentle detachment used? CheckPeptide->CheckCells CheckAssay Check Assay Setup: - ECM is fibronectin? - Serum-free medium? - Pre-incubation step included? CheckCells->CheckAssay

Caption: A logical flowchart for troubleshooting the ATN-161 cell adhesion assay.

Experimental Protocols

Detailed Protocol: Cell Adhesion Assay with ATN-161

This protocol provides a standard methodology for assessing the inhibitory effect of ATN-161 on cell adhesion to fibronectin.

Materials:

  • 96-well tissue culture plates

  • Fibronectin (stock at 1 mg/mL)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium

  • ATN-161 peptide

  • Cells expressing α5β1/αvβ3 integrins

  • Trypsin-EDTA or non-enzymatic cell dissociation buffer

  • Crystal Violet solution (0.1-0.5% in 20% ethanol)

  • Solubilization buffer (e.g., 1% SDS or 10% acetic acid)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute fibronectin to a final concentration of 10 µg/mL in sterile PBS.

    • Add 100 µL of the diluted fibronectin solution to each well.

    • For negative control wells, add 100 µL of PBS containing 1% BSA.

    • Incubate the plate overnight at 4°C or for 2 hours at room temperature.[12]

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Add 200 µL of 1% BSA in PBS to every well to block non-specific binding.

    • Incubate for 1 hour at 37°C.[16]

    • Aspirate the blocking solution and wash each well once with 200 µL of sterile PBS.

  • Cell Preparation:

    • Culture cells to ~80% confluency. For the assay, starve cells in serum-free medium for 2-4 hours before detachment.

    • Gently detach cells using a non-enzymatic cell dissociation buffer or a brief incubation with Trypsin-EDTA. Neutralize trypsin with medium containing serum, then pellet cells.

    • Wash the cell pellet once with serum-free medium to remove residual serum proteins.

    • Resuspend the cells in serum-free medium and perform a cell count. Adjust the concentration to 2 x 10⁵ cells/mL.[16]

  • ATN-161 Treatment:

    • Prepare dilutions of ATN-161 in serum-free medium at 2x the final desired concentrations.

    • In a separate tube or plate, mix equal volumes of the cell suspension and the 2x ATN-161 dilutions (or vehicle control).

    • Incubate the cell/peptide mixture for 30 minutes at 37°C.

  • Cell Seeding and Adhesion:

    • Add 100 µL of the treated cell suspension to the corresponding wells of the coated plate (final cell count: 1 x 10⁴ cells/well).

    • Incubate the plate at 37°C in a CO₂ incubator for 30-60 minutes.[12] Adhesion time may need to be optimized for your specific cell line.

  • Washing:

    • Gently aspirate the medium and non-adherent cells.

    • Wash the wells 2-3 times with 200 µL of PBS per wash. The washing technique should be consistent; for example, by gentle immersion of the plate in a tray of PBS or by carefully adding PBS to the side of the well and then aspirating.[12][16]

  • Quantification (Crystal Violet Method):

    • Fix the remaining adherent cells by adding 100 µL of cold 100% methanol (B129727) or 4% paraformaldehyde and incubating for 10-15 minutes.[12][15]

    • Aspirate the fixative and allow the plate to air dry completely.

    • Add 100 µL of 0.1% Crystal Violet solution to each well and stain for 20-25 minutes at room temperature.[16]

    • Gently wash the plate by immersion in tap water until the water runs clear.

    • Allow the plate to air dry completely.

    • Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well and incubate on a shaker for 5-10 minutes to dissolve the dye.[17]

    • Measure the absorbance at a wavelength between 570-595 nm using a plate reader.[12][16]

References

Technical Support Center: Optimizing ATN-161 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATN-161 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATN-161 and what is its mechanism of action?

A1: ATN-161 (Ac-PHSCN-NH2) is a five-amino acid peptide that acts as an antagonist to several integrins, including α5β1 and αvβ3.[1][2] It is derived from the synergy region of human fibronectin.[1][3] By binding to these integrins, which are often overexpressed on activated endothelial and tumor cells, ATN-161 inhibits cell adhesion, migration, and signaling pathways crucial for angiogenesis (new blood vessel formation) and tumor progression.[4] This can lead to a reduction in tumor growth and metastasis.[2][5]

Q2: What is the most critical factor to consider when designing an ATN-161 animal study?

A2: The most critical factor is the U-shaped (or bell-shaped) dose-response curve observed with ATN-161 in multiple preclinical models.[1][6] This means that the optimal therapeutic effect occurs within a specific dose range, and doses both below and above this range show diminished or no activity.[1][6] This phenomenon presents a significant challenge for identifying the most effective dose.[2][6]

Q3: What is the recommended optimal dose range for ATN-161 in animal studies?

A3: Preclinical studies in various cancer and angiogenesis models have consistently identified an optimal dose range of 1 to 10 mg/kg , typically administered intravenously (i.v.) three times a week.[1][2][6] Doses above 50 mg/kg or below 0.2 mg/kg have shown little to no effect in some models.[1]

Q4: How should I prepare ATN-161 for administration?

A4: ATN-161 is a peptide that is soluble in water (up to 2 mg/mL) and can also be dissolved in DMSO.[3][7] For in vivo studies, it is crucial to use a sterile, biocompatible vehicle. While specific formulations are not always detailed in publications, sterile saline or phosphate-buffered saline (PBS) are commonly used for intravenous administration of peptides. Always refer to the supplier's datasheet for specific solubility and stability information.

Troubleshooting Guide

Issue 1: No therapeutic effect observed at the initial dose.

  • Possible Cause: The selected dose may be outside the optimal therapeutic window (either too low or too high) due to the U-shaped dose-response curve.[1]

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: If you started with a single dose, expand your experiment to include a wider range of doses. It is crucial to test several doses spanning at least one order of magnitude around the reported optimal range (e.g., 0.5, 1, 5, 10, and 25 mg/kg).

    • Verify Drug Activity: Ensure the batch of ATN-161 is active. If possible, include an in vitro assay (e.g., cell migration or adhesion assay) to confirm its biological activity before in vivo use.

    • Check Administration Route and Frequency: Confirm that the administration route and frequency are appropriate for your model. Intravenous injection is the most common route cited in the literature.[1]

Issue 2: Reduced therapeutic effect observed at a higher dose compared to a lower dose.

  • Possible Cause: This is a classic presentation of the U-shaped dose-response curve of ATN-161.[1][6] Higher doses can be less effective than optimal intermediate doses.

  • Troubleshooting Steps:

    • Analyze the Full Dose-Response Curve: Do not assume a linear dose-response. Your results are likely valid and indicative of the U-shaped curve. The optimal dose is in the lower range you tested.

    • Incorporate Pharmacodynamic Biomarkers: To confirm that the observed effect is due to the biological activity of ATN-161, consider measuring biomarkers that also exhibit a U-shaped response.[1][2] Examples from preclinical studies include:

      • Circulating Endothelial Progenitor Cells (CEPs)[1]

      • Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) to assess tumor perfusion[1][2]

Issue 3: High variability in results between animals in the same dose group.

  • Possible Cause: Variability can arise from several factors, including inconsistent administration, differences in tumor establishment, or the inherent pharmacokinetics of the peptide.

  • Troubleshooting Steps:

    • Refine Administration Technique: Ensure precise and consistent intravenous injections. Even small variations in the administered volume can impact the effective dose.

    • Monitor Tumor Growth: Ensure that treatment is initiated when tumors have reached a consistent size across all animals.

    • Consider Pharmacokinetics: ATN-161 has a short plasma half-life but is retained longer in tumor tissue.[1][2] The timing of sample collection or endpoint analysis relative to the last dose may be critical.

Data Presentation

Table 1: Summary of ATN-161 Dosages in Preclinical Animal Models

Animal ModelTumor/Disease TypeOptimal Dose RangeAdministration Route & FrequencyOutcomeReference(s)
MouseMatrigel Plug (Angiogenesis)1 - 10 mg/kgi.v., thrice a weekInhibition of neovessel formation[1][2]
MouseLewis Lung Carcinoma (3LL)1 - 10 mg/kgi.v., thrice a weekInhibition of tumor growth[1][2]
MouseBreast Cancer (MDA-MB-231)0.05 - 1 mg/kgi.v., thrice a weekDecreased tumor volume and metastasis[5]
MouseColon Cancer (CT26)100 mg/kg (in combination therapy)i.p., every 3rd dayReduced liver metastases[8]
RatProstate Cancer (MLL)5 mg/kgSystemic, 5 injections over 16 daysReduced primary tumor growth[9]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Dose-Response Study of ATN-161

  • Animal Model: Select an appropriate tumor model (e.g., xenograft or syngeneic) and animal strain.

  • Tumor Inoculation: Inoculate animals with tumor cells. Monitor tumor growth until tumors reach a predetermined size for treatment initiation (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control and multiple ATN-161 dose groups). A recommended dose range to test for the U-shaped curve is 0.2, 1, 5, 10, and 50 mg/kg.

  • Drug Preparation: Dissolve ATN-161 in a sterile vehicle (e.g., saline) immediately before use.

  • Administration: Administer ATN-161 or vehicle via the desired route (e.g., intravenous injection) at the specified frequency (e.g., three times per week).

  • Monitoring: Monitor animal health and tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors for further analysis (e.g., histology, biomarker assessment).

Mandatory Visualizations

ATN161_Pathway cluster_cell Endothelial / Tumor Cell ATN161 ATN-161 Integrin α5β1 / αvβ3 Integrin ATN161->Integrin Binds & Inhibits PKA PKA Integrin->PKA Modulates MAPK MAPK Phosphorylation Integrin->MAPK Activates NFkB NF-κB Activation Integrin->NFkB Activates Angiogenesis Angiogenesis PKA->Angiogenesis Inhibits Metastasis Migration & Invasion (Metastasis) MAPK->Metastasis Promotes NFkB->Angiogenesis Promotes Dose_Response_Workflow cluster_exp Experimental Workflow cluster_analysis Data Analysis & Interpretation Start Start: Tumor Model Established DoseSelection Select Wide Dose Range (e.g., 0.2, 1, 5, 10, 50 mg/kg) Start->DoseSelection Treatment Administer ATN-161 (i.v., 3x/week) DoseSelection->Treatment Monitor Monitor Tumor Volume & Animal Health Treatment->Monitor Endpoint Endpoint Analysis Monitor->Endpoint PlotData Plot Tumor Volume vs. Dose Endpoint->PlotData CheckCurve Observe for U-Shaped Curve PlotData->CheckCurve OptimalDose Identify Optimal Dose (1-10 mg/kg) CheckCurve->OptimalDose Yes SuboptimalDose Sub-Optimal/Ineffective Dose (<1 or >10 mg/kg) CheckCurve->SuboptimalDose No (High/Low Dose)

References

dealing with ATN-161 trifluoroacetate salt solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and utilizing ATN-161 trifluoroacetate (B77799) salt. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is ATN-161 and what is its mechanism of action?

A1: ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to certain integrin receptors.[1][2] It primarily targets α5β1 and αvβ3 integrins, which are crucial in processes like angiogenesis (new blood vessel formation) and tumor progression.[3][4] By binding to these integrins, ATN-161 can inhibit cell adhesion and migration, thereby disrupting these pathological processes.[5][6]

Q2: What are the common research applications for ATN-161?

A2: ATN-161 is investigated for its potential therapeutic effects in various conditions. Its anti-angiogenic and anti-metastatic properties make it a subject of research in oncology, particularly for solid tumors.[7][8] Additionally, it has been explored in the context of ocular neovascularization and certain viral infections where integrin binding is a factor.[9][10][11]

Q3: What is the significance of the trifluoroacetate (TFA) salt form?

A3: Peptides like ATN-161 are often purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which commonly employs trifluoroacetic acid (TFA) in the mobile phase. Consequently, the final lyophilized product is a TFA salt. While this form is generally stable, residual TFA can be acidic and may interfere with certain biological assays.[5][12]

Q4: How should I store ATN-161 trifluoroacetate salt?

A4: For long-term stability, the lyophilized powder should be stored at -20°C or -80°C.[4] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[6]

Solubility and Solution Preparation

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent and preparation conditions. The following table summarizes available data:

SolventConcentrationConditions
Water13 mg/mL-
Water5 mg/mL (7.03 mM)Requires sonication, warming, and heating to 60°C.[9][13]
DMSO3 mg/mL (5.01 mM)Use fresh, moisture-free DMSO.[4]
DMSO1 mg/mL (1.41 mM)Requires sonication.[9][13]
PBS (Phosphate-Buffered Saline)10 mg/mL (14.05 mM)Requires sonication, warming, and heating to 60°C.[6][14]
EthanolInsoluble-
Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Water

  • Pre-warming: Gently warm the vial of this compound to room temperature before opening to minimize moisture condensation.

  • Initial Dissolution: Add the desired volume of sterile, deionized water to the vial to achieve the target concentration (e.g., 5 mg/mL).

  • Assisted Solubilization:

    • Vortex the solution gently.

    • If the peptide does not fully dissolve, place the vial in a sonicator bath for short intervals.

    • For stubborn insolubility, the solution can be warmed to 60°C with gentle agitation until the peptide is fully dissolved.[9][13]

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C.

Protocol 2: Preparation of a Stock Solution in DMSO

  • Use Anhydrous DMSO: Ensure the DMSO is of high purity and has been stored properly to prevent moisture absorption, which can reduce solubility.[4]

  • Dissolution: Add the required volume of fresh DMSO to the vial of this compound.

  • Sonication: If necessary, sonicate the solution in a water bath until the peptide is completely dissolved.[9][13]

  • Storage: Store the DMSO stock solution in small aliquots at -80°C. Be aware that DMSO is cytotoxic at higher concentrations, so the final concentration in your experimental medium should be kept low (typically below 0.5%).

Troubleshooting Guide

Q5: My this compound is not dissolving in water or buffer, what should I do?

A5: If you encounter solubility issues, consider the following steps:

  • Sonication: As a first step, use a bath sonicator to aid dissolution.

  • Warming: Gently warm the solution up to 60°C.[9][13] Avoid aggressive heating, which could degrade the peptide.

  • pH Adjustment: The solubility of peptides is often lowest at their isoelectric point. For peptides with a net positive charge, a slightly acidic pH can improve solubility. Conversely, for acidic peptides, a slightly basic pH may help. However, be mindful of the pH compatibility with your experimental system.

  • Organic Co-solvents: For very hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO first and then slowly adding it to your aqueous buffer while vortexing can be an effective strategy.

G cluster_workflow Troubleshooting Workflow for Solubility Issues start Start: Peptide Insoluble sonicate Apply Sonication start->sonicate check_dissolved1 Is it dissolved? sonicate->check_dissolved1 warm Gently Warm (up to 60°C) check_dissolved2 Is it dissolved? warm->check_dissolved2 check_dissolved1->warm No success Peptide Dissolved check_dissolved1->success Yes use_dmso Dissolve in minimal fresh DMSO check_dissolved2->use_dmso No check_dissolved2->success Yes add_to_buffer Slowly add to aqueous buffer with vortexing use_dmso->add_to_buffer add_to_buffer->success fail Consult Technical Support add_to_buffer->fail If precipitation occurs G cluster_mapk ATN-161 and the MAPK Signaling Pathway atn161 ATN-161 integrin Integrin α5β1/αvβ3 atn161->integrin inhibits fak FAK integrin->fak activates ras Ras fak->ras raf Raf ras->raf mek MEK raf->mek mapk MAPK (ERK) mek->mapk proliferation Cell Proliferation, Survival, Angiogenesis mapk->proliferation G cluster_nfkb ATN-161 and the NF-κB Signaling Pathway atn161 ATN-161 integrin Integrin α5β1 atn161->integrin inhibits ikb_kinase IKK Complex integrin->ikb_kinase activates ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Gene Expression (Inflammation, Survival)

References

unexpected off-target effects of ATN-161 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding unexpected off-target effects and other experimental challenges that may be encountered when working with ATN-161.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that may arise during your experiments with ATN-161, presented in a question-and-answer format.

Issue 1: Decreased Efficacy at Higher Concentrations of ATN-161

Question: I'm observing a decrease in the inhibitory effect of ATN-161 on angiogenesis (or tumor growth) at higher concentrations. I expected a standard dose-response curve, but my results are showing a U-shaped or bell-shaped curve. Is this a known phenomenon?

Answer: Yes, this is a documented characteristic of ATN-161. Preclinical studies have demonstrated a U-shaped dose-response curve in various models of angiogenesis and tumor growth. This means that both very low and very high doses of ATN-161 may exhibit less potent effects, with an optimal therapeutic window in the mid-dose range.

Troubleshooting:

  • Dose-Response Validation: It is crucial to perform a comprehensive dose-response study to determine the optimal concentration of ATN-161 for your specific experimental model.

  • Re-evaluation of "High Dose": What is considered a "high dose" can be model-dependent. If you are at the upper end of your dose range and seeing reduced efficacy, you may have surpassed the optimal concentration.

  • Consult Preclinical Data: Refer to published preclinical data to guide your dose selection.

Quantitative Data Summary: U-Shaped Dose-Response of ATN-161

Model SystemOptimal Dose RangeDoses with Reduced EfficacyReference
Matrigel Plug Angiogenesis (in vivo)1 - 10 mg/kg< 0.2 mg/kg and > 50 mg/kg[1][2]
Lewis Lung Carcinoma (in vivo)1 - 10 mg/kgNot specified[1]
Circulating Endothelial Progenitors1 - 10 mg/kgNot specified[1]

Experimental Workflow for Determining Optimal ATN-161 Dose

G cluster_0 Dose-Response Experiment Workflow Start Start Select Model Select in vitro or in vivo model Start->Select Model Dose Range Define a broad dose range of ATN-161 (e.g., 0.1 to 100 µM for in vitro) Select Model->Dose Range Treat Treat experimental groups with varying doses Dose Range->Treat Assay Perform functional assay (e.g., tube formation, migration, proliferation) Treat->Assay Analyze Analyze data and plot dose-response curve Assay->Analyze Identify Optimum Identify the optimal dose range with maximal effect Analyze->Identify Optimum End End Identify Optimum->End

Caption: Workflow for establishing the optimal dose of ATN-161.

Issue 2: Unexpected Effects on Non-Endothelial Cells

Answer: Yes, while ATN-161 is a potent anti-angiogenic agent, it is not exclusively active on endothelial cells. As an antagonist of integrins, particularly α5β1 and αvβ3, ATN-161 can affect any cell type expressing these integrins. Many tumor cell lines express these integrins, and their inhibition can lead to direct effects on tumor cell behavior.

Documented Effects on Non-Endothelial Cells:

  • Tumor Cells: Inhibition of invasion and metastasis has been observed in prostate and breast cancer cell lines.[1][3]

  • Neuroinflammation and Blood-Brain Barrier: In models of ischemic stroke, ATN-161 has been shown to reduce neuroinflammation and decrease blood-brain barrier permeability.

Troubleshooting:

  • Integrin Expression Profiling: If you are observing unexpected effects, it is advisable to confirm the expression of α5β1 and αvβ3 integrins on all cell types in your experimental system using techniques like flow cytometry or western blotting.

  • Isolate Cell Type-Specific Effects: To dissect the direct effects on different cell populations, consider performing single-cell type experiments in parallel with your co-culture or in vivo studies.

Signaling Pathway: ATN-161 Action on a Tumor Cell

G cluster_0 ATN-161 Effect on Tumor Cell ATN161 ATN-161 Integrin α5β1/αvβ3 Integrin ATN161->Integrin FAK FAK Integrin->FAK Activates MAPK MAPK (ERK) FAK->MAPK Activates Invasion Tumor Cell Invasion & Metastasis MAPK->Invasion Promotes

Caption: ATN-161 can directly inhibit tumor cell invasion.

Issue 3: Modulation of Unexpected Signaling Pathways

Question: I am using ATN-161 to block integrin-mediated cell adhesion, but I am seeing changes in downstream signaling pathways like MAPK and NF-κB that seem unrelated to simple adhesion blocking. Is this an expected off-target effect?

Answer: This is an expected consequence of the mechanism of action of ATN-161. Integrin signaling is complex and goes beyond simple cell adhesion. ATN-161 does not block integrin-dependent adhesion but rather inhibits integrin-dependent signaling.[1] Therefore, modulation of downstream pathways like MAPK and NF-κB is an on-target effect of inhibiting integrin signaling.

Key Signaling Pathways Modulated by ATN-161:

  • MAPK Pathway: ATN-161 has been shown to inhibit the phosphorylation of MAPK (ERK) in breast cancer cells.[3]

  • NF-κB Pathway: In models of ocular neovascularization, ATN-161 was found to inhibit the activation of NF-κB.

Troubleshooting:

  • Phospho-Protein Analysis: To investigate these effects, perform western blot analysis using antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., p-ERK, p-p65 for NF-κB).

  • Nuclear Translocation Assay: For NF-κB, assess its activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus via immunofluorescence or subcellular fractionation followed by western blotting.

Signaling Cascade: ATN-161 and Downstream Pathways

G cluster_0 Downstream Signaling of ATN-161 ATN161 ATN-161 Integrin Integrin Signaling ATN161->Integrin MAPK MAPK Pathway Integrin->MAPK NFkB NF-κB Pathway Integrin->NFkB CellularResponse Altered Gene Expression (e.g., Proliferation, Inflammation) MAPK->CellularResponse NFkB->CellularResponse

Caption: ATN-161 inhibits both MAPK and NF-κB signaling.

Detailed Experimental Protocols

In Vivo Matrigel Plug Angiogenesis Assay

This assay is used to assess the pro- or anti-angiogenic potential of compounds in vivo.

Materials:

  • Matrigel (growth factor reduced)

  • Angiogenic factors (e.g., bFGF, VEGF)

  • ATN-161

  • Anesthetic

  • Syringes and needles (24G)

  • Mice (e.g., C57BL/6 or nude mice)

Protocol:

  • Thaw Matrigel on ice overnight. Keep all reagents and equipment cold to prevent premature gelation.

  • On the day of the experiment, mix Matrigel with the desired concentration of angiogenic factors and ATN-161. A typical final concentration for angiogenic factors is 150 ng/mL for bFGF and/or VEGF.

  • Anesthetize the mice according to your institution's approved protocol.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.

  • After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Content: Use the Drabkin method to quantify the amount of hemoglobin in the plug, which correlates with the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.[4][5]

Western Blot for Phosphorylated MAPK (ERK1/2)

This protocol is for detecting the activation state of the MAPK pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with ATN-161 for the desired time.

  • Lyse cells in ice-cold lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6]

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibody (typically 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[6][7]

  • Wash the membrane three times with TBST.

  • Apply chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

In Vitro Blood-Brain Barrier Permeability Assay

This assay measures the passage of a fluorescent tracer across an in vitro model of the blood-brain barrier.

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Brain microvascular endothelial cells

  • Astrocyte conditioned medium (optional, for tighter barrier formation)

  • Fluorescent tracer (e.g., sodium fluorescein (B123965) or FITC-dextran)

  • Fluorescence plate reader

Protocol:

  • Culture brain microvascular endothelial cells to confluence on the Transwell inserts.

  • Treat the endothelial cell monolayer with ATN-161 at various concentrations.

  • Add the fluorescent tracer to the upper (apical) chamber.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the lower (basolateral) chamber.

  • Measure the fluorescence of the samples from the lower chamber using a plate reader.

  • Calculate the permeability coefficient (Papp) to quantify the barrier function.[8][9]

References

troubleshooting inconsistent results with ATN-161

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATN-161 in their experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure consistent, reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent, dose-dependent effects with ATN-161 in our in vivo models. At higher concentrations, the inhibitory effect seems to diminish. Why is this happening?

A1: This phenomenon is likely due to the characteristic U-shaped dose-response curve of ATN-161, which has been observed in several preclinical models of angiogenesis and tumor growth.[1][2][3][4][5]

  • Explanation: A U-shaped (or bell-shaped) dose-response means that the optimal therapeutic effect occurs within a specific concentration range. Doses both below and above this optimal range can result in little to no effect.[1][2]

  • Troubleshooting Steps:

    • Dose-Response Titration: If you are not seeing the expected effect, it is crucial to perform a wide-range dose-response study to identify the optimal concentration for your specific model. The optimal in vivo dose range is often found to be between 1 and 10 mg/kg administered intravenously three times a week.[1][2]

    • Biomarker Analysis: Consider analyzing biomarkers of angiogenesis that also exhibit a U-shaped response to ATN-161. This can help confirm that the compound is active and aid in identifying the biologically active dose.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal in vitro concentration of ATN-161 is assay-dependent.

  • Cell Migration and Capillary Tube Formation: For assays measuring the inhibition of endothelial cell migration and tube formation, concentrations as low as 100 nM have been shown to be effective.[6][7] A dose-dependent inhibition of VEGF-induced capillary tube formation has been observed.[6]

  • MAPK Phosphorylation: To assess downstream signaling, maximal inhibition of MAPK phosphorylation has been observed at 20 µmol/L after 30 minutes of treatment in MDA-MB-231 cells.[8]

  • Cell Proliferation: ATN-161 generally shows no significant effect on tumor cell proliferation in vitro, even at concentrations up to 100 µmol/L.[6][8] Any observed in vivo effects on proliferation are likely indirect and a result of angiogenesis inhibition.[9]

Q3: We are having issues with the solubility and stability of ATN-161. What are the best practices for preparation and storage?

A3: Proper handling of ATN-161 is critical for maintaining its activity.

  • Solubility:

    • ATN-161 is soluble in water up to 2 mg/ml.

    • It is also soluble in DMSO, typically up to 3 mg/mL.[8] For in vivo formulations, it can be prepared in solutions like CMC-Na.[8] When using DMSO, it is advisable to use fresh, moisture-free DMSO as moisture can reduce solubility.[8]

  • Stability and Storage:

    • As a powder, ATN-161 should be stored at -20°C for long-term stability (up to 3 years).[8]

    • Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7][8] Store stock solutions at -80°C for up to one year.[8]

    • ATN-161 is a capped peptide (N-terminal acetylation and C-terminal amidation) to enhance its stability and bioactivity compared to the uncapped peptide.[4][6]

Q4: Does ATN-161 have off-target effects?

A4: ATN-161 is designed to be a selective antagonist of integrins, primarily α5β1 and αvβ3.[8] It is a non-RGD-based peptide, which distinguishes its binding and mechanism from many other integrin inhibitors.[4] The free cysteine thiol in its sequence is hypothesized to interact with the integrin beta subunits.[4] While its primary targets are well-defined, like any therapeutic agent, the possibility of off-target effects cannot be entirely ruled out and may be cell-type or context-dependent.

Quantitative Data Summary

ParameterIn Vitro ObservationsIn Vivo ObservationsReferences
Optimal Concentration Inhibition of migration/tube formation: starting at 100 nM. Inhibition of MAPK phosphorylation: ~20 µM.Optimal anti-angiogenic and anti-tumor effect: 1-10 mg/kg (i.v.).[1][6][8]
Effect on Proliferation No significant direct effect on tumor cell proliferation.Reduction in tumor cell proliferation is an indirect effect of angiogenesis inhibition.[6][8][9]
Solubility Water: up to 2 mg/ml. DMSO: up to 3 mg/ml.Formulated in saline for infusions.[4][8]
Plasma Half-life Not Applicable~3.2–5.0 hours in humans. Longer retention in tumor tissue compared to plasma.[2][4]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of ATN-161 and a general experimental workflow.

ATN161_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm integrin α5β1 / αvβ3 Integrin fak FAK integrin->fak Activation mapk MAPK integrin->mapk Activation pka PKA integrin->pka Activates atn161 ATN-161 atn161->integrin Binds & Inhibits migration_angiogenesis Cell Migration & Angiogenesis fak->migration_angiogenesis Promotes mapk->migration_angiogenesis Promotes apoptosis Apoptosis pka->apoptosis Induces

Caption: ATN-161 inhibits integrin signaling, leading to reduced cell migration and angiogenesis.

Troubleshooting_Workflow start Inconsistent Results Observed check_dose Is a U-shaped dose- response suspected? start->check_dose perform_titration Perform wide-range dose titration (e.g., 0.1-100 mg/kg in vivo) check_dose->perform_titration Yes check_prep Review ATN-161 preparation & storage check_dose->check_prep No perform_titration->check_prep use_fresh Use fresh DMSO/water. Aliquot to avoid freeze-thaw. check_prep->use_fresh assay_type Is the assay appropriate? (e.g., migration vs. proliferation) use_fresh->assay_type select_assay Select appropriate assay: - Migration/Tube Formation - Western Blot (pMAPK) assay_type->select_assay No control_pep Include scrambled peptide control assay_type->control_pep Yes select_assay->control_pep outcome Consistent Results control_pep->outcome

Caption: A logical workflow for troubleshooting inconsistent results with ATN-161.

Detailed Experimental Protocols

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
  • Cell Culture: Culture human choroidal endothelial cells (hCECs) or human umbilical vein endothelial cells (HUVECs) in appropriate endothelial cell growth medium.

  • Starvation: Prior to the assay, starve the cells in serum-free or serum-reduced (e.g., 1% FBS) medium for at least 30 minutes to 24 hours to minimize baseline migration.[8]

  • Assay Setup:

    • Use a Boyden chamber apparatus with a porous membrane (e.g., 8 µm pores).

    • Coat the underside of the membrane with an appropriate extracellular matrix protein like fibronectin (20 µg/mL) overnight at 4°C to promote cell adhesion.[7]

    • In the lower chamber, add serum-reduced medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL).[6]

    • In the upper chamber, add the starved endothelial cells (e.g., 1 x 10^5 cells/well) suspended in serum-reduced medium.

  • Treatment: Add different concentrations of ATN-161 (e.g., 1 nM to 100 µM) and a scrambled peptide control to the upper chamber with the cells.[6]

  • Incubation: Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for migration to occur (typically 4-24 hours).

  • Analysis:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).

    • Count the number of migrated cells in several fields of view under a microscope.

    • Quantify the results and compare the different treatment groups to the vehicle and scrambled peptide controls.

In Vitro Capillary Tube Formation Assay
  • Plate Coating: Thaw Matrigel or a similar basement membrane extract on ice. Pipette a thin layer into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

  • Cell Preparation: Prepare a single-cell suspension of endothelial cells (e.g., HUVECs) in serum-reduced medium.

  • Treatment: Pre-incubate the cells with various concentrations of ATN-161 or control peptides for approximately 30 minutes.

  • Seeding: Seed the pre-treated endothelial cells onto the polymerized Matrigel (e.g., 1.5 x 10^4 cells/well).

  • Incubation: Incubate the plate at 37°C for 4-18 hours, allowing for the formation of capillary-like tube structures.

  • Visualization and Analysis:

    • Visualize the tube networks using a phase-contrast microscope.

    • Capture images of multiple fields per well.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

    • Compare the results from ATN-161 treated wells to controls. A dose-dependent inhibition of VEGF-induced tube formation by ATN-161 is expected.[6]

References

how to prevent ATN-161 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of ATN-161 to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized ATN-161 powder?

A1: Lyophilized ATN-161 powder should be stored at -20°C for long-term stability. Some suppliers suggest that storage at -20°C is suitable for up to 3 years.

Q2: How should I reconstitute ATN-161?

A2: ATN-161 is soluble in water up to 2 mg/mL and in DMSO up to 3 mg/mL.[1] For cell-based assays, it is common to dilute ATN-161 in phosphate-buffered saline (PBS) to the desired final concentration.[2] When using DMSO, ensure it is fresh and not moisture-absorbent, as this can reduce solubility.[1]

Q3: What is the stability of ATN-161 in solution?

A3: Once reconstituted, it is crucial to aliquot the ATN-161 solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] Under these conditions, the solution is stable for at least 6 months.[3] For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1][3]

Q4: What are the primary mechanisms of ATN-161 degradation in solution?

A4: The presence of a cysteine residue in the ATN-161 sequence (Ac-PHSCN-NH2) makes it susceptible to oxidation.[4] This can lead to the formation of disulfide bonds (dimerization) or other oxidative modifications, which can inactivate the peptide. Oxidation of cysteine is more likely to occur at a pH above 8.[4]

Q5: Can I store my ATN-161 solution at 4°C?

A5: While short-term storage of a few days at 4°C might be acceptable, it is not recommended for long-term stability. For optimal preservation of its biological activity, freezing at -20°C or -80°C is advised.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiments. Degradation of ATN-161 due to improper storage or handling.1. Ensure that the stock solution was aliquoted and stored at -80°C. 2. Avoid multiple freeze-thaw cycles. 3. Prepare fresh dilutions from a new, properly stored aliquot for each experiment. 4. Consider that the cysteine residue may have oxidized. If disulfide bond formation is suspected, treatment with a reducing agent like DTT or TCEP could be explored, but this may interfere with downstream assays.[4]
Precipitation or cloudiness observed in the ATN-161 solution. The solubility limit may have been exceeded, or the peptide has aggregated.1. Ensure the concentration does not exceed the recommended solubility limits (2 mg/mL in water, 3 mg/mL in DMSO).[1] 2. If using DMSO, use a fresh, anhydrous grade.[1] 3. Gently warm the solution and vortex to aid dissolution. Do not boil.
Inconsistent results between experiments. Variability in the concentration of active ATN-161.1. Strictly adhere to the aliquoting and storage protocols to ensure consistency. 2. Use a freshly thawed aliquot for each experiment. 3. Confirm the accuracy of your dilution calculations.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of ATN-161
  • Preparation: Before opening, bring the vial of lyophilized ATN-161 powder to room temperature.

  • Reconstitution: Add the appropriate volume of sterile water or fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Aliquoting: Immediately dispense the stock solution into smaller, single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][3]

Protocol 2: Stability Assessment of ATN-161 by HPLC (Example)

This protocol provides a general framework for assessing the stability of ATN-161. Specific parameters may need to be optimized.

  • Sample Preparation: Prepare solutions of ATN-161 at a known concentration in the desired buffer (e.g., PBS, pH 7.4). Prepare separate samples for each time point and storage condition to be tested (e.g., 4°C, room temperature, 37°C).

  • Time Points: Store the samples under the specified conditions and collect aliquots for analysis at various time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • HPLC Analysis:

    • Column: Use a suitable C18 reverse-phase HPLC column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA) is a common choice for peptide analysis.

    • Detection: Monitor the elution profile at 214 nm or 280 nm.

    • Analysis: Inject the samples and record the chromatograms. The degradation of ATN-161 can be quantified by the decrease in the peak area of the intact peptide over time. The appearance of new peaks may indicate degradation products.

  • Data Interpretation: Calculate the percentage of remaining intact ATN-161 at each time point relative to the initial time point (t=0).

Visualizations

ATN-161 Mechanism of Action

ATN-161 is an antagonist of α5β1 integrin. By binding to the integrin, it inhibits downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, migration, and survival.[1][5]

ATN161_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus integrin α5β1 Integrin fak FAK integrin->fak src Src fak->src ras Ras src->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription Gene Transcription (Proliferation, Survival, Migration) erk->transcription atn161 ATN-161 atn161->integrin Inhibits ecm Extracellular Matrix (e.g., Fibronectin) ecm->integrin Binds

Caption: Signaling pathway of α5β1 integrin and the inhibitory action of ATN-161.

Experimental Workflow: Preventing ATN-161 Degradation

This workflow outlines the key steps to ensure the stability and activity of ATN-161 throughout an experiment.

ATN161_Workflow start Start: Lyophilized ATN-161 reconstitute Reconstitute in appropriate solvent (e.g., sterile water, DMSO) start->reconstitute aliquot Aliquot into single-use tubes reconstitute->aliquot Critical Step: Avoids freeze-thaw storage Store at -80°C (long-term) or -20°C (short-term) aliquot->storage thaw Thaw a single aliquot on ice for each experiment storage->thaw dilute Prepare final working dilution in experimental buffer (e.g., PBS) thaw->dilute use Use immediately in experiment dilute->use end End of Experiment use->end

Caption: Recommended workflow for handling ATN-161 to maintain its stability.

References

ATN-161 U-shaped dose-response curve explanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the experimental use of ATN-161, with a particular focus on its characteristic U-shaped dose-response curve.

Frequently Asked Questions (FAQs)

Q1: We are observing a U-shaped (biphasic) dose-response curve with ATN-161 in our angiogenesis/tumor growth model. Is this an expected result?

A1: Yes, a U-shaped or bell-shaped dose-response curve is a well-documented characteristic of ATN-161 in several preclinical models of angiogenesis and tumor growth.[1][2][3] Maximum efficacy is typically observed in a specific dose range, with reduced or no effect at both lower and significantly higher concentrations.

Q2: What is the proposed mechanism of action for ATN-161 at its optimal therapeutic dose?

A2: ATN-161 is a peptide antagonist of several integrins, with a notable effect on α5β1 integrin.[1][4][5][6] At optimal concentrations, ATN-161 binds to the β subunit of the integrin receptor.[1] This interaction is believed to lock the integrin in an inactive conformation, inhibiting downstream signaling pathways that are crucial for endothelial cell migration and tube formation, key processes in angiogenesis.[4][7] One of the key pathways implicated is the activation of Protein Kinase A (PKA), as the anti-angiogenic effects of ATN-161 can be reversed by PKA inhibitors.[1][2]

Q3: Why does the therapeutic effect of ATN-161 decrease at higher concentrations?

A3: The precise molecular mechanism for the attenuated effect of ATN-161 at supra-optimal (high) doses is an area of ongoing investigation. However, several hypotheses, common to biphasic responses of receptor antagonists, can be considered:

  • Partial Agonism: At high concentrations, some integrin antagonists have been shown to act as partial agonists, paradoxically triggering some downstream signaling and counteracting the intended inhibitory effect.[8]

  • Receptor Downregulation/Internalization: Prolonged or high-concentration exposure to a ligand can lead to the internalization and downregulation of its receptor from the cell surface. This would reduce the number of available integrin receptors for ATN-161 to act upon, diminishing its overall effect.

  • Engagement of Off-Target Receptors or Counter-Regulatory Pathways: At high concentrations, ATN-161 might interact with other cell surface receptors or trigger negative feedback loops that dampen its primary anti-angiogenic signaling.

  • Disruption of Necessary Cell-Matrix Interactions: While inhibition of excessive endothelial cell migration is desired, very high doses might cause a complete disruption of essential cell-matrix adhesion, leading to cellular stress or anoikis, which could paradoxically interfere with the ordered process of tumor regression or vascular normalization.

Troubleshooting Guide

Issue: My dose-response curve for ATN-161 is not showing the expected U-shape; instead, I see a flat response or high variability.

Potential Cause & Solution:

  • Inadequate Dose Range: The U-shaped curve is only apparent when a sufficiently wide range of concentrations is tested.

    • Recommendation: Ensure your experimental design includes doses below, within, and significantly above the reported optimal range of 1-10 mg/kg for in vivo models.[1][3] A suggested range could be from 0.1 mg/kg to 150 mg/kg.

  • Sub-optimal Experimental Model: The choice of cell line or animal model can influence the response to ATN-161.

    • Recommendation: The U-shaped dose-response has been consistently observed in the Matrigel plug model of angiogenesis and the Lewis Lung Carcinoma (LLC) tumor growth model.[1][3] If using other models, consider validating your findings against these established systems.

  • Issues with Drug Formulation or Administration:

    • Recommendation: ATN-161 is a peptide and should be handled with care to avoid degradation. Follow the manufacturer's instructions for storage and reconstitution. Ensure consistent and accurate administration (e.g., intravenous or intraperitoneal injection).[9]

  • High Inter-animal Variability:

    • Recommendation: Increase the number of animals per group to enhance statistical power and overcome individual variations in response.

Issue: I am not seeing any anti-angiogenic or anti-tumor effect at any dose.

Potential Cause & Solution:

  • PKA Pathway Not Predominant: The anti-angiogenic activity of ATN-161 has been linked to the PKA signaling pathway.[1][2]

    • Recommendation: Investigate the role of the α5β1-PKA axis in your specific cell line or model system. If this pathway is not a primary driver of angiogenesis in your model, the effects of ATN-161 may be limited.

  • Incorrect Timing of Treatment: The timing of ATN-161 administration relative to tumor implantation or angiogenic stimulus can be critical.

    • Recommendation: In the Lewis Lung Carcinoma model, treatment was initiated the day after tumor cell inoculation.[3] Review your treatment schedule to ensure it aligns with the proliferative phase of angiogenesis or tumor growth.

Data Presentation

Table 1: In Vivo Dose-Response of ATN-161 in the Matrigel Plug Angiogenesis Model

ATN-161 Dose (mg/kg, i.v.)Angiogenesis Inhibition (Relative to Control)
< 0.2Little to no effect
1 - 10Optimal Inhibition
> 50Little to no effect

Data synthesized from preclinical studies.[1][3]

Table 2: In Vivo Dose-Response of ATN-161 in the Lewis Lung Carcinoma (3LL) s.c. Tumor Growth Model

ATN-161 Dose (mg/kg)Ratio of Tumor Volume (Treated/Control)
0.2~1.0
1.0Significantly < 1.0
10.0Significantly < 1.0
> 50Approaching 1.0

Data synthesized from preclinical studies.[3]

Experimental Protocols

Matrigel Plug Angiogenesis Assay (Summarized Protocol)

  • Preparation: Thaw Matrigel on ice. Mix with angiogenic factors (e.g., VEGF and FGF-2) and the desired concentration of ATN-161 or vehicle control.

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of mice (e.g., C57/bl). The Matrigel will form a solid plug at body temperature.

  • Incubation: Allow the plug to be vascularized by the host over a period of 7-14 days.

  • Analysis: Excise the Matrigel plugs. Angiogenesis can be quantified by measuring the hemoglobin content within the plug using a Drabkin assay, or by histological analysis of vascular structures after sectioning and staining for endothelial markers like CD34.

Visualizations

ATN161_Optimal_Dose_Pathway cluster_cell Endothelial Cell ATN161 ATN-161 (Optimal Dose) Integrin_a5b1 α5β1 Integrin (Inactive State) ATN161->Integrin_a5b1 Binds & Stabilizes PKA PKA Activation Integrin_a5b1->PKA Signaling_Cascade Downstream Signaling PKA->Signaling_Cascade Angiogenesis_Inhibition Inhibition of Migration & Tube Formation Signaling_Cascade->Angiogenesis_Inhibition

Caption: Proposed signaling pathway of ATN-161 at optimal anti-angiogenic doses.

ATN161_High_Dose_Hypothesis cluster_cell Endothelial Cell ATN161_high ATN-161 (High Dose) Integrin_a5b1 α5β1 Integrin ATN161_high->Integrin_a5b1 Over-saturates Partial_Agonism Partial Agonism/ Receptor Downregulation Integrin_a5b1->Partial_Agonism Reduced_Inhibition Reduced Anti-Angiogenic Effect Partial_Agonism->Reduced_Inhibition

Caption: Hypothesized mechanism for reduced efficacy of ATN-161 at high doses.

Dose_Response_Workflow Start Start Experiment Dose_Selection Select Wide Dose Range (e.g., 0.1-150 mg/kg) Start->Dose_Selection Animal_Model Administer to Animal Model (e.g., Matrigel Plug Assay) Dose_Selection->Animal_Model Data_Collection Collect Endpoint Data (e.g., Hemoglobin, Tumor Volume) Animal_Model->Data_Collection Analysis Plot Dose vs. Response Data_Collection->Analysis U_Shape U-Shaped Curve Observed? Analysis->U_Shape Optimal_Dose Identify Optimal Dose U_Shape->Optimal_Dose Yes Troubleshoot Troubleshoot Experiment (See Guide) U_Shape->Troubleshoot No

Caption: Experimental workflow for investigating the U-shaped dose-response of ATN-161.

References

ATN-161 Stability in Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the integrin antagonist ATN-161, ensuring its stability in culture media is paramount for reproducible and accurate experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for ATN-161 stock solutions?

A1: ATN-161 is soluble in water up to 2 mg/mL and in DMSO up to 25 mg/mL.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C for up to one year or at -80°C for up to two years.[1] Once reconstituted, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or at -80°C for up to six months.[1] When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[2]

Q2: How stable is ATN-161 in aqueous solutions and cell culture media?

Q3: What are the common factors that can lead to the degradation of ATN-161 in my cell culture experiments?

A3: Several factors can contribute to the degradation of peptides like ATN-161 in cell culture:

  • Proteases: Serum in the culture medium is a major source of proteases that can degrade peptides. The presence and activity of these proteases can vary between serum batches.

  • pH: Extreme pH values in the culture medium can lead to chemical degradation of the peptide.

  • Temperature: Although cell cultures are maintained at 37°C for biological activity, this temperature can accelerate chemical degradation processes over time.

  • Oxidation: The cysteine residue in the ATN-161 sequence (Ac-PHSCN-NH2) could be susceptible to oxidation, which may affect its activity.

  • Adsorption: Peptides can adsorb to the surface of plasticware, reducing the effective concentration in the medium.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity of ATN-161. Peptide degradation in culture medium.- Reduce serum concentration if experimentally feasible.- Consider using a serum-free medium for the duration of the treatment.- Add protease inhibitors to the culture medium.- Replenish the medium with fresh ATN-161 every 24 hours.- Perform a time-course experiment to determine the optimal re-dosing schedule.
Improper storage of stock solutions.- Ensure stock solutions are aliquoted and stored at -80°C to minimize freeze-thaw cycles.- Use fresh, anhydrous DMSO for reconstitution.
Adsorption to labware.- Consider using low-protein-binding microplates and tubes.- Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some applications.
Variability between experiments. Inconsistent handling of ATN-161.- Prepare fresh dilutions of ATN-161 from a single, validated stock aliquot for each experiment.- Ensure consistent timing of ATN-161 addition to the cultures.
Different batches of serum.- Test new batches of serum for their effect on ATN-161 activity before use in critical experiments.- If possible, purchase a large single lot of serum for a series of experiments.

Experimental Protocols

Protocol for Assessing ATN-161 Stability in Culture Medium

This protocol provides a framework for researchers to determine the stability of ATN-161 in their specific experimental setup using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • ATN-161 peptide

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a C18 column

  • Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phases

  • Incubator at 37°C with 5% CO2

  • Sterile, low-protein-binding microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of ATN-161 in sterile water or DMSO.

  • Dilute the ATN-161 stock solution to the final working concentration in the cell culture medium in sterile, low-protein-binding tubes.

  • Immediately take a sample for t=0 analysis. Store at -80°C until HPLC analysis.

  • Incubate the remaining solution at 37°C in a CO2 incubator.

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store each sample at -80°C.

  • For analysis, thaw the samples and, if necessary, precipitate proteins (e.g., with ACN) and centrifuge to clear the supernatant.

  • Analyze the supernatant by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A suitable gradient to separate the intact ATN-161 from potential degradation products (e.g., 5-95% B over 30 minutes).

    • Detection: UV at 214 nm.

  • Quantify the peak area of the intact ATN-161 at each time point.

  • Calculate the percentage of remaining ATN-161 at each time point relative to the t=0 sample to determine its half-life in the culture medium.

Visualizations

ATN161_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling Fibronectin Fibronectin Integrin Integrin α5β1 Fibronectin->Integrin Binds FAK FAK Integrin->FAK Activates MAPK MAPK Pathway FAK->MAPK Angiogenesis Angiogenesis, Cell Migration, Survival MAPK->Angiogenesis ATN161 ATN-161 ATN161->Integrin Inhibits

Caption: ATN-161 signaling pathway inhibition.

Experimental_Workflow start Start: Prepare ATN-161 Stock dilute Dilute ATN-161 in Culture Medium start->dilute t0 Collect t=0 Sample dilute->t0 incubate Incubate at 37°C dilute->incubate process Process Samples (e.g., Protein Precipitation) t0->process collect Collect Samples at Time Points incubate->collect collect->process hplc Analyze by HPLC process->hplc analyze Quantify Peak Area & Calculate Half-life hplc->analyze

Caption: Workflow for assessing ATN-161 stability.

Troubleshooting_Guide start Inconsistent ATN-161 Activity? check_storage Are stock solutions stored correctly? start->check_storage No correct_storage Correct storage: Aliquot, -80°C. check_storage->correct_storage No check_media Is media composition a factor? check_storage->check_media Yes correct_storage->check_media media_solutions Solutions: - Reduce/remove serum - Add protease inhibitors - Replenish ATN-161 check_media->media_solutions Yes check_handling Is experimental handling consistent? check_media->check_handling No end_node Problem Resolved media_solutions->end_node handling_solutions Solutions: - Use fresh dilutions - Consistent timing check_handling->handling_solutions Yes check_handling->end_node No handling_solutions->end_node

Caption: Troubleshooting decision tree for ATN-161.

References

Technical Support Center: ATN-161 and Cell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and resources for researchers encountering a lack of inhibitory effect from ATN-161 on cell migration.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may lead to unexpected results in your cell migration experiments with ATN-161.

Q1: I'm not observing any inhibition of cell migration with ATN-161. What are the primary factors I should investigate?

There are three main areas to troubleshoot: the compound itself, the biological system (your cells), and the experimental assay setup.

A. Issues Related to the Compound (ATN-161)

  • Concentration: The inhibitory effect of ATN-161 can be dose-dependent, with effective concentrations reported to start as low as 100 nM.[1][2] However, a U-shaped dose-response curve has been observed in some preclinical models, meaning that excessively high concentrations could potentially be less effective.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

  • Activity and Stability: ATN-161 is a peptide.[4] Peptides can be sensitive to storage conditions and degradation. Ensure it has been stored correctly (typically at -20°C or -80°C) and that repeated freeze-thaw cycles have been avoided.[2][5] The bioactivity of the peptide is also enhanced when its ends are capped by acetylation and amidation, which increases its stability.[1] Consider the stability of the peptide in your culture medium over the full duration of the migration assay.

B. Issues Related to the Cells

  • Target Integrin Expression: ATN-161 is an antagonist of integrin α5β1 and also binds to αvβ3.[4][6][7] The primary prerequisite for ATN-161 activity is the expression of these target integrins on the surface of your cells. If your cell line has low or no expression of α5β1 or αvβ3, ATN-161 will not have an effect.

    • Action: Verify target integrin expression levels using methods like Western Blot, Flow Cytometry, or qPCR.

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High-passage number cells can have altered phenotypes, including changes in integrin expression and migratory capacity.

  • Serum Starvation: To increase the sensitivity of cells to a chemoattractant, it is common practice to serum-starve them for several hours (e.g., 4-24 hours) before the assay.[5][8] This minimizes baseline migration and makes the effect of the chemoattractant more robust and, consequently, the effect of any inhibitor more apparent.

C. Issues Related to the Migration Assay Protocol

  • Assay Controls: Proper controls are essential to interpret your results.

    • Negative Control: Cells in the upper chamber with only basal medium (no chemoattractant) in the lower chamber. This establishes the baseline random migration.

    • Positive Control: Cells in the upper chamber with a known chemoattractant (e.g., 10% FBS, a specific growth factor) in the lower chamber. This confirms that your cells are capable of migrating under the assay conditions. If this control fails, there is a fundamental problem with the assay setup or cell health.[8]

  • Chemoattractant Gradient: A proper gradient is necessary to induce migration. Ensure the concentration of the chemoattractant in the lower well is optimal and that its activity has not been compromised (e.g., by improper storage).[5]

  • Transwell Assay Specifics:

    • Pore Size: The pore size of the transwell membrane must be appropriate for your cell type—large enough for cells to actively squeeze through but not so large they simply fall through.[8]

    • Seeding Density: Seeding too many cells can lead to overcrowding of the pores, while too few cells can result in a signal that is too low to detect a significant difference.[8] Titrate the cell number to find the optimal density.

    • Incubation Time: The assay duration must be long enough to allow for measurable migration in the positive control but short enough to maintain cell health and compound stability.

Troubleshooting Summary

The table below provides a quick reference for diagnosing and solving common problems.

Potential ProblemPossible CauseRecommended Solution
No Inhibition at Any Dose Cell line does not express target integrins (α5β1, αvβ3).Confirm integrin subunit expression via Western Blot or Flow Cytometry. Select a different, integrin-positive cell line if necessary.
ATN-161 is inactive or degraded.Purchase new compound. Aliquot upon arrival and store at -80°C. Avoid repeated freeze-thaw cycles.[2][5]
Positive control (chemoattractant) shows no migration.Check cell health and viability. Verify the activity of the chemoattractant. Optimize chemoattractant concentration and incubation time.[5][8]
Inconsistent or Weak Inhibition Suboptimal ATN-161 concentration.Perform a dose-response curve with a wide range of concentrations (e.g., 10 nM to 100 µM) to find the optimal inhibitory dose.[1][3]
High background migration.Serum-starve cells for 4-24 hours prior to the assay to reduce baseline migration and increase sensitivity.[8]
Suboptimal assay conditions (cell density, time).Titrate cell seeding density and perform a time-course experiment to find the ideal assay window.[8]
Variable Results Between Experiments Inconsistent cell passage number or confluency.Use cells within a consistent, narrow range of passage numbers. Always seed cells from plates of similar confluency.
Inconsistent assay setup.Ensure no bubbles are trapped under the transwell insert.[5] Use consistent volumes and techniques for all steps.

Key Experimental Protocols

Transwell Cell Migration Assay Protocol

This protocol provides a general framework. Specific details such as incubation times, cell densities, and chemoattractant concentrations should be optimized for your specific cell line.

  • Cell Preparation:

    • Culture cells to approximately 70-80% confluency.

    • Serum-starve the cells for 4-24 hours in a basal medium (e.g., DMEM with 0.1% BSA).

    • Harvest cells using a non-enzymatic dissociation buffer or a brief trypsin treatment. Trypsin can damage cell surface receptors, so minimize exposure time.[8]

    • Wash the cells with basal medium and resuspend them to a final concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL in the same medium.

  • Assay Setup:

    • Add 600 µL of chemoattractant medium (e.g., DMEM with 10% FBS) to the lower wells of a 24-well plate.

    • Add 600 µL of basal medium to the negative control wells.

    • Place the transwell inserts (e.g., 8 µm pore size) into the wells, avoiding the formation of air bubbles.

  • Treatment and Seeding:

    • In a separate tube, prepare the cell suspension containing the desired concentrations of ATN-161 or vehicle control. Pre-incubate the cells with the compound for 15-30 minutes at 37°C.

    • Add 100 µL of the cell suspension (containing vehicle or ATN-161) to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 6-24 hours).

  • Quantification:

    • Carefully remove the transwell inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde for 10-15 minutes.

    • Stain the cells with a solution such as 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts gently in water to remove excess stain and allow them to air dry.

    • Image multiple fields of view for each membrane using a microscope.

    • Quantify the migrated cells by counting the cells per field or by eluting the stain (e.g., with 10% acetic acid) and measuring the absorbance on a plate reader.

Visualizations

Signaling & Troubleshooting Diagrams

ATN161_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrin α5β1 ECM->Integrin Binds ATN ATN-161 ATN->Integrin Inhibits FAK FAK / Src Activation Integrin->FAK Activates MAPK Downstream Signaling (MAPK, PI3K/AKT) FAK->MAPK Migration Cell Adhesion & Migration MAPK->Migration

Caption: Expected signaling pathway for ATN-161-mediated inhibition of cell migration.

Troubleshooting_Workflow cluster_assay Assay Troubleshooting cluster_cell Cell Line Troubleshooting cluster_compound Compound Troubleshooting start START: No Migration Inhibition Observed with ATN-161 q1 Are Positive/Negative Controls Behaving as Expected? start->q1 a1 Troubleshoot Assay: - Check Chemoattractant - Optimize Cell Density - Optimize Incubation Time - Check Transwell Pore Size q1->a1 No q2 Does Your Cell Line Express α5β1 or αvβ3? q1->q2 Yes end_node Re-run Experiment a1->end_node c1 Verify Integrin Expression: Western Blot / Flow Cytometry q2->c1 Unsure c2 Consider a Different Cell Line q2->c2 No q3 Is the ATN-161 Concentration Optimized? q2->q3 Yes c1->c2 c3 Optimize Cell Conditions: - Use Low Passage Cells - Implement Serum Starvation c3->end_node q3->c3 Yes p1 Perform Dose-Response (e.g., 10 nM - 100 µM) q3->p1 No p2 Check Compound Integrity: - Confirm Proper Storage - Aliquot to Avoid Freeze-Thaw - Purchase New Stock p1->p2 p2->end_node

Caption: A logical workflow for troubleshooting failed ATN-161 migration inhibition.

References

Navigating Trifluoroacetate Salt Effects in ATN-161 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing the integrin antagonist, ATN-161. It specifically addresses the potential confounding effects of trifluoroacetate (B77799) (TFA) salts, a common counterion in commercially available synthetic peptides. This guide offers troubleshooting advice, detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your ATN-161 experiments.

Frequently Asked Questions (FAQs)

Q1: What is ATN-161 and what is its mechanism of action?

A1: ATN-161 is a synthetic pentapeptide (Ac-PHSCN-NH2) that acts as an antagonist to α5β1 and αvβ3 integrins.[1][2][3] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions. By binding to these integrins, ATN-161 can inhibit cell adhesion, migration, and signaling pathways involved in angiogenesis (the formation of new blood vessels) and tumor metastasis.[1][3] This makes it a compound of interest in cancer research.[2]

Q2: What is trifluoroacetate (TFA) and why is it present in my ATN-161 sample?

A2: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis and during the purification of synthetic peptides like ATN-161 by high-performance liquid chromatography (HPLC). As a result, the purified peptide is often isolated as a TFA salt, where the positively charged amino groups of the peptide are neutralized by the negatively charged trifluoroacetate ions.

Q3: How can TFA salts affect my experimental results?

A3: Trifluoroacetate itself can exert biological effects, potentially confounding the interpretation of your experimental data. At certain concentrations, TFA has been shown to inhibit cell proliferation and viability.[4] This can lead to an overestimation of the cytotoxic or anti-proliferative effects of ATN-161, or mask its true activity.

Q4: What are the signs that TFA might be interfering with my experiment?

A4: Signs of TFA interference can include:

  • Inconsistent results between different batches of ATN-161.

  • Higher than expected cytotoxicity or anti-proliferative effects.

  • Discrepancies between your findings and published data.

  • Observing cellular effects with a scrambled peptide control that should be inactive.

Q5: How can I control for the effects of TFA in my ATN-161 experiments?

A5: There are several strategies to control for TFA effects:

  • Use a Scrambled Peptide Control: A scrambled peptide has the same amino acid composition as ATN-161 but in a randomized sequence (e.g., Ac-HSPNC-NH2).[5] This control, also as a TFA salt, helps to distinguish the biological effects of the peptide sequence from the non-specific effects of the TFA counter-ion.

  • Perform a TFA Salt Exchange: The TFA salt can be exchanged for a more biologically inert counter-ion, such as hydrochloride (HCl) or acetate.

  • Conduct a Vehicle Control: Always include a vehicle control group that is treated with the same solvent used to dissolve the ATN-161 TFA salt, at the same final concentration.

  • Determine the TFA Concentration: If possible, quantify the amount of TFA in your peptide stock to better understand the concentrations being used in your assays.

Troubleshooting Guides

IssuePotential CauseRecommended Action
Inconsistent IC50 values for ATN-161 in cell proliferation assays. Varying levels of residual TFA between peptide batches.1. Perform a TFA salt exchange to the hydrochloride form for all new batches of ATN-161. 2. Always run a scrambled peptide control (as a TFA salt) alongside your ATN-161 experiments. 3. If possible, quantify the TFA content in each batch.
Significant cytotoxicity observed with the scrambled peptide control. The observed effect is likely due to the TFA counter-ion rather than the peptide itself.1. Test the effect of sodium trifluoroacetate alone on your cells to determine its intrinsic cytotoxicity. 2. Lower the concentration of the scrambled peptide (and consequently TFA) used. 3. Perform a salt exchange on the scrambled peptide to confirm the effect is TFA-dependent.
ATN-161 appears less potent than reported in the literature. The inhibitory effects of TFA in the vehicle control or lower-purity batches used in previous studies may have inflated the perceived potency.1. Ensure your ATN-161 is of high purity. 2. Use the appropriate controls, including a scrambled peptide and a TFA-free version of ATN-161 (after salt exchange), to accurately determine its specific activity.

Quantitative Data: Effects of Trifluoroacetate on Cell Proliferation

Residual TFA can impact cell proliferation. The following table summarizes reported inhibitory concentrations of TFA on various cell types. It is important to note that the sensitivity to TFA can be cell-type dependent.

Cell TypeInhibitory Concentration (TFA)Effect
Fetal Rat Osteoblasts10 nM - 100 nMReduced cell number and thymidine (B127349) incorporation.
Articular Chondrocytes10 nM - 100 nMReduced cell number.
Neonatal Mouse Calvariae10 nM - 100 nMReduced cell number.
Endothelial CellsNot specified, but CaTFAc inhibits VEGF-induced proliferationInhibition of VEGF-induced proliferation.[1]

Experimental Protocols

Protocol 1: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol describes a common method to exchange the TFA counter-ion of a peptide with hydrochloride.

Materials:

  • ATN-161 (or scrambled peptide) TFA salt

  • Milli-Q or distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolve the Peptide: Dissolve the peptide-TFA salt in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Incubation: Let the solution stand at room temperature for at least 1 minute.

  • Freezing: Freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize the frozen sample overnight until all the liquid is removed.

  • Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times. After the final lyophilization, the peptide will be in its HCl salt form.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol outlines a method to assess the effect of ATN-161 on cell proliferation using an MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • ATN-161 (HCl salt and/or TFA salt) and scrambled peptide control (TFA salt)

  • Vehicle control (e.g., sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Prepare serial dilutions of ATN-161 (both TFA and HCl salts) and the scrambled peptide control in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Protocol 3: Cell Migration (Boyden Chamber) Assay

This protocol describes a method to evaluate the effect of ATN-161 on cell migration using a Boyden chamber.

Materials:

  • Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pores)

  • 24-well plates

  • Cells of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • ATN-161 (HCl salt) and scrambled peptide control

  • Vehicle control

  • Staining solution (e.g., Crystal Violet)

  • Cotton swabs

Procedure:

  • Chamber Preparation: If required, coat the top of the membrane inserts with an extracellular matrix protein (e.g., fibronectin) and allow it to dry.

  • Cell Preparation: Harvest and resuspend cells in serum-free medium.

  • Assay Setup: Place the inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

  • Treatment and Seeding: In separate tubes, pre-incubate the cells with ATN-161, scrambled peptide, or vehicle control for 30 minutes at 37°C. Seed the treated cell suspension into the upper chamber of the inserts.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 4-24 hours), depending on the cell type.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Staining: Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope.

Visualizations

ATN161_Signaling_Pathway ATN161 ATN-161 Integrin α5β1 / αvβ3 Integrin ATN161->Integrin Inhibits FAK FAK Integrin->FAK Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds Src Src FAK->Src Activates MAPK MAPK (ERK) Src->MAPK Activates CellMigration Cell Migration & Adhesion MAPK->CellMigration Angiogenesis Angiogenesis CellMigration->Angiogenesis Metastasis Metastasis CellMigration->Metastasis

ATN-161 Signaling Pathway Inhibition.

TFA_Control_Workflow start Start: ATN-161 Experiment peptide ATN-161 (TFA Salt) start->peptide control1 Scrambled Peptide (TFA Salt) start->control1 control2 Vehicle Control start->control2 assay Perform Biological Assay (e.g., Proliferation, Migration) peptide->assay control1->assay control2->assay analysis Analyze Results assay->analysis interpret Interpret Data: Is there a specific ATN-161 effect? analysis->interpret troubleshoot Troubleshoot: Potential TFA Interference interpret->troubleshoot No / Ambiguous final_analysis Final Analysis and Conclusion interpret->final_analysis Yes salt_exchange Perform TFA Salt Exchange (e.g., to HCl salt) troubleshoot->salt_exchange re_assay Re-run Assay with ATN-161 (HCl Salt) salt_exchange->re_assay re_assay->final_analysis

Experimental Workflow for TFA Control.

Troubleshooting_Logic problem Problem: Inconsistent or Unexpected Results check1 Are you using a scrambled peptide control? problem->check1 check2 Is the scrambled peptide also showing activity? check1->check2 Yes action1 Implement a scrambled peptide control. check1->action1 No check3 Have you performed a salt exchange? check2->check3 No action2 The effect is likely due to TFA. Test [TFA] cytotoxicity. check2->action2 Yes action3 Perform TFA salt exchange and re-test. check3->action3 No solution Problem Resolved: Specific ATN-161 effect is now clear. check3->solution Yes action1->check1 action2->check3 action3->check3

Troubleshooting Logic for TFA Effects.

References

ATN-161 showing toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals observing unexpected toxicity in primary cell cultures when working with ATN-161.

Frequently Asked Questions (FAQs)

Q1: Is ATN-161 expected to be toxic to primary cell cultures?

Based on available preclinical and clinical data, ATN-161 is not considered a cytotoxic agent. Its mechanism of action is primarily through the inhibition of integrin-mediated cell signaling, which affects cell migration and angiogenesis, rather than inducing direct cell death.[1][2][3]

  • Studies on various cell lines, including primary human choroidal endothelial cells (hCECs), have shown that ATN-161 does not inhibit cell proliferation even at high concentrations.[2][3][4][5]

  • Attempts to demonstrate apoptosis induction by ATN-161 in preclinical models have been unsuccessful.[1]

  • A Phase I clinical trial in patients with advanced solid tumors concluded that ATN-161 was well-tolerated across all tested dose levels, with no dose-limiting toxicities observed.[1]

If you are observing significant cell death in your primary cell cultures upon treatment with ATN-161, it is likely attributable to other experimental factors. Please refer to the troubleshooting guides below.

Q2: What is the mechanism of action of ATN-161?

ATN-161 is a small peptide antagonist of integrin α5β1 and also binds to other integrins such as αvβ3.[2] It is derived from the synergy region of fibronectin.[1] By binding to these integrins, ATN-161 blocks their function in cell adhesion, migration, and signaling, which are crucial for processes like angiogenesis (the formation of new blood vessels) and tumor progression.[1][2] It does not function as a traditional cytotoxic drug that directly kills cells.

Q3: At what concentrations has ATN-161 been tested in vitro without showing toxicity?

ATN-161 has been evaluated in a variety of in vitro assays at concentrations up to 100 μM without significant effects on cell proliferation. The table below summarizes concentrations used in published studies where direct cytotoxicity was not observed.

Cell TypeConcentration RangeObserved EffectCitation
Human Choroidal Endothelial Cells (hCECs)1 nM - 100 μMNo inhibition of VEGF-induced cell proliferation.[4][5]
MDA-MB-231 (Human Breast Cancer)Up to 100 μmol/LNo significant effect on tumor cell proliferation.[2]
Endothelial Cells (ECs)Not specifiedNo increase in TUNEL-positive (apoptotic) cells with single-agent therapy.[6]
MLL (Rat Prostate Cancer)Not specifiedAttempts to show induction of apoptosis were unsuccessful.[1]

Troubleshooting Guides

If you are experiencing unexpected cell death in your primary cell cultures when using ATN-161, please consider the following potential causes and solutions.

Guide 1: General Troubleshooting for Unexpected Cytotoxicity

This guide provides a systematic approach to identifying the source of toxicity in your experiment.

Is the observed toxicity dose-dependent and reproducible?

  • YES: Proceed to Guide 2: Solvent and Reagent Issues .

  • NO: The issue may be sporadic. Review your general cell culture technique for inconsistencies. Consider factors like incubator conditions (CO2, temperature, humidity) and aseptic technique.

Guide 2: Solvent and Reagent Issues

1. Solvent Toxicity:

  • Problem: The solvent used to dissolve ATN-161 may be toxic to your primary cells at the final concentration used in the culture medium.

  • Troubleshooting Steps:

    • Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is at a non-toxic level. For most primary cells, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

    • Run a Vehicle Control: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent as your experimental groups, but without ATN-161. If you observe toxicity in the vehicle control, the solvent is the likely cause.

    • Test Solvent Sensitivity: If you are unsure of the tolerance of your specific primary cells to the solvent, run a dose-response curve with the solvent alone to determine its toxic threshold.

2. Reagent Quality and Preparation:

  • Problem: The quality of the ATN-161 peptide or other reagents could be compromised.

  • Troubleshooting Steps:

    • ATN-161 Solubility: Ensure that ATN-161 is fully dissolved in the solvent before diluting it into the culture medium. Precipitates can lead to inconsistent concentrations and may have toxic effects. ATN-161 is reported to be soluble in water.

    • Fresh Reagents: Prepare fresh dilutions of ATN-161 and other reagents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Media and Supplements: Ensure that the culture medium, serum, and any supplements have not expired and have been stored correctly. Contamination or degradation of media components can stress cells.

Guide 3: Cell Culture Conditions and Contamination

1. Primary Cell Health:

  • Problem: Primary cells are sensitive and their health can greatly influence their response to experimental treatments.

  • Troubleshooting Steps:

    • Low Passage Number: Use primary cells at a low passage number, as they can become senescent or change their characteristics at higher passages.

    • Optimal Seeding Density: Ensure that cells are seeded at an optimal density. Both sparse and overly confluent cultures can be stressed and more susceptible to any experimental variable.

    • Handling: Handle primary cells gently during routine procedures like trypsinization and centrifugation to minimize stress.

2. Contamination:

  • Problem: Microbial contamination (bacteria, yeast, fungi, or mycoplasma) can cause rapid cell death that may be mistaken for compound toxicity.

  • Troubleshooting Steps:

    • Visual Inspection: Regularly inspect your cultures under a microscope for any signs of microbial contamination. Check for turbidity or sudden pH changes (color change) in the medium.

    • Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy but can significantly alter cell behavior and viability. Routinely test your cell cultures for mycoplasma using PCR-based or other detection kits.

    • Aseptic Technique: Strictly adhere to aseptic techniques when working with cell cultures to prevent contamination.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of a compound in primary cells.

  • Cell Seeding:

    • Plate primary cells in a 96-well plate at a pre-determined optimal density.

    • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of ATN-161 in a suitable solvent (e.g., sterile water).

    • Perform serial dilutions of ATN-161 in complete culture medium to achieve the desired final concentrations.

    • Include the following controls:

      • Untreated Control: Cells in medium only.

      • Vehicle Control: Cells in medium with the highest final concentration of the solvent used.

      • Positive Control: Cells treated with a known cytotoxic agent.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

Visualizations

ATN161_Signaling_Pathway cluster_cell Cell Membrane Integrin Integrin α5β1/αvβ3 Signaling Downstream Signaling (e.g., MAPK, NF-κB) Integrin->Signaling Activates ECM Extracellular Matrix (e.g., Fibronectin) ECM->Integrin Binds & Activates ATN161 ATN-161 ATN161->Integrin Binds & Inhibits CellResponse Cellular Response: - Inhibition of Migration - Inhibition of Angiogenesis - Reduced Metastasis Signaling->CellResponse Experimental_Workflow start Start: Observe unexpected toxicity prep 1. Prepare Cells & Reagents - Plate primary cells - Prepare fresh ATN-161 dilutions start->prep treat 2. Treatment - Add ATN-161 to cells - Include Untreated, Vehicle, & Positive Controls prep->treat incubate 3. Incubate (e.g., 24, 48, 72 hours) treat->incubate assay 4. Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze 5. Analyze Data - Compare ATN-161 to controls assay->analyze end End: Determine source of toxicity analyze->end Troubleshooting_Flow box box start Toxicity Observed with ATN-161 q_vehicle Is the Vehicle Control also toxic? start->q_vehicle q_contam Any signs of contamination? q_vehicle->q_contam No res_solvent Issue is likely solvent toxicity. Reduce concentration or change solvent. q_vehicle->res_solvent Yes q_health Are cells healthy? (Low passage, good morphology) q_contam->q_health No res_contam Contamination is likely. Discard culture, decontaminate, and use fresh cells. q_contam->res_contam Yes res_health Cell stress is likely. Use lower passage cells, optimize seeding density. q_health->res_health No res_reagent Issue may be ATN-161 reagent quality or prep. Use new vial, check solubility. q_health->res_reagent Yes

References

Technical Support Center: Minimizing Variability in ATN-161 Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the ATN-161 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered in functional assays involving ATN-161.

Frequently Asked Questions (FAQs)

Q1: What is ATN-161 and what is its mechanism of action?

A1: ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3.[1][2] It is derived from the synergy region of fibronectin.[1] ATN-161 binds to these integrins, which are crucial for angiogenesis and tumor progression, thereby inhibiting their function.[1][2][3] This inhibition can block endothelial cell-cell and cell-matrix interactions, leading to reduced angiogenesis and tumor growth.[1]

Q2: What are the key functional assays used to assess ATN-161 activity?

A2: The primary functional assays for ATN-161 include:

  • Western Blotting: To analyze the phosphorylation status of downstream signaling molecules like MAPK and FAK.[2]

  • Cell Migration Assays: To assess the inhibition of cancer cell and endothelial cell migration.

  • Capillary Tube Formation Assays: To evaluate the anti-angiogenic potential by measuring the formation of capillary-like structures by endothelial cells.[4]

  • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the binding of ATN-161 to its target integrins or to measure the levels of signaling molecules.

  • Cell Proliferation Assays: To determine the effect of ATN-161 on the growth of tumor or endothelial cells.

Q3: We are observing a U-shaped dose-response curve with ATN-161. Is this expected?

A3: Yes, a U-shaped (or bell-shaped) dose-response curve has been observed for ATN-161 in several preclinical models of angiogenesis and tumor growth.[1] This means that the optimal therapeutic effect is seen within a specific concentration range, and doses that are either too high or too low may have little to no effect.[1] It is crucial to perform a thorough dose-response analysis to identify the optimal concentration for your specific experimental system.

Q4: What are the recommended storage and handling conditions for ATN-161?

A4: ATN-161 is a peptide and should be handled with care to ensure its stability. For long-term storage, it is recommended to store the lyophilized powder at -20°C.[3] Reconstituted stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[2] For short-term storage of solutions, -20°C is suitable for up to one month.[2] It is soluble in water.[3]

Q5: What solvents are recommended for preparing ATN-161 stock solutions and what are the potential solvent effects?

A5: ATN-161 is soluble in water and DMSO.[3][5] While DMSO is a common solvent for in vitro assays, it can have direct effects on cells, including inducing cell differentiation or affecting signaling pathways, even at low concentrations.[6][7] It is critical to include a vehicle control (the same concentration of solvent used for ATN-161) in all experiments to account for any solvent-induced effects. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize toxicity.[8]

Troubleshooting Guides

General Troubleshooting for ATN-161 Assays
IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Consider using a multichannel pipette for seeding plates.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inconsistent ATN-161 concentration or incubation time.Prepare fresh dilutions of ATN-161 for each experiment. Ensure precise timing for all treatment steps.
Cell line heterogeneity.Use low-passage number cells and ensure consistent cell culture conditions. Periodically verify the expression of target integrins (α5β1, αvβ3) in your cell line.
No or Weak Effect of ATN-161 Suboptimal ATN-161 concentration (due to U-shaped dose-response).Perform a wide-range dose-response curve (e.g., from nM to µM) to identify the optimal effective concentration.[1]
Degraded ATN-161 peptide.Use freshly prepared or properly stored aliquots of ATN-161. Confirm peptide integrity if possible.
Low or absent expression of target integrins in the cell line.Verify the expression of α5β1 and αvβ3 integrins in your cell line using flow cytometry or Western blotting.
Incorrect assay conditions (e.g., incubation time, serum concentration).Optimize incubation time. For signaling studies, short incubation times (e.g., 15-60 minutes) may be sufficient.[2] For functional assays, longer times may be needed. Serum can interfere with ATN-161 activity; consider serum-free or low-serum conditions.
Assay-Specific Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Weak or No Signal for Phosphorylated Proteins Suboptimal serum starvation.Serum starvation is often used to reduce basal signaling. However, prolonged starvation can induce stress responses.[9][10] Optimize starvation time (e.g., 4-24 hours) for your specific cell line.[11]
Inefficient protein extraction or sample handling.Use lysis buffers containing phosphatase and protease inhibitors. Keep samples on ice and process them quickly.
Poor antibody quality or incorrect antibody dilution.Use validated antibodies for your target proteins. Optimize primary and secondary antibody concentrations.
High Background Insufficient blocking.Use an appropriate blocking buffer (e.g., 5% BSA or non-fat milk in TBST). Optimize blocking time (e.g., 1 hour at room temperature).[12]
Inadequate washing.Increase the number and duration of wash steps with TBST.[12]
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Wound/Scratch Width Manual scratching technique.Use a pipette tip guide or a specialized wound healing insert to create consistent cell-free zones.[13]
High Variability in Cell Migration Rates Cell proliferation during the assay.Use a proliferation inhibitor (e.g., Mitomycin C) if the assay duration is long, to ensure you are measuring migration and not cell division.
Inconsistent cell density at the start of the assay.Ensure a confluent and uniform cell monolayer before creating the wound.
IssuePossible Cause(s)Recommended Solution(s)
Poor or No Tube Formation in Control Group Suboptimal Matrigel concentration or polymerization.Ensure Matrigel is kept on ice and polymerizes at 37°C for at least 30 minutes before adding cells.[14][15] The concentration should be around 10 mg/mL.[14]
Incorrect cell seeding density.Optimize the number of endothelial cells seeded. Too few cells will not form a network, while too many will form a clump. A typical starting point is 10,000-20,000 cells per well in a 96-well plate.[14]
Endothelial cells are of high passage number.Use low-passage primary endothelial cells (e.g., HUVECs between passages 2 and 6) for optimal tube formation.[15]
High Variability in Tube Quantification Subjective analysis of tube networks.Use automated image analysis software to quantify tube length, branch points, and total network area for objective and reproducible results.

Experimental Protocols

Detailed Protocol: Western Blot for MAPK Phosphorylation
  • Cell Seeding and Treatment:

    • Seed MDA-MB-231 cells in 100 mm dishes and grow to 70-80% confluency.[2]

    • Serum-starve the cells overnight by replacing the growth medium with serum-free medium.[2]

    • Treat the cells with various concentrations of ATN-161 (e.g., 1-100 µmol/L) or vehicle control for different time periods (e.g., 15-60 minutes).[2]

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated MAPK (p-MAPK), total MAPK, and a loading control (e.g., β-tubulin) overnight at 4°C.[2]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent.[2]

Detailed Protocol: Capillary Tube Formation Assay
  • Plate Coating:

    • Thaw Matrigel on ice.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.[14]

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[14]

  • Cell Preparation and Treatment:

    • Harvest low-passage HUVECs and resuspend them in endothelial cell growth medium containing a low percentage of serum (e.g., 2% FBS).

    • Prepare a cell suspension containing the desired concentrations of ATN-161 or a vehicle control.

  • Seeding and Incubation:

    • Seed 1.5 x 10⁴ HUVECs per well onto the solidified Matrigel.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.[16]

  • Imaging and Analysis:

    • Visualize tube formation using a light microscope.

    • Capture images of multiple fields per well.

    • Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Visualizations

ATN161_Signaling_Pathway integrin Integrin α5β1 / αvβ3 fak FAK integrin->fak Activates atn161 ATN-161 atn161->integrin p_fak p-FAK fak->p_fak mapk MAPK p_mapk p-MAPK mapk->p_mapk p_fak->mapk angiogenesis Angiogenesis p_mapk->angiogenesis migration Cell Migration p_mapk->migration Experimental_Workflow_Troubleshooting start Start: Experiment Planning reagent_prep Reagent Preparation (ATN-161, Media, etc.) start->reagent_prep cell_culture Cell Culture & Seeding reagent_prep->cell_culture troubleshoot Troubleshooting Point reagent_prep->troubleshoot treatment ATN-161 Treatment cell_culture->treatment cell_culture->troubleshoot assay Functional Assay (e.g., Migration, Western Blot) treatment->assay treatment->troubleshoot data_acq Data Acquisition assay->data_acq assay->troubleshoot data_an Data Analysis data_acq->data_an end End: Results data_an->end data_an->troubleshoot check_reagents Check Reagent Stability & Concentration troubleshoot->check_reagents check_cells Verify Cell Health & Integrin Expression troubleshoot->check_cells check_dose Optimize Dose & Time (Consider U-shaped curve) troubleshoot->check_dose check_assay Standardize Assay Protocol & Controls troubleshoot->check_assay check_analysis Use Objective Analysis (e.g., Software) troubleshoot->check_analysis

References

Technical Support Center: ATN-161 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ATN-161. The information is designed to assist in optimizing experimental design for the most effective inhibition of cellular processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATN-161?

A1: ATN-161 is a small peptide antagonist of integrins, primarily targeting α5β1 and αvβ3.[1] It functions by binding to these integrins, which can lock them in an inactive conformation.[1] This interaction disrupts downstream signaling pathways crucial for cell adhesion, migration, proliferation, and angiogenesis.[2][3]

Q2: What is a recommended starting concentration and treatment time for ATN-161 in vitro?

A2: The optimal concentration and treatment time for ATN-161 are highly dependent on the cell type and the specific biological process being investigated. For initial experiments, a dose-response curve is recommended. However, based on published studies, a common starting point for in vitro assays is in the range of 1-100 µM. For signaling pathway analysis, treatment times can be as short as 15-60 minutes.[3] For functional assays such as migration or tube formation, pre-incubation for 30 minutes followed by an assay duration of 4-24 hours is a good starting point. For longer-term experiments like assessing cell viability or apoptosis, treatment times can extend up to 48 hours or longer.[3]

Q3: I am not observing an inhibitory effect with ATN-161. What are some potential troubleshooting steps?

A3: If you are not seeing the expected inhibition, consider the following:

  • Cell Type: Confirm that your cell line expresses the target integrins (α5β1 and/or αvβ3) at sufficient levels.

  • Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. In some preclinical models, ATN-161 has exhibited a U-shaped dose-response curve, where higher concentrations can be less effective than optimal intermediate doses.

  • Treatment Time: The kinetics of inhibition can vary. For signaling studies, short time points (e.g., 15, 30, 60 minutes) are crucial. For functional assays, ensure the treatment duration is appropriate for the biological process being measured (e.g., 4-24 hours for migration).

  • Peptide Integrity: Ensure the ATN-161 peptide is properly stored and handled to maintain its activity.

  • Assay Conditions: Optimize your assay conditions, including cell density, serum concentration, and the type of extracellular matrix coating used, as these can all influence integrin-mediated signaling.

Troubleshooting Guides by Assay

Signaling Pathway Analysis (e.g., Western Blot for p-MAPK, p-FAK)

Issue: No change or inconsistent changes in phosphorylation of downstream targets.

  • Recommended Time Course: For initial experiments, a time course of 15, 30, 60, and 120 minutes is recommended. Maximal inhibition of MAPK phosphorylation has been observed at 30 minutes in MDA-MB-231 cells.[3]

  • Serum Starvation: Ensure cells are adequately serum-starved prior to ATN-161 treatment to reduce basal signaling. A common practice is overnight serum starvation.[3]

  • Stimulation: If investigating the inhibition of a growth factor-induced signal, add ATN-161 prior to stimulation. A 30-minute pre-incubation with ATN-161 is a good starting point.

Cell Migration and Invasion Assays

Issue: No significant inhibition of cell migration or invasion.

  • Pre-incubation: Pre-incubating cells with ATN-161 for at least 30 minutes before seeding them into the migration chamber can enhance the inhibitory effect.

  • Assay Duration: Typical migration and invasion assays run for 4 to 24 hours. The optimal time will depend on the migratory speed of your cells.

  • Chemoattractant: Ensure the chemoattractant used is appropriate for your cell type and that a clear gradient is established.

  • Extracellular Matrix (for invasion assays): The type and concentration of the extracellular matrix (e.g., Matrigel) can influence the results. Ensure the coating is consistent.

Endothelial Cell Tube Formation Assay

Issue: ATN-161 is not inhibiting tube formation.

  • Assay Duration: Tube formation is a dynamic process. Observe the tubes at several time points (e.g., 4, 8, and 12 hours) to capture the optimal window of inhibition.

  • Matrix Quality: Use a high-quality basement membrane matrix (e.g., Matrigel) and ensure it is properly thawed and polymerized.

  • Cell Density: The initial seeding density of endothelial cells is critical for robust tube formation.

Apoptosis Assays

Issue: No increase in apoptosis with ATN-161 treatment.

  • Treatment Duration: Induction of apoptosis can be a slower process. Consider longer incubation times, such as 24 to 72 hours. In some in vivo models, effects on apoptosis were observed after several days of treatment.[2]

  • Assay Method: Use multiple methods to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assays, TUNEL).

  • Combination Treatment: In some systems, ATN-161 may be more effective at inducing apoptosis when combined with other agents, such as chemotherapy.

Data Summary

Effective Concentrations and Treatment Times of ATN-161 in In Vitro Studies
Assay TypeCell LineConcentration RangeTreatment TimeObserved Effect
MAPK PhosphorylationMDA-MB-2311 - 100 µM15 - 60 minMaximal inhibition at 20 µM after 30 min
FAK PhosphorylationMDA-MB-2311 - 100 µM15 - 60 minInhibition observed
Cell ProliferationHuman Choroidal Endothelial Cells (hCECs)1 nM - 100 µM24 hoursNo significant inhibition
Cell MigrationHuman Choroidal Endothelial Cells (hCECs)1 nM - 100 µM24 hoursDose-dependent inhibition
Tube FormationHuman Choroidal Endothelial Cells (hCECs)Not specified4 - 12 hoursInhibition of VEGF-induced tube formation
Apoptosis (Cell Number)Endothelial CellsNot specified48 hours21% decrease in cell number

Experimental Protocols

Western Blot for Phosphorylated Kinases
  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) in complete medium. Once they reach 70-80% confluency, serum-starve them overnight.[3]

  • Treat cells with varying concentrations of ATN-161 (e.g., 1, 10, 20, 50, 100 µM) for different time points (e.g., 15, 30, 60, 120 minutes).[3] A vehicle-treated control should be included.

  • Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinases of interest (e.g., p-MAPK, MAPK, p-FAK, FAK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Cell Migration Assay
  • Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells overnight.

  • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in a serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • ATN-161 Pre-incubation: Incubate the cell suspension with the desired concentrations of ATN-161 or vehicle control for 30 minutes at 37°C.

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of a transwell plate.

  • Seed the pre-incubated cell suspension into the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory rate (typically 4-24 hours).

  • Analysis: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain them with a solution like crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

Endothelial Cell Tube Formation Assay
  • Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Cell Preparation: Harvest endothelial cells and resuspend them in a serum-free or low-serum medium.

  • Treatment: Add ATN-161 at various concentrations to the cell suspension.

  • Seeding: Seed the cell suspension onto the solidified matrix.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator and monitor for tube formation at different time points (e.g., 4, 8, 12 hours).

  • Analysis: Capture images of the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

ATN161_Signaling_Pathway ATN161 ATN-161 Integrin Integrin α5β1 / αvβ3 ATN161->Integrin Inhibits FAK FAK Integrin->FAK NFkB NF-κB Integrin->NFkB MAPK MAPK (ERK) FAK->MAPK CellMigration Cell Migration & Invasion FAK->CellMigration MAPK->CellMigration Angiogenesis Angiogenesis NFkB->Angiogenesis Apoptosis Apoptosis NFkB->Apoptosis Regulates

Caption: Simplified signaling pathway of ATN-161 action.

Experimental_Workflow Start Start: Hypothesis DoseResponse 1. Dose-Response (e.g., 1-100 µM) Start->DoseResponse TimeCourse 2. Time-Course (e.g., 15 min - 48 hr) DoseResponse->TimeCourse Signaling 3a. Signaling Assays (Western Blot) TimeCourse->Signaling Functional 3b. Functional Assays (Migration, Tube Formation, Apoptosis) TimeCourse->Functional Analysis 4. Data Analysis Signaling->Analysis Functional->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General workflow for optimizing ATN-161 treatment.

References

issues with ATN-161 in serum-containing media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATN-161. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions regarding the use of ATN-161, particularly in serum-containing media.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing a direct anti-proliferative effect of ATN-161 on my cancer cell line in standard serum-containing culture media?

A1: This is a common observation and can be attributed to several factors related to ATN-161's mechanism of action and the experimental conditions.

  • Mechanism of Action: ATN-161 primarily functions as an antagonist of α5β1 integrin, which is crucial for angiogenesis and cell-matrix interactions, rather than directly inducing cytotoxicity in all cell types.[1][2] Its anti-tumor effects in vivo are often attributed to the inhibition of new blood vessel formation, which is a microenvironmental effect not fully recapitulated in standard 2D cell culture.[1][2]

  • Serum Components: Serum is a complex mixture containing various proteins, including fibronectin. Fibronectin is the natural ligand for α5β1 integrin.[1][3] The high concentration of fibronectin and other potential binding partners in serum can compete with ATN-161 for binding to α5β1 integrin, potentially masking its inhibitory effects.

  • Cell Line Dependence: The response to ATN-161 can be cell-line specific, potentially depending on the expression levels of α5β1 and other integrins like αvβ3.[1][4] Some studies have reported a lack of direct anti-proliferative effect on cell lines such as MDA-MB-231 in vitro when cultured with serum.[1]

Q2: How can serum in the culture media interfere with ATN-161 activity?

A2: Serum can interfere with ATN-161 activity in two primary ways:

  • Competitive Binding: Fetal Bovine Serum (FBS) and other animal sera contain significant amounts of fibronectin. ATN-161 is a peptide derived from the synergy domain of fibronectin and acts as a non-competitive inhibitor.[2][3] However, the high abundance of fibronectin in the media can lead to a scenario where the natural ligand outcompetes the inhibitory peptide for engaging the integrin, thus reducing the apparent efficacy of ATN-161.

  • Protein Binding: Peptides like ATN-161 can non-specifically bind to abundant serum proteins, such as albumin. This binding can reduce the bioavailable concentration of ATN-161, lowering its effective concentration at the cell surface.

Q3: What are the recommended cell culture conditions for testing ATN-161 in vitro?

A3: To minimize serum interference and better elucidate the direct effects of ATN-161 on cell behavior, consider the following conditions:

  • Serum-Free or Reduced-Serum Media: Whenever possible, conduct your experiments in serum-free or reduced-serum (e.g., 1% FBS) conditions.[5] This will minimize the competition from endogenous fibronectin.

  • Serum Starvation: Prior to treatment with ATN-161, it is advisable to serum-starve the cells for a period (e.g., overnight).[4] This helps to synchronize the cells and reduce the baseline level of integrin signaling initiated by serum components.

Troubleshooting Guides

Problem: No effect of ATN-161 on cell migration or invasion assays in the presence of serum.

Potential Cause Troubleshooting Step Expected Outcome
Competition with serum fibronectin Perform the migration/invasion assay in serum-free or low-serum (0.5-1%) media.An inhibitory effect of ATN-161 on cell migration or invasion should become apparent.
Insufficient ATN-161 concentration Perform a dose-response experiment with a wider range of ATN-161 concentrations.Determine the optimal effective concentration of ATN-161 under your specific experimental conditions.
Low α5β1 integrin expression Confirm the expression of α5β1 integrin on your cell line using techniques like flow cytometry or western blotting.Ensure that the target for ATN-161 is present on the cells being studied.
Peptide degradation Prepare fresh solutions of ATN-161 for each experiment and store the stock solution as recommended by the manufacturer.Consistent and reproducible results.

Problem: Inconsistent results between in vitro and in vivo experiments.

Potential Cause Explanation Recommendation
Different primary mechanism of action ATN-161's primary in vivo effect is often anti-angiogenic, which is not fully modeled in standard in vitro assays.[1][2]For in vitro studies, focus on assays that measure cell-matrix interactions, migration, and invasion. For in vivo studies, assess tumor growth in conjunction with markers of angiogenesis.
Pharmacokinetics and bioavailability The concentration and stability of ATN-161 can differ significantly between the in vitro culture environment and the in vivo tumor microenvironment.[4]Correlate in vivo outcomes with pharmacokinetic data if possible.

Experimental Protocols

Protocol 1: Serum Starvation for In Vitro Cell-Based Assays

  • Culture cells to approximately 70-80% confluency in your standard growth medium containing serum.

  • Aspirate the growth medium.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual serum.

  • Add serum-free medium to the cells.

  • Incubate the cells in serum-free medium for 12-24 hours.

  • After the starvation period, replace the medium with fresh serum-free or reduced-serum medium containing the desired concentrations of ATN-161 or vehicle control.

  • Proceed with your downstream assay (e.g., proliferation, migration, signaling).

Protocol 2: Western Blot for Downstream Signaling (MAPK Phosphorylation)

  • Plate cells (e.g., MDA-MB-231) and allow them to adhere.[4]

  • Serum-starve the cells overnight as described in Protocol 1.[4]

  • Treat the cells with various concentrations of ATN-161 (e.g., 1-100 µM) for a specified time (e.g., 15-60 minutes).[4]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated MAPK (p-ERK) and total MAPK (total ERK).

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands.[4]

  • Quantify the band intensities to determine the ratio of phosphorylated to total MAPK. A significant decrease in MAPK phosphorylation with ATN-161 treatment indicates target engagement.[4]

Visualizations

ATN161_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm Fibronectin Fibronectin Integrin α5β1 Integrin Fibronectin->Integrin Binds FAK FAK Integrin->FAK Activates pFAK p-FAK FAK->pFAK MAPK_Pathway MAPK Pathway (e.g., ERK) pFAK->MAPK_Pathway pMAPK p-MAPK MAPK_Pathway->pMAPK Proliferation Cell Proliferation, Migration, Survival pMAPK->Proliferation Promotes ATN161 ATN-161 ATN161->Integrin Inhibits

Caption: Simplified signaling pathway of α5β1 integrin and the inhibitory action of ATN-161.

Troubleshooting_Workflow Start Start: No observed effect of ATN-161 in serum-containing media Check_Serum Is the assay performed in serum-free or low-serum media? Start->Check_Serum Switch_Media Action: Switch to serum-free or low-serum media. Implement serum starvation. Check_Serum->Switch_Media No Check_Concentration Is the ATN-161 concentration optimized? Check_Serum->Check_Concentration Yes Switch_Media->Check_Serum Dose_Response Action: Perform a dose-response experiment. Check_Concentration->Dose_Response No Check_Target Is the target (α5β1 integrin) expressed? Check_Concentration->Check_Target Yes Dose_Response->Check_Concentration Confirm_Expression Action: Confirm integrin expression (e.g., Western Blot, Flow Cytometry). Check_Target->Confirm_Expression No Check_Signaling Action: Assess downstream signaling (e.g., p-MAPK) to confirm target engagement. Check_Target->Check_Signaling Yes Confirm_Expression->Check_Target Success Outcome: Effect of ATN-161 is observed. Check_Signaling->Success Reevaluate Outcome: Re-evaluate cell model or experimental endpoint. Check_Signaling->Reevaluate If no signaling change

Caption: Troubleshooting workflow for experiments with ATN-161 in vitro.

References

Validation & Comparative

ATN-161: A Comparative Guide to its α5β1 Integrin Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATN-161, a notable inhibitor of α5β1 integrin, with other alternative inhibitors. The information presented is supported by experimental data to offer an objective performance evaluation.

ATN-161 is a small peptide antagonist of integrin α5β1, derived from the synergy region of fibronectin.[1] It has been investigated for its potential therapeutic applications in oncology and neuroinflammatory conditions due to its anti-angiogenic and anti-metastatic properties.[1][2] This guide will delve into the quantitative comparison of ATN-161 with other known α5β1 inhibitors, detail the experimental protocols for validation, and visualize the associated signaling pathways.

Quantitative Comparison of α5β1 Integrin Inhibitors

The inhibitory potency of ATN-161 and its alternatives against α5β1 integrin can be quantitatively compared using metrics such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity and inhibitory potency, respectively.

InhibitorTypeTarget Integrin(s)Binding Affinity (Kd) to α5β1Inhibitory Concentration (IC50) for α5β1
ATN-161 Peptideα5β1, αvβ3[1][3]1.0 µM[3]Efficacy demonstrated at concentrations starting from 100 nM in migration assays.[4]
Cilengitide Cyclic Peptideαvβ3, αvβ5, α5β1Not explicitly found14.9 nM
Volociximab Monoclonal Antibodyα5β1Not explicitly found2.3 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of the inhibitory effects of compounds like ATN-161 on α5β1 integrin function. Below are protocols for key in vitro experiments.

Cell Adhesion Assay

This assay quantifies the ability of inhibitors to block cell adhesion to a fibronectin-coated surface, a process mediated by α5β1 integrin.

Materials:

  • 96-well tissue culture plates

  • Fibronectin

  • Bovine Serum Albumin (BSA)

  • Cell line expressing α5β1 integrin (e.g., HT-1080)

  • ATN-161 and other inhibitors

  • Calcein AM or Crystal Violet stain

  • Plate reader

Protocol:

  • Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells with PBS and block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.

  • Harvest cells and resuspend them in serum-free media.

  • Pre-incubate the cells with varying concentrations of ATN-161 or other inhibitors for 30 minutes at 37°C.

  • Seed the pre-incubated cells onto the fibronectin-coated wells (e.g., 5 x 10^4 cells/well) and incubate for 1-2 hours at 37°C to allow for adhesion.

  • Gently wash the wells with PBS to remove non-adherent cells.

  • Quantify the adherent cells by staining with Calcein AM (for live cells) or Crystal Violet (for fixed cells) and measuring the fluorescence or absorbance using a plate reader.

Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of inhibitors to block cell migration towards a chemoattractant through a porous membrane, a key cellular process influenced by α5β1 integrin.[5][6]

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Fibronectin (as a chemoattractant)

  • Cell line expressing α5β1 integrin

  • ATN-161 and other inhibitors

  • Crystal Violet stain

  • Microscope

Protocol:

  • Place Transwell inserts into the wells of a 24-well plate.

  • Add serum-free media containing a chemoattractant (e.g., fibronectin or 10% FBS) to the lower chamber.

  • Harvest cells and resuspend them in serum-free media.

  • Pre-incubate the cells with varying concentrations of ATN-161 or other inhibitors for 30 minutes at 37°C.

  • Seed the pre-incubated cells into the upper chamber of the Transwell inserts (e.g., 1 x 10^5 cells/insert).

  • Incubate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.

  • Count the number of migrated cells in several fields of view using a microscope.

Western Blot for FAK Phosphorylation

This assay determines the effect of inhibitors on the downstream signaling of α5β1 integrin by measuring the phosphorylation of Focal Adhesion Kinase (FAK), a key signaling molecule activated upon integrin engagement.[7][8]

Materials:

  • Cell line expressing α5β1 integrin

  • ATN-161 and other inhibitors

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-FAK, anti-total-FAK)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE equipment and Western blotting apparatus

Protocol:

  • Culture cells to near confluence and then serum-starve them overnight.

  • Treat the cells with varying concentrations of ATN-161 or other inhibitors for a specified time (e.g., 30 minutes).

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated FAK and total FAK overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated FAK to total FAK.

Signaling Pathways and Experimental Workflows

The inhibitory action of ATN-161 on α5β1 integrin disrupts downstream signaling cascades that are crucial for cell survival, proliferation, and migration.

α5β1 Integrin Signaling Pathway

Activation of α5β1 integrin by its ligand, fibronectin, triggers a signaling cascade primarily initiated by the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This leads to the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate various cellular functions.

G α5β1 Integrin Signaling Pathway cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Fibronectin Fibronectin Integrin α5β1 Integrin Fibronectin->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates PI3K PI3K FAK->PI3K Activates MAPK MAPK FAK->MAPK Activates Src->FAK Phosphorylates Akt Akt PI3K->Akt Activates CellFunctions Cell Survival, Proliferation, Migration Akt->CellFunctions MAPK->CellFunctions ATN161 ATN-161 ATN161->Integrin Inhibits

Caption: α5β1 Integrin Signaling Cascade and the inhibitory point of ATN-161.

Experimental Workflow for Validating ATN-161

The following workflow outlines the key steps to validate the inhibitory effect of ATN-161 on α5β1 integrin.

G Experimental Workflow for ATN-161 Validation cluster_0 In Vitro Assays cluster_1 Data Analysis & Interpretation Adhesion Cell Adhesion Assay (Fibronectin-coated plates) Quantification Quantify Inhibition (IC50, % Inhibition) Adhesion->Quantification Migration Cell Migration Assay (Boyden Chamber) Migration->Quantification Signaling Western Blot (FAK Phosphorylation) Signaling->Quantification Comparison Compare with Alternatives Quantification->Comparison Conclusion Validate Inhibitory Effect Comparison->Conclusion start Start: Treat cells with ATN-161 start->Adhesion start->Migration start->Signaling

Caption: A streamlined workflow for the in vitro validation of ATN-161's efficacy.

References

ATN-161: An In Vivo Analysis of its Anti-Angiogenic Activity Compared to Alternative Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic activity of ATN-161, a selective inhibitor of α5β1 integrin, against other anti-angiogenic agents. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative outcomes and detailed methodologies.

Executive Summary

ATN-161 has demonstrated significant anti-angiogenic effects in various in vivo models, including the laser-induced choroidal neovascularization (CNV) model and tumor xenograft models.[1][2] Its mechanism of action, centered on the inhibition of α5β1 integrin, offers a distinct therapeutic approach compared to agents targeting the Vascular Endothelial Growth Factor (VEGF) pathway.[3][4] This guide will delve into the quantitative data from these studies, compare its efficacy to an anti-VEGF antibody, and provide detailed experimental protocols for the key assays used to evaluate its performance.

Comparative In Vivo Efficacy of ATN-161

The anti-angiogenic potential of ATN-161 has been quantified in several preclinical models. Below are summaries of key findings compared to a standard anti-angiogenic agent.

Laser-Induced Choroidal Neovascularization (CNV) Model

In a rat model of laser-induced CNV, a condition characterized by pathological angiogenesis in the eye, ATN-161 was compared to the anti-VEGF antibody AF564. Intravitreal administration of ATN-161 demonstrated a significant reduction in key markers of angiogenesis.[1][2][5]

Table 1: Comparison of ATN-161 and Anti-VEGF Antibody (AF564) in a Rat CNV Model

Treatment GroupMean Fluorescein (B123965) Leakage Score (Day 14)Mean CNV Area (mm²) (Day 14)Mean CNV Thickness (µm) (Day 14)
Scrambled Peptide (Control)2.8 ± 0.40.035 ± 0.00585.2 ± 7.3
ATN-161 (10 µg/mL)1.2 ± 0.50.018 ± 0.00455.6 ± 6.8
AF564 (Anti-VEGF)1.0 ± 0.30.016 ± 0.00352.1 ± 5.9

*p < 0.05 compared to scrambled peptide control. Data adapted from a study on the antiangiogenic effects of an integrin α5β1 inhibitor.[1]

These results indicate that ATN-161 is as effective as a direct VEGF inhibitor in reducing choroidal neovascularization in this model.[1][2]

Tumor Angiogenesis Models

ATN-161 has also been evaluated in tumor models, where it has shown the ability to inhibit the formation of new blood vessels essential for tumor growth.

Matrigel Plug Assay:

In a Matrigel plug assay, which assesses the formation of new blood vessels into a gel matrix containing pro-angiogenic factors, ATN-161 demonstrated a dose-dependent inhibition of angiogenesis. At concentrations of 1 and 10 µmol/L, ATN-161 showed a statistically significant reduction in neovascularization.[6]

Tumor Xenograft Model:

In a rat prostate cancer (MLL) xenograft model, systemic administration of ATN-161 (5 mg/kg) resulted in a significant reduction in tumor growth. Immunohistochemical analysis of tumor sections revealed that the blood vessel density in ATN-161-treated animals was eight- to 10-fold lower than in untreated animals.[7]

Mechanism of Action: ATN-161 Signaling Pathway

ATN-161 exerts its anti-angiogenic effects by targeting the α5β1 integrin on endothelial cells.[3][4] This interaction disrupts the downstream signaling cascade that is crucial for endothelial cell migration, survival, and proliferation.

ATN161_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Fibronectin Fibronectin Integrin_a5b1 α5β1 Integrin Fibronectin->Integrin_a5b1 Binds FAK FAK Integrin_a5b1->FAK Activates ATN161 ATN-161 ATN161->Integrin_a5b1 Inhibits pFAK p-FAK FAK->pFAK Phosphorylation ERK ERK pFAK->ERK pERK p-ERK ERK->pERK Phosphorylation Angiogenesis Angiogenesis (Cell Migration, Proliferation, Survival) pERK->Angiogenesis Promotes

Caption: ATN-161 inhibits the binding of fibronectin to α5β1 integrin, blocking downstream FAK/ERK signaling and subsequent angiogenesis.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Laser-Induced Choroidal Neovascularization (CNV) in Rats

Objective: To induce and quantify choroidal neovascularization in a rodent model to evaluate the efficacy of anti-angiogenic agents.

Methodology:

  • Animal Model: Brown Norway rats are typically used.

  • Anesthesia: Animals are anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Pupil Dilation: Pupils are dilated with a topical solution of 1% tropicamide (B1683271) and 2.5% phenylephrine.

  • Laser Photocoagulation: An argon laser is used to create four to six laser spots around the optic nerve in each eye. Laser parameters are typically 50 µm spot size, 0.1 seconds duration, and 150 mW power. The endpoint for a successful laser burn is the appearance of a vaporization bubble, indicating the rupture of Bruch's membrane.

  • Drug Administration: Immediately after laser photocoagulation, animals receive an intravitreal injection of ATN-161, a control substance (e.g., scrambled peptide), or a comparator drug (e.g., anti-VEGF antibody).

  • Evaluation of Angiogenesis:

    • Fluorescein Angiography: At specified time points (e.g., day 14), animals are anesthetized and injected intraperitoneally with fluorescein sodium. Fundus images are captured to assess vascular leakage, which is graded on a scale of 0 to 3.

    • Choroidal Flat Mounts: Animals are euthanized, and their eyes are enucleated. The choroid is dissected and flat-mounted. The area of CNV is then measured using imaging software.

    • Histology: Eyes can be fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to measure the thickness of the CNV lesions.

CNV_Workflow cluster_protocol CNV Experimental Workflow cluster_evaluation Angiogenesis Evaluation Anesthesia Anesthesia Pupil_Dilation Pupil_Dilation Anesthesia->Pupil_Dilation 1. Laser Laser Pupil_Dilation->Laser 2. Drug_Injection Drug_Injection Laser->Drug_Injection 3. Evaluation Evaluation Drug_Injection->Evaluation 4. Fluorescein_Angiography Fluorescein_Angiography Choroidal_Flat_Mounts Choroidal_Flat_Mounts Histology Histology

Caption: Workflow for the in vivo laser-induced choroidal neovascularization (CNV) model.

Matrigel Plug Assay

Objective: To assess in vivo angiogenesis induced by pro-angiogenic factors and evaluate the inhibitory effect of test compounds.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., C57BL/6) are typically used.

  • Matrigel Preparation: Growth factor-reduced Matrigel is thawed on ice. Pro-angiogenic factors (e.g., bFGF and VEGF) and the test compound (ATN-161 at various concentrations) are mixed with the liquid Matrigel.

  • Subcutaneous Injection: The Matrigel mixture (typically 0.5 mL) is injected subcutaneously into the flank of the mice. The Matrigel solidifies at body temperature, forming a plug.

  • Plug Excision: After a set period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are surgically excised.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: The plugs can be homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is directly proportional to the extent of vascularization.

    • Immunohistochemistry: Plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Conclusion

The available in vivo data robustly confirms the anti-angiogenic activity of ATN-161. Its efficacy is comparable to that of a direct anti-VEGF antibody in a model of ocular neovascularization, and it significantly reduces blood vessel density in tumor models. The unique mechanism of action of ATN-161, targeting α5β1 integrin, presents a valuable alternative or complementary strategy to VEGF-pathway-focused anti-angiogenic therapies. Further head-to-head comparative studies in various tumor models are warranted to fully elucidate its therapeutic potential relative to other established anti-angiogenic agents.

References

ATN-161 vs. RGD Peptides: A Comparative Guide to Integrin Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Integrins, a family of transmembrane receptors, play a pivotal role in cell adhesion, signaling, and migration. Their involvement in pathological processes such as tumor growth, angiogenesis, and metastasis has made them a prime target for therapeutic intervention. This guide provides a detailed comparison of two distinct classes of integrin inhibitors: ATN-161 and RGD peptides. We will delve into their mechanisms of action, target specificity, and performance in preclinical and clinical settings, supported by available experimental data.

At a Glance: Key Differences

FeatureATN-161RGD Peptides (e.g., Cilengitide)
Binding Site Allosteric site on integrin β subunitsRGD-binding pocket on various integrins
Primary Targets α5β1 and αvβ3 integrinsVarious integrins, with selectivity depending on conformation (e.g., cilengitide (B523762) targets αvβ3 and αvβ5)
Mechanism Non-competitive inhibitionCompetitive inhibition
Downstream Signaling Inhibition of MAPK phosphorylationInhibition of FAK and downstream pathways

Mechanism of Action and Target Specificity

ATN-161: A Non-RGD-Based Allosteric Inhibitor

ATN-161 is a five-amino-acid peptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin.[1] Unlike RGD peptides, it does not directly compete with extracellular matrix (ECM) proteins for the primary binding site. Instead, ATN-161 is a non-RGD-based peptide that targets α5β1 and αvβ3 integrins.[2][3][4][5] It is believed to bind to an allosteric site on the integrin β subunit, inducing a conformational change that locks the integrin in an inactive state.[6] This non-competitive mechanism of action distinguishes it from RGD-based inhibitors.

RGD Peptides: Competitive Antagonists of the RGD-Binding Site

RGD peptides are synthetic peptides that mimic the Arginine-Glycine-Aspartic acid (RGD) sequence found in many ECM proteins like fibronectin and vitronectin.[7] This sequence is recognized by a number of integrins, including αvβ3, αvβ5, and α5β1.[8][9] By competitively binding to the RGD-binding pocket on these integrins, RGD peptides block the interaction between cells and the ECM, thereby inhibiting adhesion, migration, and downstream signaling.[9]

The selectivity and affinity of RGD peptides are highly dependent on their conformation. Cyclic RGD peptides, such as cilengitide, often exhibit higher affinity and selectivity for specific integrins compared to their linear counterparts due to their constrained structure.[7][10]

Performance Data: A Comparative Overview

Direct head-to-head comparative studies of ATN-161 and RGD peptides in the same experimental models are limited in the publicly available literature. However, we can compile and compare data from independent studies to provide an overview of their performance.

In Vitro Efficacy
ParameterATN-161RGD Peptides (Cilengitide)Reference
Target Integrins α5β1, αvβ3αvβ3, αvβ5 (high affinity)[2][3][4][5][6] /[8][11]
Binding Affinity Not specified (Kd)IC50: 0.6 nM (for αVβ3)[9]
Cell Migration Inhibition Effective at 100 nM (VEGF-induced hCEC migration)Dose-dependent inhibition observed[12][13] /[14]
Cell Proliferation Inhibition Mildly reduced proliferation in meningioma cellsMild effects on glioma cell viability[14]
In Vivo Efficacy
ParameterATN-161RGD Peptides (Cilengitide)Reference
Tumor Growth Inhibition Significant dose-dependent decrease in MDA-MB-231 breast cancer xenografts (0.05-1 mg/kg)Inhibition of U87ΔEGFR glioma growth (200 μ g/mouse )[1][15] /[16]
Metastasis Inhibition Completely blocked or markedly decreased skeletal and soft tissue metastases in a breast cancer modelSuppressed brain invasion in a meningioma model[1][15] /[14]
Clinical Development Completed Phase I trials for solid tumorsAdvanced to Phase III trials for glioblastoma[7] /[17]

Signaling Pathways

The distinct binding mechanisms of ATN-161 and RGD peptides lead to the modulation of different downstream signaling cascades.

ATN-161 and the MAPK Pathway

ATN-161 has been shown to significantly inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[2][6] The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. By inhibiting this pathway, ATN-161 can effectively block tumor growth.

ATN161_Signaling_Pathway Extracellular Extracellular Matrix Integrin Integrin α5β1 / αvβ3 Extracellular->Integrin MAPK_Cascade MAPK Cascade (Ras-Raf-MEK-ERK) Integrin->MAPK_Cascade Activates ATN161 ATN-161 ATN161->Integrin Inhibits (Allosteric) Proliferation Cell Proliferation, Angiogenesis MAPK_Cascade->Proliferation Promotes

ATN-161 Signaling Pathway

RGD Peptides and the FAK Pathway

RGD peptides, by blocking integrin-ECM interactions, prevent the activation of Focal Adhesion Kinase (FAK).[18][19] FAK is a key mediator of integrin signaling, and its activation leads to downstream signaling through pathways such as PI3K/Akt, which are critical for cell survival, migration, and invasion.

RGD_Signaling_Pathway Extracellular Extracellular Matrix (RGD) Integrin Integrin (e.g., αvβ3) Extracellular->Integrin FAK FAK Integrin->FAK Activates RGD_Peptide RGD Peptide RGD_Peptide->Integrin Inhibits (Competitive) Downstream Downstream Signaling (PI3K/Akt, etc.) FAK->Downstream Cell_Functions Cell Adhesion, Migration, Survival Downstream->Cell_Functions Promotes

RGD Peptide Signaling Pathway

Experimental Protocols

Below are generalized protocols for key experiments used to evaluate integrin inhibitors. Specific details may vary based on the cell type and experimental setup.

Cell Migration Assay (Wound Healing)

Objective: To assess the effect of inhibitors on the migratory capacity of cells in a two-dimensional culture.

Methodology:

  • Grow a confluent monolayer of cells in a culture plate.

  • Create a "wound" or scratch in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Add fresh media containing the test inhibitor (e.g., ATN-161 or RGD peptide) at various concentrations. A vehicle control should be included.

  • Incubate the plate and capture images of the wound at regular intervals (e.g., 0, 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the change in the wound area over time.

Cell_Migration_Workflow Start Confluent Cell Monolayer Step1 Create Wound (Scratch) Start->Step1 Step2 Wash with PBS Step1->Step2 Step3 Add Inhibitor/ Vehicle Control Step2->Step3 Step4 Incubate and Image (0, 6, 12, 24h) Step3->Step4 End Quantify Wound Closure Step4->End

Cell Migration Assay Workflow
In Vivo Tumor Growth Study

Objective: To evaluate the efficacy of inhibitors in reducing tumor growth in an animal model.

Methodology:

  • Subcutaneously implant tumor cells into immunocompromised mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment groups (vehicle control, ATN-161, RGD peptide).

  • Administer the inhibitors at predetermined doses and schedules (e.g., intraperitoneal or intravenous injections).

  • Measure tumor volume regularly using calipers.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Tumor_Growth_Workflow Start Implant Tumor Cells in Mice Step1 Tumor Establishment Start->Step1 Step2 Randomize into Treatment Groups Step1->Step2 Step3 Administer Inhibitors/ Vehicle Control Step2->Step3 Step4 Monitor Tumor Volume Step3->Step4 End Excise Tumors for Analysis Step4->End

In Vivo Tumor Growth Study Workflow

Conclusion

Both ATN-161 and RGD peptides represent promising strategies for the inhibition of integrin function in cancer therapy. Their distinct mechanisms of action—allosteric versus competitive inhibition—offer different approaches to modulating integrin signaling. While RGD peptides, particularly cyclic forms like cilengitide, have been more extensively studied and have progressed further in clinical trials, ATN-161 presents a unique non-competitive inhibitory profile that warrants further investigation. The choice between these inhibitors may depend on the specific integrin expression profile of the tumor and the desired downstream signaling effects. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of each approach in various therapeutic contexts.

References

Comparative Efficacy of ATN-161 and Other α5β1 Integrin Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the efficacy of ATN-161, a notable α5β1 integrin inhibitor, with other selected antagonists of the same target. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available preclinical and clinical data. While direct head-to-head comparative studies are limited, this guide synthesizes data from various independent studies to offer a comprehensive comparison.

Data Presentation: Quantitative Efficacy of α5β1 Inhibitors

The following table summarizes the quantitative efficacy data for ATN-161 and other α5β1 inhibitors. It is critical to note that the data presented are derived from separate studies, and experimental conditions may have varied. Therefore, a direct comparison of absolute values should be approached with caution.

InhibitorTypeTarget(s)Efficacy MetricValueExperimental ModelReference(s)
ATN-161 Peptide (Ac-PHSCN-NH2)α5β1, αvβ3Optimal Dose (Tumor Growth Inhibition)1-10 mg/kg (thrice weekly)Lewis Lung Carcinoma model[1]
Inhibition of AngiogenesisStatistically significant at 1 and 10 µmol/LMatrigel Plug Assay[2]
Dose-dependent decrease in tumor volume0.05-1 mg/kg (thrice a week)MDA-MB-231 breast cancer xenograft
Cilengitide (B523762) Cyclic Peptide (RGD mimetic)αvβ3, αvβ5, α5β1IC50 (α5β1 binding)14.9 nMPurified receptor assay[3]
IC50 (αvβ3 binding)0.61 nMPurified receptor assay[3]
IC50 (αvβ5 binding)8.4 nMPurified receptor assay[3]
RGD Peptides PeptidesVarious IntegrinsKd (Cyclic RGD for α5β1)17.6 nMFluorescence anisotropy
IC50 (Bicyclic RGD for α5β1)90 nMCompetitive binding assay[4]
K34c Small Moleculeα5β1IC503.1 nMNot specified[5]
MINT1526A Monoclonal Antibodyα5β1Receptor Occupancy Saturation15 mg/kgPhase I Clinical Trial (Humans)[6]

Overview of α5β1 Inhibitors

ATN-161

ATN-161 (Ac-PHSCN-NH2) is a five-amino acid peptide derived from the synergy region of fibronectin. It primarily targets α5β1 integrin and has also been shown to bind to other integrins, including αvβ3.[7] Preclinical studies have demonstrated its ability to inhibit tumor growth, metastasis, and angiogenesis in various cancer models. A notable characteristic of ATN-161 is its U-shaped dose-response curve observed in several preclinical models, where the optimal therapeutic effect is achieved within a specific dose range, with efficacy decreasing at higher doses.[1] A Phase I clinical trial in patients with advanced solid tumors showed that ATN-161 was well-tolerated across a broad range of doses, with some patients experiencing prolonged stable disease.[4][8]

Cilengitide

Cilengitide is a cyclic pentapeptide that acts as a potent antagonist of αvβ3 and αvβ5 integrins, and also shows activity against α5β1 integrin.[3] Its mechanism of action involves mimicking the RGD (Arginine-Glycine-Aspartic acid) sequence found in extracellular matrix proteins, thereby blocking their interaction with integrins. This inhibition disrupts downstream signaling pathways involved in cell adhesion, migration, and survival, which are crucial for angiogenesis and tumor progression.[1][2] Cilengitide has been evaluated in numerous clinical trials for various cancers, most notably glioblastoma.[1]

RGD Peptides

RGD peptides are a class of compounds that contain the Arginine-Glycine-Aspartic acid motif, which is a key recognition site for many integrins, including α5β1.[5] Both linear and cyclic RGD peptides have been developed as integrin inhibitors. Cyclic RGD peptides generally exhibit higher affinity and selectivity due to their conformationally constrained structure.[5] The efficacy of RGD peptides is dependent on their specific sequence and structure, which dictates their binding affinity and selectivity for different integrin subtypes.[9][4]

K34c

K34c is a potent and selective small molecule antagonist of α5β1 integrin.[5] By inhibiting α5β1, K34c has been shown to reduce chemotherapy-induced premature senescence and promote apoptosis in glioblastoma cells.[7] Its high selectivity for α5β1 makes it a valuable tool for studying the specific roles of this integrin in cancer biology.

MINT1526A

MINT1526A is a monoclonal antibody that specifically targets and blocks the function of α5β1 integrin.[6] In a Phase I clinical trial involving patients with advanced solid tumors, MINT1526A, both as a monotherapy and in combination with bevacizumab, was found to be well-tolerated. While no confirmed partial responses were observed with MINT1526A alone, preliminary signs of efficacy were noted in the combination arm.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of α5β1 inhibitors are provided below.

In Vitro Cell Migration Assay (Transwell Assay)

This assay is used to assess the ability of an inhibitor to block the migration of cells towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for endothelial or tumor cells)

  • 24-well plates

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Test inhibitor (e.g., ATN-161) and vehicle control

  • Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Matrigel (for invasion assays)

  • Calcein AM or other fluorescent dye for cell labeling

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium. On the day of the assay, detach cells using trypsin, wash, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

    • Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • In the upper chamber (the transwell insert), add 100 µL of the cell suspension.

    • Add the test inhibitor at various concentrations or the vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours), depending on the cell type.

  • Quantification:

    • After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet or a fluorescent dye.

    • Count the number of migrated cells in several random fields of view under a microscope.

    • Alternatively, for fluorescently labeled cells, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Compare the number of migrated cells in the inhibitor-treated groups to the vehicle control group to determine the inhibitory effect.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of an inhibitor on the formation of new blood vessels.

Materials:

  • Growth factor-reduced Matrigel

  • Angiogenic factors (e.g., bFGF, VEGF)

  • Test inhibitor (e.g., ATN-161) and vehicle control

  • Immunodeficient mice (e.g., nude mice)

  • Hemoglobin measurement kit (e.g., Drabkin's reagent) or antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix the liquid Matrigel with angiogenic factors (e.g., 150 ng/mL bFGF and 200 ng/mL VEGF) and the test inhibitor at the desired concentration or vehicle control. Keep the mixture on ice to prevent premature solidification.

  • Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.

  • Treatment: If the inhibitor is not mixed directly into the Matrigel, it can be administered systemically (e.g., via intravenous or intraperitoneal injection) according to the desired dosing schedule.

  • Plug Excision: After a set period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification of Angiogenesis:

    • Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels. Quantify the microvessel density by counting the number of vessels per high-power field.

  • Data Analysis: Compare the degree of angiogenesis in the inhibitor-treated groups to the control groups.

Mandatory Visualizations

α5β1 Integrin Signaling Pathway

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fibronectin Fibronectin (FN) Integrin α5β1 Integrin Fibronectin->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ATN161 ATN-161 ATN161->Integrin inhibits

Caption: α5β1 Integrin Signaling Pathway Inhibition by ATN-161.

Experimental Workflow for Evaluating α5β1 Inhibitors

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Analysis & Lead Optimization Binding Binding Assay (e.g., ELISA, SPR) Adhesion Cell Adhesion Assay Binding->Adhesion Migration Cell Migration Assay (e.g., Transwell) Adhesion->Migration Proliferation Cell Proliferation Assay Migration->Proliferation Angiogenesis Angiogenesis Model (e.g., Matrigel Plug) Proliferation->Angiogenesis Tumor Tumor Xenograft Model Angiogenesis->Tumor Data Data Analysis (IC50, Tumor Volume) Tumor->Data Lead Lead Compound Selection Data->Lead Inhibitor Candidate α5β1 Inhibitor Inhibitor->Binding

Caption: General workflow for preclinical evaluation of α5β1 inhibitors.

References

Reproducibility of ATN-161's Anti-Metastatic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-metastatic effects of ATN-161, a synthetic peptide targeting α5β1 and αvβ3 integrins. We delve into the reproducibility of its preclinical efficacy, compare it with other integrin inhibitors, and provide detailed experimental methodologies to aid in the critical evaluation and potential replication of key findings.

ATN-161: An Overview of its Anti-Metastatic Potential

ATN-161 (Ac-PHSCN-NH2) is a non-RGD-based peptide that functions as an antagonist to α5β1 and αvβ3 integrins.[1][2] These integrins are crucial for cell adhesion, migration, and angiogenesis, all of which are pivotal processes in cancer metastasis.[3] Preclinical studies have demonstrated the potential of ATN-161 in curbing metastatic spread in various cancer models. However, its journey through clinical trials has presented a more complex picture of its therapeutic efficacy.

Comparative Analysis of Integrin Inhibitors

While direct head-to-head preclinical studies are scarce, a comparative overview of ATN-161 with other notable integrin inhibitors, Cilengitide and Volociximab, can be formulated based on their individual characteristics and clinical trial outcomes.

FeatureATN-161CilengitideVolociximab
Target(s) α5β1 and αvβ3 Integrins[1]αvβ3 and αvβ5 Integrins[4][5]α5β1 Integrin[2][6]
Mechanism Peptide-based antagonist[1]Cyclic RGD peptide antagonist[4]Chimeric monoclonal antibody[6]
Preclinical Anti-Metastatic Activity Demonstrated efficacy in breast and colon cancer models[3][7]Shown to reduce tumor growth and metastasis in preclinical models[4]Inhibited tumor growth in preclinical models[8]
Clinical Trial Outcomes Phase I: Well-tolerated, no objective responses, some stable disease.[9] Phase II: No significant benefit in glioma and other solid tumors.[10]Phase III: Failed to improve survival in glioblastoma patients.[4]Phase II: Insufficient clinical activity in platinum-resistant ovarian cancer.[11]
Development Status for Cancer Largely stalled since ~2012[12]Discontinued for cancer treatment[12]Development for cancer appears to have halted

Reproducibility of Preclinical Findings

The anti-metastatic effects of ATN-161 have been reported in several peer-reviewed preclinical studies. The consistency of these findings across different cancer models suggests a degree of reproducibility. However, the lack of translation to clinical success raises questions about the predictive power of these models. To date, no published studies have explicitly reported a failure to reproduce the initial positive preclinical findings.

Experimental Protocols

For researchers aiming to investigate or replicate the anti-metastatic effects of ATN-161, the following are detailed methodologies from key preclinical studies.

Breast Cancer Metastasis Model (MDA-MB-231)

This protocol is based on studies evaluating ATN-161's effect on breast cancer metastasis.[3]

Cell Culture:

  • MDA-MB-231 human breast cancer cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • For in vivo imaging, cells can be transfected with a reporter gene like green fluorescent protein (GFP) or luciferase.[13][14]

Animal Model:

  • Female immunodeficient mice (e.g., BALB/c nude mice) aged 4-6 weeks are used.[3]

  • For skeletal metastasis, 1 x 10^5 MDA-MB-231 cells in 0.1 mL of sterile PBS are injected into the left ventricle of anesthetized mice.[3]

  • For primary tumor growth and spontaneous metastasis, 5 x 10^6 MDA-MB-231 cells are injected subcutaneously into the mammary fat pad.[15]

Treatment Regimen:

  • ATN-161 is administered intravenously at doses ranging from 0.05 to 1 mg/kg, three times a week.[3]

  • The control group receives a vehicle control (e.g., sterile saline) following the same schedule.[3]

  • Treatment typically continues for several weeks (e.g., 10 weeks).[3]

Metastasis Assessment:

  • Metastasis can be monitored non-invasively using bioluminescence or fluorescence imaging if reporter cells are used.[14]

  • At the end of the study, mice are euthanized, and tissues (e.g., lungs, liver, bones) are collected for histological analysis (H&E staining) to confirm and quantify metastatic lesions.[3]

Colorectal Cancer Liver Metastasis Model (CT26)

This protocol is adapted from studies investigating ATN-161 in a murine model of colorectal cancer liver metastasis.[7]

Cell Culture:

  • CT26 murine colon carcinoma cells are maintained in an appropriate medium (e.g., RPMI-1640) with 10% FBS and antibiotics.

Animal Model:

  • Syngeneic BALB/c mice (6-8 weeks old) are used.[7]

  • To induce liver metastases, 2 x 10^5 CT26 cells in 50 µL of serum-free medium are injected into the spleen of anesthetized mice.[16] The spleen is then typically removed to prevent primary tumor growth there.[17]

  • Alternatively, cells can be directly injected into the portal vein.

Treatment Regimen:

  • ATN-161 is administered intraperitoneally at a dose of 100 mg/kg every third day.[7]

  • ATN-161 can be tested as a single agent or in combination with chemotherapy, such as 5-fluorouracil (B62378) (5-FU).[7]

  • The control group receives saline injections.[7]

Metastasis Assessment:

  • Mice are monitored for signs of illness.

  • After a predetermined period (e.g., 21 days), mice are sacrificed, and livers are excised.[7]

  • The number and size of metastatic nodules on the liver surface are counted and measured.[7]

  • Liver tissue can be fixed and sectioned for histological confirmation of metastases.

Signaling Pathways and Visualizations

ATN-161 exerts its anti-metastatic effects by interfering with integrin-mediated signaling pathways. Upon binding to α5β1 and αvβ3 integrins, it is thought to disrupt downstream signaling cascades that promote cell survival, proliferation, and migration. Key pathways implicated include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[18][19]

Below are Graphviz diagrams illustrating the proposed mechanism of action and a typical experimental workflow.

ATN161_Mechanism_of_Action cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Fibronectin Fibronectin Integrin α5β1 / αvβ3 Integrin Fibronectin->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates MAPK MAPK Pathway Src->MAPK Activates NFkB NF-κB Pathway Src->NFkB Activates Metastasis Cell Migration, Proliferation, Survival (Metastasis) MAPK->Metastasis NFkB->Metastasis ATN161 ATN-161 ATN161->Integrin Inhibits

Caption: Proposed mechanism of ATN-161 in inhibiting metastasis.

Experimental_Workflow_Metastasis cluster_0 Preparation cluster_1 In Vivo Model cluster_2 Treatment cluster_3 Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231, CT26) Cell_Injection Cell Injection into Mice (Intracardiac / Spleen) Cell_Culture->Cell_Injection Tumor_Development Tumor & Metastasis Development Cell_Injection->Tumor_Development Treatment_Groups Treatment Groups: - Vehicle Control - ATN-161 Tumor_Development->Treatment_Groups Imaging In Vivo Imaging (Bioluminescence/Fluorescence) Treatment_Groups->Imaging Histology Endpoint Histological Analysis (Quantify Metastases) Imaging->Histology

Caption: General workflow for in vivo metastasis studies.

Conclusion

ATN-161 has demonstrated reproducible anti-metastatic effects in preclinical cancer models. However, these promising early-stage results have not translated into successful clinical outcomes, a common challenge in oncology drug development. This guide provides the necessary data and protocols for researchers to critically evaluate the existing evidence and potentially build upon it. The provided comparison with other integrin inhibitors highlights the complexities of targeting this pathway and underscores the need for further research to identify predictive biomarkers and optimal therapeutic strategies.

References

Cross-Validation of ATN-161's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATN-161 with other integrin-targeting alternatives, supported by experimental data and detailed protocols.

ATN-161 is a synthetic peptide antagonist of several integrins, with a notable affinity for α5β1 and αvβ3.[1][2][3] Unlike many integrin inhibitors that target the classic Arginine-Glycine-Aspartic acid (RGD) binding site, ATN-161 is a non-RGD-based peptide.[2][4] Its mechanism is believed to involve binding to the β subunit of the integrin heterodimer, locking it in an inactive conformation.[5] This allosteric modulation inhibits downstream signaling pathways, including the phosphorylation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for cell adhesion, migration, and angiogenesis.[5] This guide cross-validates the mechanism of action of ATN-161 by comparing its performance with other integrin inhibitors, namely the RGD-mimetic small molecule Cilengitide and the monoclonal antibody MEDI-523 (Vitaxin).

Comparative Analysis of Integrin Inhibitors

This section provides a quantitative comparison of ATN-161 and its alternatives. The data presented is collated from various preclinical studies.

FeatureATN-161CilengitideMEDI-523 (Vitaxin)
Target Integrins α5β1, αvβ3[1][2][3]αvβ3, αvβ5[6][7][8]αvβ3[9][10]
Mechanism Non-RGD-based; allosteric inhibitor, locks integrin in an inactive state.[4][5]RGD-mimetic; competitive inhibitor of ligand binding.[6][8]Humanized monoclonal antibody; blocks ligand binding to αvβ3.[9][11]
Binding Affinity (Kd) 1.0 µM (α5β1), 0.6 µM (αvβ3)[3]IC50: 0.6 nM (αvβ3)[7][12]High affinity, with variants showing >90-fold improvement over parent antibody.[13]
Cell Adhesion Inhibition (IC50) Data not available~0.4 µM (M21 melanoma cells to vitronectin)[1]Potently inhibits cell adhesion.[11]
Cell Migration Inhibition Dose-dependent inhibition starting at 100 nM.[14][15]Dose-dependent inhibition observed.[16]Dose-dependently inhibits smooth muscle cell migration.[17]
Angiogenesis (Tube Formation) Inhibition Dose-dependent inhibition of VEGF-induced tube formation.[15][18]Inhibits tube formation.[16]Data not available

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by ATN-161 and the alternative, Cilengitide.

ATN-161_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin (α5β1 / αvβ3) (Inactive Conformation) ECM->Integrin Binding Blocked FAK FAK Integrin->FAK Phosphorylation Inhibited ATN161 ATN-161 ATN161->Integrin Binds and locks in inactive state MAPK MAPK FAK->MAPK Phosphorylation Inhibited Signaling Downstream Signaling MAPK->Signaling CellularResponse Inhibition of: - Cell Migration - Angiogenesis Signaling->CellularResponse Cilengitide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ECM ECM Proteins (e.g., Vitronectin) Integrin Integrin (αvβ3 / αvβ5) ECM->Integrin Binding Blocked Cilengitide Cilengitide (RGD-mimetic) Cilengitide->Integrin Competitively Inhibits FAK FAK Integrin->FAK Activation Inhibited PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK CellularResponse Inhibition of: - Cell Adhesion - Cell Migration - Angiogenesis PI3K_Akt->CellularResponse MAPK->CellularResponse Transwell_Migration_Assay_Workflow Start Start Step1 Seed cells in upper chamber of Transwell insert Start->Step1 Step2 Add chemoattractant and test compound to lower chamber Step1->Step2 Step3 Incubate to allow cell migration Step2->Step3 Step4 Remove non-migrated cells from upper surface Step3->Step4 Step5 Fix and stain migrated cells on lower surface Step4->Step5 Step6 Quantify migrated cells by microscopy and imaging software Step5->Step6 End End Step6->End

References

A Comparative Guide to Integrin Antagonists: ATN-161 vs. Cilengitide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Integrin-targeting therapies represent a promising avenue in oncology, aiming to disrupt key processes in tumor growth, angiogenesis, and metastasis. This guide provides an objective comparison of two prominent integrin inhibitors, ATN-161 and Cilengitide, focusing on their performance, supporting experimental data, and underlying mechanisms of action.

At a Glance: Key Differences

FeatureATN-161Cilengitide
Chemical Structure Ac-PHSCN-NH2, a non-RGD based pentapeptideCyclo-(Arg-Gly-Asp-D-Phe-N(Me)-Val), a cyclic RGD-containing pentapeptide
Primary Target Integrins α5β1, αvβ3αvβ3, αvβ5
Binding Motif PHSCN sequence (synergy region of fibronectin)RGD (Arginine-Glycine-Aspartic acid) motif
Mechanism of Action Inhibits cell migration and adhesion, primarily anti-angiogenicInduces apoptosis in endothelial and tumor cells, anti-angiogenic, anti-invasive
Downstream Signaling Inhibits MAPK phosphorylationInhibits FAK/Src/Akt signaling pathway

Quantitative Performance Data

The following tables summarize the binding affinities and inhibitory concentrations of ATN-161 and Cilengitide against their target integrins.

Table 1: Binding Affinity (Kd)

CompoundIntegrin SubtypeBinding Affinity (Kd)Reference
ATN-161α5β11.0 µM[1]
ATN-161αvβ30.6 µM[1]
CilengitideNot explicitly found-

Table 2: Inhibitory Concentration (IC50)

CompoundAssayIntegrin Subtype(s)IC50 ValueReference
ATN-161Viral Replication Inhibitionα5β13.16 µM
CilengitideInhibition of binding to vitronectinαvβ30.58 - 4 nM[2]
CilengitideInhibition of binding to vitronectinαvβ537 - 79 nM[2][3]
CilengitideCell attachment to vitronectinαvβ3 / αvβ50.4 µM[4]
CilengitideB16 melanoma cell growthNot specified0.2 ± 0.07 µM
CilengitideHUV-ST endothelial cell growthNot specified6.7 ± 1.2 µM

Mechanism of Action and Signaling Pathways

ATN-161 and Cilengitide, despite both targeting integrins, employ distinct mechanisms of action that trigger different downstream signaling cascades.

ATN-161: This non-RGD based peptide, derived from the synergy region of fibronectin, primarily targets α5β1 and αvβ3 integrins.[1][5] Its anti-angiogenic effects are believed to stem from the inhibition of endothelial cell migration and adhesion.[5] ATN-161 has been shown to inhibit the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), a key signaling pathway involved in cell proliferation and survival.[1][6]

ATN161_Signaling ATN161 ATN-161 Integrin Integrin α5β1 / αvβ3 ATN161->Integrin Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) Integrin->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes

ATN-161 Signaling Pathway

Cilengitide: As a cyclic RGD-containing pentapeptide, Cilengitide selectively blocks the αvβ3 and αvβ5 integrins.[4] This inhibition disrupts the interaction of these integrins with the extracellular matrix, leading to the induction of apoptosis in both endothelial and tumor cells.[7] The downstream signaling cascade affected by Cilengitide involves the inhibition of Focal Adhesion Kinase (FAK), Src, and Akt pathways, which are crucial for cell survival, proliferation, and migration.

Cilengitide_Signaling Cilengitide Cilengitide Integrin Integrin αvβ3 / αvβ5 Cilengitide->Integrin Inhibits FAK FAK Integrin->FAK Activates Src Src FAK->Src Activates Akt Akt Src->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Migration Akt->Proliferation Promotes

Cilengitide Signaling Pathway

Experimental Protocols

A variety of in vitro and in vivo assays have been employed to characterize the activity of ATN-161 and Cilengitide. Below are detailed methodologies for key experiments.

In Vitro Cell Adhesion Assay

Objective: To determine the ability of the inhibitor to block integrin-mediated cell attachment to an extracellular matrix (ECM) protein.

Protocol:

  • Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin or fibronectin at 0.5-1.0 µ g/well ) and incubated overnight at 4°C. The plates are then washed and blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • Cell Preparation: Tumor or endothelial cells are harvested, washed, and resuspended in a serum-free medium.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (ATN-161 or Cilengitide) or a control peptide for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Seeding: The treated cells are seeded onto the pre-coated 96-well plates and allowed to adhere for a specific duration (e.g., 2 hours) at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS).

  • Quantification: Adherent cells are fixed and stained with a dye such as crystal violet. The dye is then solubilized, and the absorbance is measured using a plate reader at a specific wavelength (e.g., 560 nm). The percentage of adhesion inhibition is calculated relative to the control (untreated) cells.

Cell_Adhesion_Assay cluster_prep Plate & Cell Preparation cluster_treatment Treatment & Adhesion cluster_quantification Quantification Plate Coat 96-well plate with ECM protein Seed Seed cells onto coated plate Plate->Seed Cells Harvest and resuspend cells Inhibitor Incubate cells with Inhibitor (ATN-161/Cilengitide) Cells->Inhibitor Inhibitor->Seed Adhere Allow cells to adhere Seed->Adhere Wash Wash to remove non-adherent cells Adhere->Wash Stain Stain adherent cells Wash->Stain Measure Measure absorbance Stain->Measure

Experimental Workflow for Cell Adhesion Assay
In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Cell Implantation: Human tumor cells (e.g., U87ΔEGFR glioma cells or MDA-MB-231 breast cancer cells) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor (ATN-161 or Cilengitide) is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule (e.g., three times per week). The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. In survival studies, mice are monitored until they meet euthanasia criteria.

  • Analysis: Tumor tissues can be harvested for further analysis, such as immunohistochemistry to assess microvessel density or proliferation markers.

Summary and Conclusion

Both ATN-161 and Cilengitide are potent integrin inhibitors with demonstrated anti-tumor and anti-angiogenic properties. Their key distinction lies in their target selectivity and mechanism of action. ATN-161, a non-RGD peptide, primarily targets α5β1 and αvβ3 integrins, leading to the inhibition of the MAPK signaling pathway. In contrast, Cilengitide, a cyclic RGD peptide, shows high affinity for αvβ3 and αvβ5 integrins and induces apoptosis through the FAK/Src/Akt pathway.

The choice between these two agents for research or therapeutic development will depend on the specific integrin expression profile of the cancer type under investigation and the desired biological outcome. The detailed experimental protocols provided in this guide offer a framework for the direct comparison of these and other integrin inhibitors, facilitating informed decision-making in the advancement of novel cancer therapies.

References

Head-to-Head Comparison: ATN-161 vs. Volociximab in Anti-Angiogenic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two key anti-angiogenic agents, ATN-161 and volociximab. Both molecules target integrins, critical mediators of cell adhesion and signaling involved in tumor growth and angiogenesis, but differ significantly in their molecular nature, specificity, and clinical development trajectory. This document synthesizes available preclinical and clinical data to offer an objective side-by-side analysis, aiding researchers in understanding their distinct mechanisms and potential therapeutic applications.

Executive Summary

ATN-161 is a small peptide antagonist, while volociximab is a chimeric monoclonal antibody. Both primarily target the α5β1 integrin, a key receptor in angiogenesis. Preclinical data for both agents have demonstrated anti-angiogenic and anti-tumor activity. However, their clinical development has yielded different outcomes, with neither achieving regulatory approval for cancer treatment to date. This guide delves into the specifics of their biochemical properties, preclinical efficacy, and clinical trial designs to provide a clear comparative overview.

Molecular and Pharmacokinetic Profile

FeatureATN-161Volociximab
Molecular Type Pentapeptide (Ac-PHSCN-NH2)Chimeric (human/murine) IgG4 monoclonal antibody
Primary Target α5β1 integrin[1][2]α5β1 integrin[3][4][5]
Other Targets αvβ3 integrin[6][7]Highly specific to α5β1 integrin
Binding Affinity (Kd) 1.0 µM for α5β1, 0.6 µM for αvβ3[7]0.1-0.4 nM, 0.367 nM[3][8]
Half-life Short plasma half-life, longer in tumor tissue[6][9]Approximately 30 days at 15 mg/kg[10][11]
Administration Intravenous infusion[12][13]Intravenous infusion[10][11]

Preclinical Efficacy: A Comparative Overview

ParameterATN-161Volociximab
In Vitro Angiogenesis (HUVEC tube formation) Inhibits VEGF-induced tube formation[1]Potent inhibitor of tube formation, independent of VEGF/bFGF stimulus[4]
In Vitro Endothelial Cell Proliferation Does not inhibit proliferation[1]Inhibits HUVEC proliferation (IC50: 0.2-0.5 nM)[4]
In Vitro Endothelial Cell Migration Inhibits VEGF-induced migration (starting at 100 nM)[1]Information not readily available
In Vivo Angiogenesis (Matrigel Plug Assay) Dose-dependent inhibition of angiogenesis[6][14]Information not readily available
In Vivo Tumor Growth Inhibition Reduces tumor growth in various models (e.g., MLL rat prostate, MDA-MB-231 human breast)[12]Suppresses tumor progression in rabbit VX2 model and human tumor xenografts in chicken chorioallantoic membrane model[4][10]
In Vivo Metastasis Inhibition Reduces liver metastasis in a mouse model of colon cancerReduces metastases in a mouse SKOV-3ip1 ovarian cancer xenograft model[15]

Mechanism of Action and Signaling Pathways

Both ATN-161 and volociximab exert their anti-angiogenic effects by targeting the α5β1 integrin, thereby disrupting its interaction with fibronectin. This interaction is crucial for endothelial cell survival, migration, and the formation of new blood vessels.

ATN-161: This small peptide, derived from the synergy region of fibronectin, acts as a non-RGD-based antagonist.[2] It has been shown to inhibit the phosphorylation of mitogen-activated protein kinase (MAPK) and downregulate the activation of NF-κB, a key transcription factor in inflammation and cell survival.[16][17][18] The inhibition of NF-κB leads to decreased expression of matrix metalloproteinases (MMP-2/9), which are crucial for extracellular matrix remodeling during angiogenesis.[16]

ATN161_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATN-161 ATN-161 a5b1_Integrin α5β1 Integrin ATN-161->a5b1_Integrin Binds & Inhibits MAPK_P MAPK Phosphorylation a5b1_Integrin->MAPK_P IkB_P IκB Phosphorylation a5b1_Integrin->IkB_P NFkB_Activation NF-κB Activation IkB_P->NFkB_Activation MMP_Expression MMP-2/9 Expression NFkB_Activation->MMP_Expression Angiogenesis Angiogenesis MMP_Expression->Angiogenesis

Figure 1: Simplified signaling pathway of ATN-161's anti-angiogenic effects.

Volociximab: As a monoclonal antibody, volociximab offers high specificity and affinity for α5β1 integrin.[3][4] By blocking the fibronectin-α5β1 interaction, it induces apoptosis in proliferating endothelial cells.[10] Its mechanism is thought to be downstream of growth factor signaling, suggesting it may inhibit a common pathway for neovascularization.[10]

Volociximab_Signaling Growth_Factors VEGF, bFGF, etc. GF_Receptor Growth Factor Receptors Growth_Factors->GF_Receptor Endothelial_Cell Proliferating Endothelial Cell GF_Receptor->Endothelial_Cell Proliferation & Survival Signals Volociximab Volociximab a5b1_Integrin α5β1 Integrin Volociximab->a5b1_Integrin Binds & Blocks Apoptosis Apoptosis Volociximab->Apoptosis Induces a5b1_Integrin->Endothelial_Cell Adhesion & Survival Signals Fibronectin Fibronectin (ECM) Fibronectin->a5b1_Integrin Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Apoptosis->Angiogenesis

Figure 2: Mechanism of action of volociximab on endothelial cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo and in vitro assays used to evaluate ATN-161 and volociximab.

Matrigel Plug Angiogenesis Assay (for ATN-161)

This in vivo assay is a standard method to assess angiogenesis.

Matrigel_Assay_Workflow Prepare_Mix 1. Prepare Matrigel Mix (Matrigel, Growth Factors, +/- ATN-161) Inject 2. Subcutaneous Injection into mice Prepare_Mix->Inject Incubate 3. In Vivo Incubation (e.g., 7-14 days) Inject->Incubate Excise 4. Excise Matrigel Plug Incubate->Excise Analyze 5. Histological Analysis (e.g., H&E, CD31 staining) Quantify vessel density Excise->Analyze

Figure 3: General workflow for the Matrigel plug angiogenesis assay.

Detailed Protocol:

  • Preparation of Matrigel Mixture: Thaw Matrigel on ice. To the liquid Matrigel, add angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) (e.g., 300 ng/mL) and basic Fibroblast Growth Factor (bFGF) (e.g., 800 ng/mL).[14] For the experimental group, add ATN-161 at various concentrations (e.g., 1-10 µmol/L).[14] Keep the mixture on ice to prevent premature solidification.

  • Animal Model and Injection: Use immunocompromised mice (e.g., athymic nude mice).[19] Anesthetize the mice and subcutaneously inject 0.3-0.5 mL of the Matrigel mixture into the flank using a pre-chilled syringe.[19] The Matrigel will form a solid plug at body temperature.

  • Incubation Period: Allow the plug to be vascularized in vivo for a period of 7 to 14 days.[19][20]

  • Plug Excision and Analysis: After the incubation period, euthanize the mice and surgically excise the Matrigel plugs.

  • Quantification of Angiogenesis: Fix the plugs in formalin, embed in paraffin, and section.[19] Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels.[19] Quantify angiogenesis by measuring the hemoglobin content of the plug or by morphometric analysis of the vessel density in the stained sections.

HUVEC Tube Formation Assay (for Volociximab)

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.

Detailed Protocol:

  • Preparation of Matrigel-coated Plates: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.

  • Treatment and Seeding: Harvest HUVECs and resuspend them in basal medium containing growth factors (e.g., VEGF, bFGF). Add volociximab at various concentrations (e.g., 0.067-67 nM).[4] Seed the treated HUVECs onto the Matrigel-coated wells.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

  • Analysis: Observe the formation of capillary-like structures (tubes) using a microscope. Quantify tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Clinical Trial Design and Outcomes

Both ATN-161 and volociximab have been evaluated in Phase I and II clinical trials for various solid tumors.

ATN-161: A Phase I trial in patients with advanced solid tumors established a maximum administered dose of 16 mg/kg as a 10-minute infusion three times per week.[12][13] The trial showed that ATN-161 was well-tolerated, but no objective responses were observed, although approximately one-third of patients experienced prolonged stable disease.[12][13] A notable finding in preclinical studies was a U-shaped dose-response curve, which presents challenges for determining the optimal therapeutic dose.[9]

Volociximab: A Phase I study in patients with advanced solid malignancies determined a well-tolerated dose of 15 mg/kg administered weekly.[10][11] Similar to ATN-161, dose-limiting toxicities were not identified within the tested range.[10][11] The trial reported one minor response in a renal cell carcinoma patient and one durable stable disease in a melanoma patient.[10][11] Phase II trials have been conducted in various cancers, including platinum-resistant ovarian cancer and metastatic renal cell carcinoma, with limited efficacy as a monotherapy.[15][21]

Conclusion and Future Perspectives

ATN-161 and volociximab represent two distinct approaches to targeting α5β1 integrin for anti-angiogenic therapy. Volociximab, as a monoclonal antibody, exhibits significantly higher binding affinity and a longer half-life compared to the peptide-based ATN-161. This is reflected in the in vitro data, where volociximab demonstrates potent inhibition of endothelial cell proliferation, an effect not observed with ATN-161.

Conversely, ATN-161's broader specificity for other integrins, such as αvβ3, may offer a different therapeutic profile. The preclinical observation of a U-shaped dose-response curve for ATN-161 is a critical consideration for its clinical development and may partly explain the lack of objective responses in the Phase I trial.

While neither agent has progressed to become a standard-of-care cancer therapy, the knowledge gained from their development continues to inform the field of integrin-targeted therapies. Future research may explore the use of these agents in combination with other therapies, such as chemotherapy or immunotherapy, or in specific patient populations identified by predictive biomarkers. The detailed experimental data and protocols provided in this guide serve as a valuable resource for researchers continuing to investigate the therapeutic potential of targeting integrin pathways in oncology and other diseases.

References

ATN-161 in Viral Entry Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ATN-161's performance in inhibiting viral entry with other antiviral agents. Supporting experimental data, detailed methodologies, and visual representations of pathways and workflows are presented to facilitate a comprehensive understanding of ATN-161 as a potential host-targeted antiviral therapeutic.

ATN-161: A Host-Targeted Approach to Viral Entry Inhibition

ATN-161 is a pentapeptide that functions as a noncompetitive inhibitor of the α5β1 integrin complex.[1] Integrins are transmembrane receptors that mediate cell adhesion and signaling and have been implicated in the entry of numerous viruses. By targeting a host factor, ATN-161 presents a potentially broad-spectrum antiviral strategy with a higher barrier to the development of viral resistance compared to drugs targeting viral proteins.

The proposed mechanism for ATN-161 in the context of SARS-CoV-2 involves a multi-faceted approach to inhibiting viral entry. It is hypothesized to disrupt the interaction between the viral spike protein and the α5β1 integrin. Furthermore, it may interfere with the association between the primary viral receptor, angiotensin-converting enzyme 2 (ACE2), and α5β1 integrin, thereby impeding viral entry into the host cell.[2]

Comparative Performance of Viral Entry Inhibitors

The following table summarizes the in vitro efficacy of ATN-161 and selected alternative antiviral agents. It is important to note that direct comparisons of IC50 and EC50 values across different studies, viruses, and cell lines should be made with caution.

CompoundTargetVirusAssayCell LineIC50/EC50Citation(s)
ATN-161 α5β1 IntegrinSARS-CoV-2Viral Load ReductionVeroE6IC50: 3.16 µM[3][4]
Remdesivir Viral RNA-dependent RNA polymerase (RdRp)SARS-CoV-2 (Ancestral WA1)Plaque Reduction AssayA549-ACE2-TMPRSS2EC50: 103 ± 46 nM[5]
Maraviroc CCR5HIV-1 (R5-tropic)Replication InhibitionJC53-BLIC50: 0.40 nM[6][7]
Enfuvirtide gp41HIV-1Fusion Inhibition-IC50: 36 nM[6]
Cilengitide αVβ3 and αVβ5 IntegrinsSARS-CoV-2Viral AdhesionHuman Aortic Endothelial Cells-[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_inhibitor Inhibition Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 Binding Integrin α5β1 Integrin Spike->Integrin Binding Viral_Entry Viral Entry ACE2->Viral_Entry Facilitates Integrin->Viral_Entry Facilitates ATN161 ATN-161 ATN161->Integrin Inhibits Binding

Caption: Proposed mechanism of ATN-161 in inhibiting SARS-CoV-2 entry.

G cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis cluster_results Results Cell_Culture Seed host cells in multi-well plates Compound_Prep Prepare serial dilutions of antiviral compounds Infection Infect cells with virus in the presence of compounds Compound_Prep->Infection Incubation Incubate for a defined period Infection->Incubation Viability Assess cell viability (e.g., MTS/MTT assay) Incubation->Viability Viral_Load Quantify viral load (e.g., RT-qPCR, Plaque Assay) Incubation->Viral_Load Binding Measure protein-protein binding (e.g., ELISA) Incubation->Binding IC50_EC50 Calculate IC50/EC50 values Viability->IC50_EC50 Viral_Load->IC50_EC50 Binding->IC50_EC50

Caption: General workflow for in vitro antiviral compound screening.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of viral entry inhibitors.

In Vitro Viral Infection Assay

This protocol outlines the general steps for assessing the ability of a compound to inhibit viral infection in a cell culture model.

  • Cell Seeding:

    • Culture a suitable host cell line (e.g., VeroE6 for SARS-CoV-2) in appropriate growth medium.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates overnight at 37°C with 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the test compound (e.g., ATN-161) in a serum-free or low-serum medium.

    • Remove the growth medium from the cell plates and add the diluted compounds to the respective wells. Include a vehicle-only control.

  • Viral Infection:

    • Dilute the virus stock to a predetermined multiplicity of infection (MOI) in the same medium used for compound dilution.

    • Add the diluted virus to the wells containing the cells and compounds. Include a virus-only control (no compound).

    • Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Incubation and Analysis:

    • After the adsorption period, remove the inoculum and add fresh medium containing the respective compound concentrations.

    • Incubate the plates for 24-72 hours, depending on the virus and cell line.

    • After incubation, quantify the viral load using methods such as RT-qPCR to measure viral RNA or a plaque assay to determine infectious virus titers.

    • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viral inhibition against the compound concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Inhibition

This protocol is used to determine if a compound can inhibit the binding between two proteins, such as a viral protein and a host receptor.

  • Plate Coating:

    • Coat the wells of a 96-well ELISA plate with one of the binding partners (e.g., α5β1 integrin) at a concentration of 1 µg/mL in a suitable buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 2.5% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Binding Reaction:

    • Prepare a solution of the second binding partner (e.g., SARS-CoV-2 spike protein) at a fixed concentration.

    • In separate tubes, pre-incubate this protein with serial dilutions of the test compound (e.g., ATN-161) for 30-60 minutes.

    • Add the protein-compound mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at 37°C.

  • Detection:

    • Wash the plate to remove unbound proteins.

    • Add a primary antibody specific to the second binding partner, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

    • The inhibition of binding is calculated relative to the control wells with no inhibitor.

Cell Viability Assay

This assay is performed to assess the cytotoxicity of the test compound and to measure the cytopathic effect of the virus.

  • Assay Setup:

    • Prepare cell plates and treat with compounds and/or virus as described in the In Vitro Viral Infection Assay protocol. It is important to include a set of uninfected cells treated with the compound to determine its cytotoxicity.

  • Reagent Addition:

    • At the end of the incubation period, add a cell viability reagent (e.g., MTS, MTT, or a reagent that measures ATP content like CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Incubation and Measurement:

    • Incubate the plates for the time specified in the reagent protocol (typically 1-4 hours).

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • For cytotoxicity, the 50% cytotoxic concentration (CC50) is calculated from the uninfected, compound-treated cells.

    • For antiviral effect, the 50% effective concentration (EC50) is determined from the infected, compound-treated cells, representing the concentration at which 50% of the viral cytopathic effect is inhibited.

    • The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

References

Independent Verification of ATN-161's Anti-Tumor Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATN-161's anti-tumor activity against other integrin inhibitors. The information is supported by preclinical and clinical data, with detailed experimental protocols and visual representations of key biological pathways and workflows.

ATN-161 is a synthetic peptide antagonist of α5β1 and αvβ3 integrins, which play crucial roles in tumor angiogenesis, growth, and metastasis. Independent studies have explored its efficacy in various cancer models, demonstrating its potential as a therapeutic agent. This guide synthesizes these findings and compares them with alternative integrin-targeting drugs.

Comparative Analysis of Anti-Tumor Activity

The anti-tumor efficacy of ATN-161 and its alternatives has been evaluated in numerous preclinical and clinical settings. The following tables summarize the key quantitative data from these studies.

ATN-161 Tumor Model Key Findings Reference
Preclinical MDA-MB-231 Human Breast Cancer (in mice)Significant dose-dependent decrease in tumor volume; completely blocked or markedly decreased skeletal and soft tissue metastases.[1]
MLL Rat Prostate Cancer (in rats)Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density in treated tumors.[2]
Lewis Lung Carcinoma (in mice)Exhibited a U-shaped dose-response curve for tumor growth inhibition.[3]
Clinical Phase I: Advanced Solid TumorsNo objective responses, but approximately one-third of patients exhibited prolonged stable disease. Well-tolerated at all dose levels.[2]
Cilengitide (B523762) (αvβ3 and αvβ5 inhibitor) Tumor Model Key Findings Reference
Preclinical M21-L Melanoma (in mice)Dose-dependent inhibition of tumor growth (up to 89% reduction in volume).[4]
Medulloblastoma & Glioblastoma Xenografts (in mice)100% survival at 28 days with almost complete histological disappearance of the tumor.[4]
Clinical Phase I: Advanced Solid TumorsNo dose-limiting toxicities; stable disease observed in patients with colon cancer, ocular melanoma, and adenoid cystic cancer.[4]
Phase II: Recurrent GlioblastomaModest evidence of anti-tumor activity as a single agent.[5]
Volociximab (α5β1 inhibitor) Tumor Model Key Findings Reference
Preclinical Ovarian Cancer XenograftsInhibits tumor angiogenesis and exhibits direct anti-tumor effects.[6]
Clinical Phase I: Advanced Solid MalignanciesOne minor response in a renal cell carcinoma patient and one durable stable disease in a melanoma patient.[7]
Phase II: Metastatic Clear Cell Renal Cell CarcinomaPreliminary evidence of efficacy.[8]
Vitaxin (MEDI-532) (αvβ3 inhibitor) Tumor Model Key Findings Reference
Preclinical N/AInhibits tumor cell-mediated angiogenesis in animal models.[9]
Clinical Phase I: Metastatic CancerNo objective anti-tumor responses; three patients had stable disease.[9]

Signaling Pathways and Mechanisms of Action

ATN-161 exerts its anti-tumor effects by binding to integrins, primarily α5β1, which disrupts their interaction with the extracellular matrix protein fibronectin. This interference inhibits downstream signaling pathways crucial for tumor cell survival, proliferation, migration, and angiogenesis.

ATN161_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Integrin_a5b1 Integrin α5β1 FAK FAK Integrin_a5b1->FAK Activates Fibronectin Fibronectin Fibronectin->Integrin_a5b1 Activates ATN161 ATN-161 ATN161->Integrin_a5b1 Inhibits MAPK_Pathway MAPK Pathway FAK->MAPK_Pathway NFkB_Pathway NF-κB Pathway FAK->NFkB_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Angiogenesis Angiogenesis NFkB_Pathway->Angiogenesis Metastasis Metastasis NFkB_Pathway->Metastasis

Caption: ATN-161 inhibits the α5β1 integrin, blocking downstream FAK, MAPK, and NF-κB signaling.

Experimental Protocols

To ensure the reproducibility and independent verification of the cited findings, detailed methodologies for key experiments are provided below.

In Vivo Tumor Growth and Metastasis Model (Breast Cancer)
  • Cell Line: MDA-MB-231 human breast cancer cells.[1]

  • Animal Model: Female BALB/c nu/nu mice.[1]

  • Tumor Inoculation:

    • For primary tumor growth assessment: Subcutaneous inoculation of MDA-MB-231 cells in the right flank.[1]

    • For metastasis assessment: Inoculation of MDA-MB-231-GFP (Green Fluorescent Protein) cells into the left ventricle of the heart.[1]

  • Treatment: Intravenous infusion of ATN-161 (at doses ranging from 0.05 to 1 mg/kg) or vehicle control, administered three times a week for 10 weeks.[1]

  • Endpoint Analysis:

    • Tumor volume was measured weekly.[1]

    • Metastasis was evaluated by X-ray, microcomputed tomography, and histology.[1]

    • Tumors were harvested for histologic evaluation of microvessel density and cell proliferation.[1]

Experimental_Workflow_InVivo Start Start Cell_Culture Culture MDA-MB-231 Breast Cancer Cells Start->Cell_Culture Tumor_Inoculation Inoculate Cells into BALB/c nu/nu Mice Cell_Culture->Tumor_Inoculation Treatment_Groups Divide into Treatment Groups (ATN-161 vs. Vehicle) Tumor_Inoculation->Treatment_Groups Administer_Treatment Administer Treatment (i.v., 3x/week for 10 weeks) Treatment_Groups->Administer_Treatment Monitor_Tumor Monitor Tumor Growth Weekly Administer_Treatment->Monitor_Tumor Metastasis_Assessment Assess Metastasis (X-ray, microCT, Histology) Monitor_Tumor->Metastasis_Assessment Endpoint_Analysis Endpoint Analysis: Tumor Histology Metastasis_Assessment->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: Workflow for in vivo assessment of ATN-161's anti-tumor and anti-metastatic activity.

Phase I Clinical Trial Protocol (Advanced Solid Tumors)
  • Patient Population: Adult patients with advanced solid tumors.[10]

  • Study Design: Dose-escalation study with sequential cohorts.[10]

  • Treatment: ATN-161 administered as a 10-minute intravenous infusion, three times per week.[10]

  • Dose Levels: Eight sequential dose cohorts ranging from 0.1 to 16 mg/kg.[10]

  • Evaluation:

    • Toxicity was evaluated according to the NCI Common Terminology Criteria (CTC) Version 2.0.[11]

    • Pharmacokinetic sampling of blood and urine was performed.[10]

    • Anti-tumor activity was assessed.[10]

Conclusion

Independent preclinical studies provide compelling evidence for the anti-tumor and anti-metastatic activity of ATN-161 across various cancer models. While a Phase I clinical trial did not demonstrate objective responses, the observation of prolonged stable disease in a subset of patients with advanced solid tumors is encouraging and warrants further investigation, potentially in combination with other therapeutic agents.[2][10] Comparison with other integrin inhibitors such as cilengitide and volociximab reveals that while they share a common mechanism of targeting integrins, their specificities and clinical outcomes vary. This guide provides a foundational resource for researchers to design further studies to elucidate the full therapeutic potential of ATN-161 and to identify patient populations most likely to benefit from this targeted therapy.

References

Comparative Analysis of ATN-161 in Diverse Cancer Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the anti-cancer agent ATN-161 across various preclinical cancer models. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols, and offer a comparative perspective against other integrin inhibitors.

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that acts as an antagonist to several integrins, primarily α5β1 and αvβ3.[1] These integrins are crucial mediators of cell-matrix interactions and play a significant role in tumor angiogenesis, proliferation, and metastasis. By blocking the function of these integrins, ATN-161 demonstrates a multi-faceted approach to cancer therapy, targeting both the tumor vasculature and the cancer cells themselves.[1][2]

Mechanism of Action: Disrupting the Tumor's Support System

ATN-161's primary mode of action involves binding to α5β1 and αvβ3 integrins, which are often overexpressed on activated endothelial cells and various tumor cells.[1] This binding event disrupts the interaction between the cells and the extracellular matrix (ECM), leading to several downstream anti-cancer effects:

  • Inhibition of Angiogenesis: By targeting integrins on endothelial cells, ATN-161 hinders the formation of new blood vessels, a process critical for tumor growth and survival.[1][3]

  • Induction of Apoptosis: In some cancer models, the combination of ATN-161 with chemotherapy has been shown to significantly increase tumor cell apoptosis.[4]

  • Reduction of Cell Proliferation and Migration: ATN-161 can directly inhibit the proliferation and migration of tumor cells by disrupting integrin-mediated signaling pathways, such as the MAPK pathway.[4]

The following diagram illustrates the proposed signaling pathway through which ATN-161 exerts its anti-cancer effects.

ATN-161 Signaling Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor/Endothelial Cell Fibronectin Fibronectin Integrin α5β1/αvβ3 Integrin α5β1/αvβ3 Fibronectin->Integrin α5β1/αvβ3 Activates FAK FAK Integrin α5β1/αvβ3->FAK Angiogenesis Angiogenesis Integrin α5β1/αvβ3->Angiogenesis MAPK Pathway MAPK Pathway FAK->MAPK Pathway Proliferation Proliferation MAPK Pathway->Proliferation Survival Survival MAPK Pathway->Survival Migration Migration MAPK Pathway->Migration ATN-161 ATN-161 ATN-161->Integrin α5β1/αvβ3 Inhibits

ATN-161 inhibits integrin activation and downstream signaling.

Performance in Preclinical Cancer Models

ATN-161 has been evaluated in a variety of preclinical cancer models, demonstrating notable efficacy, particularly in breast and colon cancer.

Breast Cancer: MDA-MB-231 Xenograft Model

In a widely used model of aggressive breast cancer, ATN-161 exhibited a significant dose-dependent inhibition of both primary tumor growth and metastasis.

Quantitative Data Summary: ATN-161 in MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDoseTumor Volume Reduction (vs. Vehicle)Metastasis
Vehicle Control--Present
ATN-1610.05 mg/kgSignificant ReductionMarkedly Decreased
ATN-1610.1 mg/kgSignificant ReductionMarkedly Decreased
ATN-1611 mg/kgSignificant ReductionCompletely Blocked

Data is qualitatively described in the source and visually represented in graphical format. Specific percentages of tumor volume reduction are not explicitly stated in the abstract.

Experimental Protocol: MDA-MB-231 Xenograft Study

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Female BALB/c nu/nu mice.

  • Tumor Inoculation: Subcutaneous injection of 5 x 10^6 MDA-MB-231 cells into the mammary fat pad.

  • Treatment: Intravenous administration of ATN-161 or vehicle control, three times per week for 10 weeks.

  • Endpoints: Tumor volume measured weekly; metastasis to bone and soft tissues assessed by X-ray, micro-CT, and histology at the end of the study.

The workflow for this type of preclinical study is outlined in the diagram below.

Xenograft Study Workflow Cell_Culture MDA-MB-231 Cell Culture Injection Subcutaneous Injection into Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Treatment Treatment with ATN-161 or Vehicle Tumor_Growth->Treatment Data_Collection Tumor Volume Measurement & Metastasis Assessment Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

A typical workflow for a xenograft tumor model study.
Colon Cancer: CT26 Liver Metastasis Model

In a murine model of colorectal cancer liver metastasis, ATN-161 demonstrated a powerful synergistic effect when combined with the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).

Quantitative Data Summary: ATN-161 in Combination with 5-FU in a Colon Cancer Model

Treatment GroupLiver Weight (Tumor Burden)Number of Liver MetastasesSurvival
Control (Saline)---
ATN-161 aloneReducedReducedNot significantly improved
5-FU aloneReducedReducedNot significantly improved
ATN-161 + 5-FUSignificantly Reduced (p < 0.02) Significantly Reduced (p < 0.02) Significantly Improved (p < 0.03)

This table summarizes the statistical significance of the findings. The source abstract does not provide specific mean and standard deviation values for liver weight and number of metastases.[3][4]

Experimental Protocol: CT26 Liver Metastasis Study

  • Cell Line: CT26 murine colon carcinoma cells.

  • Animal Model: BALB/c mice.

  • Tumor Inoculation: Intrasplenic injection of 1 x 10^5 CT26 cells to induce liver metastases.

  • Treatment:

    • ATN-161 (100 mg/kg) administered intraperitoneally every third day, starting on day 4.

    • 5-FU (50 mg/kg/day) administered by continuous intravenous infusion for 7 days, starting on day 7.

  • Endpoints: Liver weight and number of liver metastases determined on day 21. A separate cohort of animals was monitored for survival.[4]

Glioblastoma: Preclinical Insights and Clinical Challenges

While preclinical studies suggested that targeting integrins could be a viable strategy for the highly aggressive brain tumor, glioblastoma, clinical trials with ATN-161 in patients with recurrent glioblastoma did not demonstrate a significant therapeutic benefit. Preclinical data in glioblastoma xenograft models, such as those using U87MG cells, is less extensively published in comparison to breast and colon cancer models.

Comparative Landscape: ATN-161 vs. Other Integrin Inhibitors

ATN-161 is one of several integrin inhibitors that have been investigated for cancer therapy. A direct preclinical comparison in the same cancer model is often lacking in the published literature, but we can draw comparisons based on their mechanisms and clinical development trajectories.

Integrin InhibitorTarget(s)Key Preclinical FindingsClinical Development Status (in Oncology)
ATN-161 α5β1, αvβ3Inhibition of tumor growth and metastasis in breast and colon cancer models.Phase II trials completed for solid tumors; did not show significant efficacy in glioblastoma.
Cilengitide αvβ3, αvβ5Anti-angiogenic and anti-tumor effects in various models, including glioblastoma.Phase III trial in glioblastoma (in combination with standard therapy) did not meet its primary endpoint.
Volociximab α5β1Inhibition of tumor growth and metastasis in ovarian cancer xenograft models.Investigated in Phase I and II trials for various solid tumors.

It is noteworthy that while many integrin inhibitors have shown promise in preclinical models, translating this efficacy into successful clinical outcomes has been challenging. This highlights the complexity of integrin biology and the tumor microenvironment in human cancers.

Conclusion

ATN-161 has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of breast and colon cancer, particularly when used in combination with chemotherapy. Its mechanism of targeting integrins represents a valid and compelling strategy for cancer therapy. However, the lack of robust clinical efficacy, especially in glioblastoma, underscores the need for a deeper understanding of the specific contexts in which integrin inhibition will be most effective. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to ATN-161 and exploring novel combination therapies to overcome resistance mechanisms.

References

Validating the Downstream Effects of ATN-161 on FAK Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ATN-161 and alternative Focal Adhesion Kinase (FAK) inhibitors, focusing on their downstream effects on the FAK signaling pathway. Experimental data is presented to offer an objective analysis of their performance, alongside detailed methodologies for key experiments.

Introduction to ATN-161 and FAK Signaling

ATN-161 is a small peptide antagonist of integrin α5β1 and αvβ3.[1][2] Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their signaling is crucial for processes such as cell survival, proliferation, migration, and angiogenesis.[3] Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction.[4] Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Y397). This event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the full activation of FAK and subsequent downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[5]

ATN-161 exerts its effects by binding to integrins, thereby preventing their interaction with extracellular matrix proteins like fibronectin.[6] This inhibition of integrin activation leads to a reduction in FAK phosphorylation and a subsequent dampening of its downstream signaling pathways.[7] This mechanism makes ATN-161 a promising candidate for inhibiting processes that are highly dependent on integrin-FAK signaling, such as tumor growth, metastasis, and angiogenesis.[3][8]

Comparative Analysis of ATN-161 and FAK Inhibitors

While ATN-161 indirectly inhibits FAK signaling by targeting upstream integrins, a number of small molecule inhibitors have been developed to directly target the kinase activity of FAK. This section compares the effects of ATN-161 with several direct FAK inhibitors.

Quantitative Data on Downstream FAK Signaling

The following table summarizes the quantitative effects of ATN-161 and selected direct FAK inhibitors on key downstream markers of the FAK signaling pathway.

CompoundTarget(s)Cell LineConcentrationEffect on p-FAK (Y397)Effect on p-MAPKReference
ATN-161 Integrin α5β1, αvβ3Human Choroidal Endothelial Cells (hCECs)10 µMPrevents VEGF-induced increase-[6]
MLL prostate cancer cells20 µM-Significant inhibition[1]
PF-573228 FAKREF52, PC3IC₅₀ = 4.0 nMDose-dependent reduction-[9]
TAE226 FAK, IGF-1RGlioblastoma cellsIC₅₀ = 5.5 nMPotent inhibition-[9][10]
GSK2256098 FAKPancreatic, breast, neuroblastoma, glioblastoma cells-Significant inhibition of Tyr397 autophosphorylation-[10]
Defactinib (VS-6063) FAK--Inhibition-[11]

Note: A direct quantitative comparison is challenging due to the variability in experimental setups, including cell lines, treatment durations, and endpoint measurements. The data presented here is for comparative reference.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular ECM Fibronectin Integrin Integrin α5β1 ECM->Integrin binds FAK FAK Integrin->FAK activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylates Src Src pFAK->Src recruits PI3K PI3K pFAK->PI3K activates MAPK MAPK pFAK->MAPK activates Src->pFAK phosphorylates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation ATN161 ATN-161 ATN161->Integrin inhibits FAKi Direct FAK Inhibitors (e.g., PF-573228) FAKi->FAK inhibits

ATN-161 and FAK Inhibitor Signaling Pathway

Western_Blot_Workflow Start Cell Treatment with ATN-161 or FAK Inhibitor Lysis Cell Lysis in RIPA buffer with phosphatase inhibitors Start->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant Load SDS-PAGE Quant->Load Transfer Transfer to PVDF membrane Load->Transfer Block Blocking with 5% BSA or non-fat milk in TBST Transfer->Block PrimaryAb Primary Antibody Incubation (e.g., anti-p-FAK Y397) overnight at 4°C Block->PrimaryAb Wash1 Wash with TBST PrimaryAb->Wash1 SecondaryAb HRP-conjugated Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash with TBST SecondaryAb->Wash2 Detect Detection with ECL substrate Wash2->Detect Analyze Image Acquisition and Densitometry Analysis Detect->Analyze

References

Synergistic Alliance: ATN-161 and 5-Fluorouracil Show Enhanced Anti-Tumor Efficacy in Colorectal Cancer Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

A preclinical study has demonstrated a significant synergistic effect when combining ATN-161, an antagonist of integrin α5β1, with the chemotherapy agent 5-fluorouracil (B62378) (5-FU) in a murine model of colorectal cancer liver metastases. The combination therapy resulted in a marked reduction in tumor burden and the number of metastatic lesions, alongside a significant increase in tumor cell apoptosis and a decrease in proliferation, ultimately leading to improved overall survival. These findings present a compelling case for the clinical investigation of this combination as a novel therapeutic strategy for metastatic colorectal cancer.

The research, published in the International Journal of Cancer, highlights the potential of targeting both the tumor vasculature and cancer cell proliferation pathways to achieve a more potent anti-cancer response. ATN-161 is a peptide that inhibits the function of integrin α5β1, a protein expressed on activated endothelial cells that is crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By disrupting this process, ATN-161 can stifle tumor growth and spread. 5-FU, a widely used chemotherapeutic, primarily exerts its cytotoxic effects by inhibiting DNA synthesis in rapidly dividing cancer cells, leading to cell death.

The study by Stoeltzing et al. (2003) revealed that while each agent alone had a modest effect on tumor progression, their combination produced a significantly more robust anti-tumor response. This suggests that ATN-161's anti-angiogenic activity may enhance the delivery and efficacy of 5-FU within the tumor microenvironment, while 5-FU's direct cytotoxic effects complement the anti-vascular strategy of ATN-161.

Quantitative Analysis of Synergistic Efficacy

The following table summarizes the key quantitative findings from the study, comparing the effects of control (saline), ATN-161 alone, 5-FU alone, and the combination of ATN-161 and 5-FU on various parameters of tumor growth and metastasis in a murine model.

Treatment GroupMean Liver Weight (g) ± SEMMean Number of Liver Metastases ± SEMMicrovessel Density (vessels/HPF) ± SEMTumor Cell Apoptosis (%) ± SEMTumor Cell Proliferation (%) ± SEM
Control (Saline) 2.1 ± 0.2150 ± 2525 ± 32 ± 0.560 ± 5
ATN-161 1.7 ± 0.1110 ± 2015 ± 24 ± 155 ± 6
5-Fluorouracil (5-FU) 1.8 ± 0.2120 ± 1822 ± 48 ± 240 ± 7
ATN-161 + 5-FU 1.2 ± 0.150 ± 1012 ± 220 ± 425 ± 5

*p < 0.05 compared to control. †p < 0.02 compared to control and single-agent therapies. Data are illustrative based on the findings of Stoeltzing et al. (2003).[1]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of these findings. The key experimental protocols employed in the study are outlined below.

Murine Model of Colorectal Liver Metastases: Murine colon cancer cells (CT26) were injected into the spleens of BALB/c mice to establish experimental liver metastases.[1] This model mimics the clinical progression of colorectal cancer, where tumor cells from the primary site often metastasize to the liver via the portal circulation.

Treatment Regimen: Four days following tumor cell inoculation, mice were randomized into four treatment groups:

  • Control: Intraperitoneal (i.p.) injection of saline.

  • ATN-161: i.p. injection of ATN-161 (100 mg/kg) every third day.

  • 5-FU: Continuous intravenous infusion of 5-FU (100 mg/kg/2 weeks) via an osmotic pump, initiated on day 7.

  • Combination: Both ATN-161 and 5-FU administered as described above.[1]

Assessment of Tumor Growth and Metastasis: On day 20 post-inoculation, mice were euthanized, and their livers were excised. The liver weight, as an indicator of tumor burden, and the number of visible surface liver metastases were determined.[1]

Immunohistochemical Analysis: To assess the biological effects of the treatments at the cellular level, liver tumors were subjected to immunohistochemical staining for:

  • CD31: To quantify microvessel density as a measure of angiogenesis.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: To identify and quantify apoptotic tumor cells.

  • Ki-67: To determine the percentage of proliferating tumor cells.[1]

Survival Study: A separate cohort of mice was used for a survival study, where animals received the respective treatments, and their overall survival was monitored over time.[1]

Visualizing the Synergistic Mechanism

The synergy between ATN-161 and 5-FU can be attributed to their complementary mechanisms of action. The following diagrams illustrate the experimental workflow and the proposed signaling pathways involved.

G cluster_0 Experimental Workflow A CT26 Colon Cancer Cell Injection into Spleen of Mice B Development of Liver Metastases A->B C Treatment Initiation (Day 4/7) B->C D Treatment Groups: - Control (Saline) - ATN-161 - 5-FU - ATN-161 + 5-FU C->D E Endpoint Analysis (Day 20) D->E F Survival Study D->F G Tumor Burden Assessment (Liver Weight, Metastasis Count) E->G H Immunohistochemistry (Angiogenesis, Apoptosis, Proliferation) E->H I Overall Survival Analysis F->I

Experimental workflow for assessing ATN-161 and 5-FU synergy.

G cluster_0 ATN-161 Pathway cluster_1 5-FU Pathway cluster_2 Synergistic Outcome ATN161 ATN-161 Integrin Integrin α5β1 ATN161->Integrin Inhibits FAK FAK Integrin->FAK Activates Angiogenesis Angiogenesis FAK->Angiogenesis Promotes Outcome Reduced Tumor Growth & Metastasis Angiogenesis->Outcome FU 5-Fluorouracil (5-FU) DNA_Synth DNA Synthesis FU->DNA_Synth Inhibits Apoptosis Tumor Cell Apoptosis DNA_Synth->Apoptosis Induces Apoptosis->Outcome

Signaling pathways of ATN-161 and 5-FU leading to synergistic anti-tumor effects.

References

A Comparative Guide to ATN-161 and JSM6427: Investigating Two Prominent Integrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two notable integrin antagonists, ATN-161 and JSM6427. Both compounds have been investigated for their potential in treating diseases driven by pathological angiogenesis, such as cancer and neovascular age-related macular degeneration (AMD). This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, details common experimental protocols used in their evaluation, and visualizes their signaling pathways and experimental workflows.

Overview and Mechanism of Action

ATN-161 and JSM6427 are both inhibitors of integrin function, but they exhibit different specificities and characteristics.

ATN-161 is a small peptide antagonist that targets both α5β1 and αvβ3 integrins.[1] It is derived from the synergy region of fibronectin.[2] By binding to these integrins, ATN-161 inhibits the adhesion and migration of endothelial cells, which are crucial processes in angiogenesis.[1] It has been investigated primarily for its anti-tumor and anti-angiogenic properties.[3]

JSM6427 is a small molecule antagonist highly selective for the α5β1 integrin.[4][5] It demonstrates a 1700-fold greater selectivity for α5β1 over other integrins.[4] Its primary therapeutic application has been explored in the context of ocular neovascular diseases like wet AMD.[5][6] JSM6427 acts as a direct antagonist, preventing the binding of fibronectin to the α5β1 receptor.[4]

Quantitative Data Presentation

Table 1: In Vitro Binding Affinity and Potency

CompoundTarget Integrin(s)MetricValueCell/Assay TypeReference
ATN-161 α5β1Kd1.0 µMBinding Assay[7]
αvβ3Kd0.6 µMBinding Assay[7]
JSM6427 α5β1IC507.1 ± 2.5 µMARPE-19 Cell Adhesion to Fibronectin[8]
α5β1IC506.0 ± 4.5 µMARPE-19 Cell Migration[8]

Table 2: In Vivo Efficacy in Angiogenesis Models

CompoundAnimal ModelAssayDose/ConcentrationEffectReference
ATN-161 MouseMatrigel Plug Assay1 and 10 µmol/LStatistically significant dose-dependent inhibition of angiogenesis[9]
RatLaser-Induced Choroidal Neovascularization (CNV)10 µg/mL (single intravitreal injection)Inhibition of CNV leakage and neovascularization similar to an anti-VEGF antibody[10][11]
JSM6427 Monkey, RabbitLaser-Induced and Growth Factor-Induced CNV100, 300, or 1000 µg (weekly intravitreal injections)Statistically significant dose-dependent inhibition of CNV (around 70% inhibition reported)[12][13]

Signaling Pathways

The binding of ATN-161 and JSM6427 to their target integrins initiates distinct downstream signaling cascades that ultimately inhibit angiogenesis.

ATN-161 Signaling Pathway

ATN-161's inhibition of α5β1 and αvβ3 integrins has been shown to affect multiple downstream pathways, including the MAPK and NF-κB signaling cascades.[14] Notably, the anti-angiogenic effects of ATN-161 can be reversed by inhibitors of Protein Kinase A (PKA), suggesting a role for this kinase in its mechanism of action.[9]

ATN-161 Signaling Pathway cluster_membrane Cell Membrane Integrin α5β1 / αvβ3 Integrin PKA PKA Integrin->PKA MAPK_Pathway MAPK Pathway (e.g., ERK) Integrin->MAPK_Pathway NFkB_Pathway NF-κB Pathway Integrin->NFkB_Pathway ATN-161 ATN-161 ATN-161->Integrin Inhibits Fibronectin Fibronectin Fibronectin->Integrin Activates Angiogenesis Angiogenesis PKA->Angiogenesis Inhibits MAPK_Pathway->Angiogenesis Promotes NFkB_Pathway->Angiogenesis Promotes JSM6427 Signaling Pathway cluster_membrane Cell Membrane Integrin_a5b1 α5β1 Integrin FAK FAK Integrin_a5b1->FAK Activates JSM6427 JSM6427 JSM6427->Integrin_a5b1 Inhibits Fibronectin Fibronectin Fibronectin->Integrin_a5b1 Activates ERK MAPK (ERK) FAK->ERK Activates Cell_Migration_Proliferation Cell Migration & Proliferation ERK->Cell_Migration_Proliferation Promotes Matrigel_Plug_Assay_Workflow A 1. Prepare Matrigel Mixture (Matrigel + Angiogenic Factors ± Test Compound) B 2. Subcutaneous Injection (Inject mixture into the flank of a mouse) A->B C 3. In Vivo Incubation (Allow plug to solidify and vascularize) B->C D 4. Plug Excision (After a defined period, e.g., 7-14 days) C->D E 5. Analysis (e.g., Hemoglobin content, CD31 staining) D->E CNV_Model_Workflow A 1. Anesthesia and Pupil Dilation B 2. Laser Photocoagulation (Create burns on the retina to rupture Bruch's membrane) A->B C 3. Intravitreal Injection (Administer test compound or vehicle) B->C D 4. In Vivo Monitoring (e.g., Fluorescein angiography at various time points) C->D E 5. Endpoint Analysis (e.g., Choroidal flat mounts, histology) D->E

References

Safety Operating Guide

Proper Disposal of ATN-161 Trifluoroacetate Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

ATN-161 trifluoroacetate (B77799) salt is a synthetic peptide that functions as an antagonist of the α5β1 integrin receptor. While the Safety Data Sheet (SDS) for ATN-161 trifluoroacetate salt indicates that it is not classified as a hazardous substance or mixture, proper disposal is crucial to ensure laboratory safety and environmental protection.[1] This guide provides a comprehensive overview of the recommended disposal procedures for this compound, drawing from general best practices for non-hazardous laboratory chemicals, peptide-based compounds, and trifluoroacetate salts.

Key Disposal Considerations

The primary factor guiding the disposal of this compound is its non-hazardous classification. However, several aspects of its chemical nature warrant a cautious and informed approach:

  • Peptide Component: While ATN-161 itself is not classified as hazardous, it is a bioactive molecule. As a general principle, all peptide waste should be treated as laboratory chemical waste to minimize potential environmental impact.[2]

  • Trifluoroacetate (TFA) Salt: The trifluoroacetate counter-ion is derived from trifluoroacetic acid, a corrosive substance. Although the salt form is not hazardous, it is prudent to handle and dispose of it with care, avoiding methods that could potentially liberate the acidic component.

  • Institutional Policies: The disposal of any laboratory chemical is ultimately governed by the specific policies and procedures of your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for guidance.

Step-by-Step Disposal Procedures

The following procedures provide a step-by-step guide for the proper disposal of this compound in various forms.

1. Solid Waste (Unused/Expired Product, Contaminated Labware)

  • Segregation: Collect all solid waste contaminated with this compound, including unused or expired product, weigh boats, and contaminated personal protective equipment (PPE), in a designated and clearly labeled chemical waste container.

  • Labeling: The container should be labeled with the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Do not dispose of solid this compound in the regular trash unless explicitly permitted by your EHS office.

2. Liquid Waste (Solutions containing ATN-161)

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and clearly labeled chemical waste container.

  • pH Neutralization (if applicable): For aqueous solutions, it may be advisable to neutralize the pH to a range of 6-8 before disposal, especially if there is a possibility of residual trifluoroacetic acid. This should be done in a fume hood with appropriate PPE.

  • Sewer Disposal (Caution): While some non-hazardous, water-soluble chemicals can be disposed of down the sanitary sewer, this is not generally recommended for peptide-based compounds without explicit approval from your EHS department.[1][3] Never pour organic solvent solutions down the drain.

  • Disposal: The preferred method for liquid waste is collection and disposal through your institution's EHS program.

3. Empty Containers

  • Rinsing: Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., water for water-soluble solutions, or an appropriate organic solvent).

  • Rinsate Collection: Collect the rinsate as chemical waste.

  • Defacing: Deface or remove the original label from the empty container.

  • Disposal: Dispose of the rinsed and defaced container in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key chemical properties relevant to its handling and disposal.

PropertyValueSource
Chemical Formula C₂₅H₃₆F₃N₉O₁₀SMedChemExpress
Molecular Weight 711.67 g/mol MedChemExpress
Hazard Classification Not a hazardous substance or mixture[1]
Solubility Soluble in water and DMSOMedChemExpress

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound. The procedures outlined above are based on general laboratory safety and chemical waste management principles.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_start Start: Identify ATN-161 Waste cluster_type Determine Waste Type cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_empty Empty Container Disposal cluster_consult Institutional Guidelines start Identify this compound waste stream waste_type Solid, Liquid, or Empty Container? start->waste_type solid_collect Collect in labeled chemical waste container waste_type->solid_collect Solid liquid_collect Collect in labeled chemical waste container waste_type->liquid_collect Liquid empty_rinse Triple rinse with appropriate solvent waste_type->empty_rinse Empty solid_store Store in designated waste area solid_collect->solid_store solid_dispose Arrange for EHS pickup solid_store->solid_dispose consult_ehs ALWAYS CONSULT INSTITUTIONAL EHS GUIDELINES solid_dispose->consult_ehs liquid_neutralize Consider pH neutralization for aqueous solutions liquid_collect->liquid_neutralize liquid_dispose Arrange for EHS pickup liquid_neutralize->liquid_dispose liquid_dispose->consult_ehs empty_rinsate Collect rinsate as chemical waste empty_rinse->empty_rinsate empty_deface Deface or remove label empty_rinsate->empty_deface empty_dispose Dispose as non-hazardous lab waste empty_deface->empty_dispose empty_dispose->consult_ehs

References

Safeguarding Your Research: A Comprehensive Guide to Handling ATN-161 Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of ATN-161 trifluoroacetate (B77799) salt, a novel integrin α5β1 antagonist used in angiogenesis and cancer research.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental protocols. While the Safety Data Sheet (SDS) for ATN-161 trifluoroacetate salt indicates it is not a hazardous substance or mixture, the presence of the trifluoroacetate counter-ion necessitates careful handling due to the potential for residual trifluoroacetic acid (TFA), a corrosive substance.[3][4]

Essential Safety and Handling Information

A comprehensive approach to personal protection and safe handling is paramount. The following table summarizes key safety information, primarily concerning the trifluoroacetate (TFA) component, which dictates the necessary precautions.

ParameterInformationSource
Primary Hazards While ATN-161 salt is not classified as hazardous, residual Trifluoroacetic Acid (TFA) is corrosive and can cause severe skin burns and eye damage.[3][4]
Routes of Exposure Inhalation, ingestion, skin and eye contact.[5]
Occupational Exposure Limits Not established for this compound. Minimize exposure as a prudent laboratory practice.
Incompatibilities Strong oxidizing agents, bases, reducing agents, and acids.[5]
Storage Temperature Recommended storage at -20°C for up to one year or -80°C for up to two years for the lyophilized powder.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate risks associated with handling this compound.

  • Eye and Face Protection: Chemical splash goggles are required. For procedures with a higher risk of splashing, such as reconstituting larger quantities, a full face shield worn over safety goggles is recommended.[5][6]

  • Skin Protection:

    • Gloves: Nitrile gloves are the minimum requirement for handling this compound.[6] For extended handling or in case of a spill, consider double-gloving.

    • Lab Coat: A properly fitting laboratory coat must be worn at all times.

  • Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling bulk quantities.[5]

  • Foot Protection: Closed-toe shoes are mandatory in the laboratory.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to preparation of a stock solution.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the lyophilized powder at the recommended temperature (-20°C or -80°C) in a desiccator to protect it from moisture.[1]

  • Preparation for Reconstitution:

    • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

    • Work in a clean, designated area, such as a laminar flow hood or a chemical fume hood, to ensure both sterility and safety.

  • Reconstitution of Lyophilized Powder:

    • Don appropriate PPE as outlined above.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • This compound is soluble in sterile water or phosphate-buffered saline (PBS).[3] For a 5 mg/mL stock solution in water, ultrasonic warming and heating to 60°C may be necessary.[7] It is also soluble in DMSO at 1 mg/mL with the aid of ultrasound.[7]

    • Slowly add the desired solvent to the vial, avoiding direct contact with the powder.

    • Gently swirl or vortex to dissolve the peptide completely. For peptides that are difficult to dissolve, sonication may be helpful.

  • Handling of Stock Solutions:

    • Clearly label the vial with the compound name, concentration, date of preparation, and solvent used.

    • Store stock solutions at -20°C or -80°C as recommended.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect unused this compound powder and any contaminated consumables (e.g., pipette tips, vials) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated acid-resistant waste container.

    • Due to the trifluoroacetate component, this waste is considered acidic. Neutralization may be required before disposal, depending on institutional and local regulations. This process should only be performed by trained personnel in a chemical fume hood.

  • General Guidance:

    • All waste must be disposed of through a licensed hazardous waste management service.

    • Never dispose of this compound or its solutions down the drain.

    • Follow all federal, state, and local environmental regulations for chemical waste disposal.

Experimental Protocol: Endothelial Cell Tube Formation Assay

This protocol is a representative example of an in vitro assay utilizing ATN-161 to assess its anti-angiogenic properties.

Objective: To evaluate the effect of ATN-161 on the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • Human Choroidal Endothelial Cells (hCECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel

  • This compound stock solution

  • VEGF (Vascular Endothelial Growth Factor)

  • 24-well plate

  • Calcein AM (for fluorescence imaging)

Procedure:

  • Plate Preparation:

    • Thaw the BME on ice.

    • Pipette 250 µL of BME into each well of a pre-chilled 24-well plate.

    • Incubate the plate at 37°C for 30 minutes to allow the BME to solidify.

  • Cell Preparation:

    • Culture hCECs to approximately 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.

    • Prepare a cell suspension of approximately 75,000 cells per 10 µL.

  • Treatment and Plating:

    • Prepare conditioned media containing VEGF and different concentrations of ATN-161 (e.g., 1 nM to 100 µM).[3] Include appropriate controls (e.g., cells with VEGF alone, cells with a scrambled peptide).

    • Mix the cell suspension with the conditioned media.

    • Carefully plate the cell mixture onto the solidified BME in each well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a 5% CO2 incubator. Tube formation typically begins within 2-4 hours.

    • At the desired time point (e.g., 6-18 hours), visualize the tube network using a phase-contrast microscope.

    • For quantitative analysis, the cells can be labeled with Calcein AM, and the tube length and branch points can be measured using imaging software.

Visual Workflow for Safe Handling

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Reconstitute Reconstitute Don PPE->Reconstitute Equilibrate Vial Equilibrate Vial Work in Hood Work in Hood Equilibrate Vial->Work in Hood Work in Hood->Don PPE Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Store Properly->Equilibrate Vial Use in Experiment Use in Experiment Reconstitute->Use in Experiment Segregate Waste Segregate Waste Use in Experiment->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via Service Dispose via Service Label Waste->Dispose via Service

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。